molecular formula C7H9BrClN B3034475 4-Bromo-3,5-dimethylpyridine hydrochloride CAS No. 1794738-16-1

4-Bromo-3,5-dimethylpyridine hydrochloride

Cat. No.: B3034475
CAS No.: 1794738-16-1
M. Wt: 222.51
InChI Key: AQVBKYCOAWEBAY-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethylpyridine hydrochloride is a useful research compound. Its molecular formula is C7H9BrClN and its molecular weight is 222.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3,5-dimethylpyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.ClH/c1-5-3-9-4-6(2)7(5)8;/h3-4H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVBKYCOAWEBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1Br)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201286-65-9
Record name 4-Bromo-3,5-dimethylpyridine hydrochloride
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Foundational & Exploratory

Nomenclature Resolution and Synthetic Utility: 4-Bromo-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

There is no structural difference. "4-Bromo-3,5-lutidine" and "4-Bromo-3,5-dimethylpyridine" are synonyms for the exact same chemical entity (CAS: 201286-65-9).

  • Lutidine is the trivial (historical) name for any dimethylpyridine isomer.

  • Dimethylpyridine is the systematic IUPAC nomenclature.[1]

While the names are interchangeable, the choice of terminology often indicates the source or grade of the material. "Lutidine" derivatives are frequently found in older literature or bulk industrial catalogs derived from coal tar distillation, whereas "Dimethylpyridine" is the preferred nomenclature in modern medicinal chemistry and patent filings.

This guide serves as a definitive technical reference for this scaffold, focusing on its steric challenges in catalysis—a critical factor often overlooked due to the "simple" appearance of the molecule.

Part 1: Identity & Physicochemical Profile[1]

The confusion between these names often leads to redundant database searches. The table below consolidates the identity to prevent duplication in procurement or registration systems.

Nomenclature Concordance Table
Identifier TypeValueContext
IUPAC Name 4-Bromo-3,5-dimethylpyridinePreferred for Publications/Patents
Trivial Name 4-Bromo-3,5-lutidineCommon in Industrial Catalogs
CAS Registry 201286-65-9Unique Identifier
Molecular Formula C₇H₈BrN-
Molecular Weight 186.05 g/mol -
SMILES CC1=CN=CC(C)=C1BrDatabase Searching
Structural Visualization (Synonym Map)

Nomenclature Core Target Molecule (C7H8BrN) IUPAC IUPAC Name: 4-Bromo-3,5-dimethylpyridine Core->IUPAC Systematic Trivial Trivial Name: 4-Bromo-3,5-lutidine Core->Trivial Historical CAS CAS Registry: 201286-65-9 Core->CAS Indexing IUPAC->Trivial EXACT EQUIVALENCE

Figure 1: Nomenclature relationship mapping confirming the identity equivalence between the two terms.

Part 2: Synthetic Pathways & Causality

While the molecule is commercially available, high-purity synthesis is often required to avoid the regioisomeric impurities common in bulk "lutidine" sources (e.g., contamination with 2,4-lutidine derivatives).

The Preferred Route: Deoxybromination

The most robust route avoids direct bromination of the lutidine ring, which can be non-selective. Instead, the conversion of 3,5-dimethyl-4-pyridone to the bromide using phosphorus oxybromide (POBr₃) is preferred. This method guarantees the bromine is installed exactly at the C4 position.

Mechanism:

  • Activation: The pyridone oxygen attacks the electrophilic phosphorus of POBr₃.

  • Aromatization: The bromide ion attacks C4, displacing the phosphate leaving group and restoring the aromatic pyridine ring.

Experimental Protocol: Deoxybromination

Scale: 10 mmol

Materials:

  • 3,5-Dimethyl-4-pyridone (1.23 g, 10 mmol)

  • Phosphorus oxybromide (POBr₃) (3.15 g, 11 mmol)

  • Solvent: Toluene (anhydrous) or 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Addition: Charge the flask with 3,5-dimethyl-4-pyridone and anhydrous toluene (15 mL).

  • Reagent Introduction: Add POBr₃ in portions as a solid. Caution: POBr₃ is moisture sensitive and releases HBr fumes.

  • Reaction: Heat the mixture to reflux (110°C) for 4 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes). The starting pyridone (polar) should disappear, replaced by a less polar spot (product).

  • Quench (Critical): Cool to 0°C. Slowly pour the reaction mixture into crushed ice/saturated NaHCO₃ solution. Why: To neutralize HBr and hydrolyze excess POBr₃ safely.

  • Extraction: Extract with Dichloromethane (3 x 20 mL).

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, 5-10% EtOAc in Hexanes).

Part 3: Reactivity Profile & Steric Challenges

The "hidden" technical challenge of 4-bromo-3,5-dimethylpyridine is Steric Hindrance .

Unlike a standard 4-bromopyridine, this molecule has two methyl groups at the C3 and C5 positions (ortho to the bromine). This creates a "steric pocket" that significantly retards the Oxidative Addition step in Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

The "Ortho-Effect" in Catalysis

Standard catalysts (like Pd(PPh₃)₄) often fail or give low yields because the bulky phosphine ligands cannot easily access the C-Br bond due to the flanking methyls.

Recommended Solution: Use catalysts with smaller, electron-rich ligands (e.g., SPhos, XPhos) or precatalysts designed for hindered substrates (e.g., Pd-PEPPSI-IPr).

Validated Protocol: Sterically Demanding Suzuki Coupling

Objective: Coupling 4-bromo-3,5-dimethylpyridine with Phenylboronic acid.

ComponentReagentRole
Substrate 4-Bromo-3,5-dimethylpyridineElectrophile (Hindered)
Partner Phenylboronic Acid (1.5 equiv)Nucleophile
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)Robust catalyst for hindered pyridines
Base K₂CO₃ (3.0 equiv)Activates boronic acid
Solvent 1,4-Dioxane : Water (4:1)High solubility & polarity for transmetallation

Protocol:

  • Degassing: In a microwave vial, combine the bromide (1.0 equiv), boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent: Add Dioxane/Water (4:1, 0.2 M concentration).

  • Sparging: Bubble Argon through the solvent for 10 minutes. Why: Oxygen poisons the Pd(0) active species.

  • Catalyst: Add Pd(dppf)Cl₂[2][3]·DCM (0.05 equiv) quickly under Argon flow. Cap the vial immediately.

  • Heating: Heat to 100°C for 12 hours (or 120°C for 1 hour in a microwave reactor).

    • Note: Higher temperature is required compared to unhindered pyridines due to the activation energy barrier caused by the methyl groups.

Reaction Workflow Diagram

ReactionPathway Start Precursor: 3,5-Dimethyl-4-pyridone Reagent Reagent: POBr3 / Toluene / Reflux Start->Reagent Product Intermediate: 4-Bromo-3,5-dimethylpyridine (Sterically Hindered Core) Reagent->Product Deoxybromination Coupling Suzuki Coupling Conditions: Pd(dppf)Cl2, Ar-B(OH)2 K2CO3, Dioxane/H2O, 100°C Product->Coupling Final Final Scaffold: 4-Aryl-3,5-dimethylpyridine Coupling->Final Cross-Coupling (Overcoming Sterics)

Figure 2: Synthetic workflow from pyridone precursor to final coupled biaryl scaffold, highlighting the critical intermediate.

Part 4: Safety & Handling (MSDS Highlights)

Although a valuable intermediate, this compound presents specific hazards typical of halogenated pyridines.

  • Skin/Eye Irritant: The 4-bromo substituent increases lipophilicity, aiding skin absorption. It is a severe eye irritant.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen). While the methyl groups provide some stability, pyridine hydrobromides can form if exposed to moisture over long periods.

  • Odor: Like all "lutidines," it possesses a pervasive, disagreeable odor. All transfers must occur in a fume hood.

References

  • PubChem. 4-Bromo-3,5-dimethylpyridine (Compound). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Recent Literature. Available at: [Link]

Sources

Technical Guide: Solubility Profile & Process Engineering for 4-Bromo-3,5-dimethylpyridine Hydrochloride

[1]

Executive Summary

4-Bromo-3,5-dimethylpyridine hydrochloride (CAS: 201286-65-9) is a critical heterocyclic building block employed in the synthesis of neuroactive pharmaceuticals and agrochemicals.[1][2][3] As a hydrochloride salt of a halogenated pyridine, its solubility profile is governed by the competition between its high crystal lattice energy (ionic character) and the lipophilic contribution of the bromine and methyl substituents.

This guide provides a definitive solubility landscape for process chemists. It moves beyond simple "soluble/insoluble" binaries to explore the thermodynamic boundaries that dictate solvent selection for reaction, extraction, and recrystallization.

Critical Handling Note: This compound is hygroscopic .[4][5] Exposure to atmospheric moisture can alter its effective molecular weight and solubility kinetics. All solubility assessments described herein assume handling under inert atmosphere (N₂ or Ar) or within a desiccated environment.

Physicochemical Profile & Solubility Mechanism[4]

To predict solubility behavior where empirical data is sparse, we analyze the structural determinants:

  • Ionic Head (Pyridinium HCl): The protonated nitrogen and chloride counter-ion create a polar, ionic region. This necessitates high-dielectric solvents (water, DMSO, Methanol) for dissociation.[1]

  • Lipophilic Tail (Bromo-Dimethyl): The 3,5-dimethyl and 4-bromo groups add significant lipophilicity compared to bare pyridine hydrochloride.[1] This structural modification slightly expands solubility into moderately polar organic solvents (like Chloroform or DCM) compared to non-substituted pyridine salts.

Dissolution Mechanism

Dissolution occurs only when the Solvation Energy (


)Lattice Energy (

)
  • Protic Solvents (MeOH, Water): Stabilize the Cl⁻ ion via hydrogen bonding and the pyridinium cation via dipole interactions.

  • Aprotic Polar Solvents (DMSO, DMF): Excellent cation solvation; often lead to super-saturation.

  • Non-Polar Solvents (Ether, Hexane):

    
     is negligible; the ionic lattice remains intact (Anti-solvent behavior).
    

Solubility Landscape: Empirical & Predicted Data

The following data synthesizes specific vendor data for 4-Bromo-3,5-dimethylpyridine HCl and homologous extrapolation from 4-Bromopyridine HCl and Pyridine HCl standards.

Table 1: Solubility Classes for Process Design
Solvent ClassRepresentative SolventsSolubility StatusProcess Application
Class I: High Solvency Water Very Soluble (>100 mg/mL)Aqueous workups; biphasic reactions.[1]
Methanol (MeOH) Soluble (>50 mg/mL)Primary reaction solvent; Recrystallization (hot).
DMSO / DMF Highly SolubleScreening assays; difficult to remove (high BP).
Class II: Moderate/Conditional Ethanol (EtOH) Moderate (Temp. dependent)Ideal Recrystallization Solvent.
Chloroform / DCM Low to ModerateExtraction (requires converting to free base usually, but salt has slight solubility).
Isopropanol (IPA) Low (Cold) / Mod. (Hot)Anti-solvent addition; Recrystallization.
Class III: Anti-Solvents Diethyl Ether InsolublePrecipitating the salt from reaction mixtures.
Ethyl Acetate Insoluble / TraceWashing impurities; inducing crystallization.[5][6]
Hexane / Heptane InsolubleWashing lipophilic impurities.

Process Insight: The standard purification protocol for this class of compounds involves dissolving in hot Methanol or Ethanol and inducing precipitation by adding Diethyl Ether or Ethyl Acetate .

Visualization: Solubility & Recrystallization Logic

The following diagrams illustrate the decision logic for solvent selection and the mechanism of dissolution.

Diagram 1: Solvent Selection Decision Tree

This workflow guides the researcher in selecting the correct solvent system based on the intended process outcome (Reaction vs. Purification).

SolventSelectionStartProcess GoalReactionHomogeneous ReactionStart->ReactionPurificationPurification / IsolationStart->PurificationHighSolSelect High Dielectric(DMSO, MeOH, Water)Reaction->HighSolRecrystRecrystallization StrategyPurification->RecrystCheckCheck Thermal Stability(Avoid DMSO if T > 100°C)HighSol->CheckSingleSolSingle Solvent(Boiling EtOH or IPA)Recryst->SingleSolModerate SolubilityMultiSolSolvent/Anti-Solvent(MeOH + Et2O)Recryst->MultiSolToo Soluble in Alcohol

Caption: Decision matrix for selecting solvent systems based on process requirements (Reaction vs. Purification).[1]

Diagram 2: Gravimetric Solubility Determination Workflow

A self-validating protocol to determine exact solubility limits for your specific batch.[1]

SolubilityProtocolStep11. SaturationAdd excess solid tosolvent at T_targetStep22. EquilibrationStir 24h (sealed)to ensure equilibriumStep1->Step2Step33. FiltrationFilter supernatant(0.45 µm PTFE)Step2->Step3Step44. EvaporationDry filtrate toconstant weightStep3->Step4CalcCalculation:S = (Mass_residue / Vol_filtrate)Step4->Calc

Caption: Step-by-step workflow for quantitative gravimetric solubility analysis.

Experimental Protocols

Protocol A: Rapid "Cloud Point" Solubility Screen

Use this for quick qualitative assessment during process development.[1]

  • Preparation: Place 10 mg of 4-Bromo-3,5-dimethylpyridine HCl into a 4 mL vial.

  • Addition: Add solvent in 100 µL increments.

  • Observation: Vortex after each addition.

    • Soluble: Clear solution within < 500 µL (Solubility > 20 mg/mL).

    • Moderately Soluble: Clear solution between 500 µL - 2 mL.[1]

    • Insoluble: Visible solid remains after 2 mL.

  • Thermal Stress: If insoluble at RT, heat to boiling point (using a heat block). If it dissolves, the solvent is a candidate for recrystallization .[6][7][8]

Protocol B: Purification via Anti-Solvent Precipitation

The most reliable method for isolating high-purity salt.[1]

  • Dissolution: Dissolve the crude 4-Bromo-3,5-dimethylpyridine HCl in the minimum amount of Methanol (approx. 3-5 mL per gram) at 40°C.

  • Filtration: Filter while warm to remove insoluble particulate impurities (dust, silica).

  • Precipitation: Slowly add Diethyl Ether (or MTBE) to the filtrate with vigorous stirring.

    • Ratio: Target a 1:3 to 1:5 ratio of Methanol:Ether.

  • Crystallization: A white precipitate should form. Cool the mixture to 0°C for 2 hours to maximize yield.

  • Isolation: Filter via Büchner funnel (inert gas blanket recommended due to hygroscopicity). Wash with cold Ether.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22323246, 4-Bromo-3,5-dimethylpyridine. Retrieved February 15, 2026 from [Link][1]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 15, 2026 from [Link][1]

physical properties and melting point of 4-Bromo-3,5-dimethylpyridine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 4-Bromo-3,5-dimethylpyridine Hydrochloride, structured for researchers and drug development professionals.

Core Identity & Physicochemical Characterization

Executive Summary

This compound (CAS: 1794738-16-1) is a specialized halogenated pyridine intermediate used primarily in the synthesis of complex pharmaceutical scaffolds, including modulators for LXR (Liver X Receptor) and other neurological targets.[1][2][3][4][5][6][7] Its unique substitution pattern—two methyl groups flanking a bromine at the para position—creates a sterically congested yet electronically activated core, making it a valuable "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions.[1]

This guide synthesizes available data on its physical properties, synthesis, and handling, providing a self-validating framework for experimental use.

Chemical Identity & Physical Properties[8]

Nomenclature & Identification
ParameterDetail
Systematic Name This compound
Synonyms 4-Bromo-3,5-lutidine HCl; 3,5-Dimethyl-4-bromopyridine HCl
CAS Number (HCl Salt) 1794738-16-1
CAS Number (Free Base) 201286-65-9
Molecular Formula C₇H₈BrN[1][2][3][5] · HCl
Molecular Weight 222.51 g/mol (Salt); 186.05 g/mol (Base)
SMILES CC1=C(Br)C(C)=CN=C1.Cl
Physical Characteristics

A critical distinction must be made between the free base and the hydrochloride salt to avoid processing errors.

PropertyFree Base (C₇H₈BrN)Hydrochloride Salt (C₇H₈BrN[1] · HCl)
Physical State Liquid (Viscous Oil) Solid (Crystalline Powder)
Appearance Yellow to orange oilOff-white to light yellow solid
Melting Point N/A (Liquid at RT)Experimental Determination Required (See Section 2.[1][2][3][4][5]3)
Solubility Soluble in DCM, EtOAc, MeOHSoluble in Water, DMSO, MeOH; Insoluble in Hexanes
Hygroscopicity LowModerate to High (Store Desiccated)
Melting Point Analysis

Unlike common pyridine salts with well-established literature values, the melting point of 4-Bromo-3,5-dimethylpyridine HCl is not standardly reported in public chemical indices, often leading to confusion with the liquid free base.[1][3][4]

  • Expected Range: Based on structural analogs (e.g., 4-bromo-3-methylpyridine HCl), the melting point is projected between 150°C – 190°C , potentially with decomposition.[1]

  • Validation Protocol: Researchers must determine the precise value for their specific batch using Differential Scanning Calorimetry (DSC) or a capillary melting point apparatus (ramp rate 1°C/min).

Critical Note: Commercial samples often contain residual free base or moisture, which significantly depresses the melting point. Recrystallization from ethanol/diethyl ether is recommended prior to analytical characterization.

Synthesis & Production Workflow

The synthesis of 4-Bromo-3,5-dimethylpyridine HCl typically proceeds via the N-oxide route to overcome the electronic deactivation of the pyridine ring toward electrophilic substitution at the 4-position.[1][3][4]

Synthetic Pathway

The most robust route involves the nitration of 3,5-lutidine N-oxide followed by nucleophilic displacement/reduction using Phosphorus Tribromide (PBr₃).[1][4]

SynthesisRoute Start 3,5-Dimethylpyridine (3,5-Lutidine) NOxide 3,5-Dimethylpyridine N-Oxide Start->NOxide H2O2, AcOH 80°C Nitro 4-Nitro-3,5-dimethyl pyridine N-Oxide NOxide->Nitro HNO3, H2SO4 Nitration FreeBase 4-Bromo-3,5-dimethyl pyridine (Free Base) [Yellow Oil] Nitro->FreeBase PBr3, Toluene Reductive Bromination Salt 4-Bromo-3,5-dimethyl pyridine HCl [Solid] FreeBase->Salt HCl (g) or HCl in Dioxane

Figure 1: Step-wise synthesis from 3,5-lutidine to the hydrochloride salt.

Detailed Protocol (PBr₃ Method)

Reference Basis: US Patent 6,303,600 B1 [1]

Step 1: Intermediate Preparation

  • Nitration: Treat 3,5-dimethylpyridine N-oxide with fuming nitric acid in sulfuric acid to yield 4-nitro-3,5-dimethylpyridine N-oxide .[1][3][4]

  • Isolation: Quench on ice, neutralize, and extract with dichloromethane (DCM).

Step 2: Bromination (The Critical Step)

  • Dissolve 4-nitro-3,5-dimethylpyridine N-oxide (1.0 eq) in anhydrous Toluene.

  • Slow Addition: Add Phosphorus Tribromide (PBr₃) (approx. 3-4 eq) dropwise under inert atmosphere (N₂/Ar). Caution: Exothermic.[3]

  • Reflux: Heat the mixture to 70-90°C for 2-4 hours. The PBr₃ acts as both the deoxygenating agent (removing the N-oxide) and the brominating agent (displacing the nitro group).

  • Workup: Cool to 0°C. Quench carefully with ice water. Basify with NaOH to pH > 10. Extract the Free Base (Yellow Oil) into DCM.

Step 3: Salt Formation

  • Dissolve the crude oil in dry Diethyl Ether or 1,4-Dioxane.

  • Add 4M HCl in Dioxane dropwise at 0°C with vigorous stirring.

  • Precipitation: The HCl salt will precipitate as an off-white solid.[3]

  • Filtration: Filter under N₂, wash with cold ether, and dry under vacuum.

Handling & Safety (E-E-A-T)

Hazard Identification
  • Signal Word: WARNING

  • GHS Classifications:

    • Acute Toxicity, Oral (Category 4) - H302[1]

    • Skin Corrosion/Irritation (Category 2) - H315[1]

    • Serious Eye Damage/Irritation (Category 2A) - H319[1][3]

    • Specific Target Organ Toxicity (Respiratory) - H335[1][3][4]

Storage & Stability[3][4]
  • Temperature: Store at 2-8°C (Refrigerate).

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen.

  • Shelf Life: 24 months if strictly desiccated. Degradation is indicated by a color shift from off-white to dark orange/brown.[1][4]

References

  • Marfat, A. (2001).[8] Fused heterocyclic succinimide compounds and analogs thereof useful as metalloprotease inhibitors. U.S. Patent No.[8] 6,303,600 B1.[9] Washington, DC: U.S. Patent and Trademark Office.

  • Chem-Impex International.[1][3] (n.d.). This compound Product Page. Retrieved from [1][3][4]

  • BLD Pharm.[2][5] (n.d.). This compound (CAS 1794738-16-1).[1][2][3][4][5][6][7] Retrieved from [1]

  • PubChem. (n.d.). 4-Bromo-3,5-dimethylpyridine (Compound Summary). National Library of Medicine. Retrieved from [1]

Sources

Technical Guide: pKa Profiling of 3,5-Dimethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,5-dimethylpyridine (3,5-lutidine) scaffold represents a critical "Goldilocks" zone in medicinal chemistry. Unlike its 2,6-substituted counterparts, which suffer from steric inhibition of protonation, or the 4-substituted analogs that are often too exposed to metabolic oxidation, the 3,5-substitution pattern offers a unique balance: it enhances basicity via inductive (


) effects while maintaining an accessible nitrogen lone pair.

This guide provides a rigorous analysis of the acid dissociation constants (pKa) of this scaffold. It moves beyond simple tabulated data to explore the Yasuda-Shedlovsky extrapolation for lipophilic derivatives and delineates the structural-activity relationships (SAR) governing their ionization in physiological media.

Part 1: Theoretical Framework & Electronic Architecture

The 3,5-Lutidine Anomaly

Pyridine has a standard pKa of approximately 5.25 . The introduction of methyl groups at the 3 and 5 positions (meta to the nitrogen) raises the pKa to 6.15 .[1]

  • Inductive Effect (

    
    ):  The methyl groups donate electron density into the 
    
    
    
    -system. Being in the meta position, this donation is primarily inductive rather than resonant.
  • Steric Environment: Unlike 2,6-lutidine (pKa ~6.70), where the methyl groups physically crowd the nitrogen, 3,5-lutidine leaves the "steric cleft" around the nitrogen open. This makes 3,5-derivatives excellent nucleophiles and bases without the kinetic penalties associated with 2,6-substitution.

Diagram: Electronic & Steric Influences

The following diagram illustrates the competing forces defining the basicity of the scaffold.

G Core 3,5-Dimethylpyridine (Core Scaffold) Inductive Inductive Effect (+I) (Methyls at C3/C5) Core->Inductive Sterics Steric Environment Core->Sterics Basicity Increased Basicity (pKa ~6.15 vs 5.25) Inductive->Basicity Electron Donation Reactivity High Nucleophilicity (Ideal Catalyst/Ligand) Basicity->Reactivity Access Accessible Lone Pair (No Ortho-Clash) Sterics->Access Meta-substitution Access->Reactivity

Figure 1: Mechanistic drivers of 3,5-dimethylpyridine basicity. The meta-positioning allows electronic enhancement without steric penalty.

Part 2: Quantitative Data & Derivative Profiling

The following table synthesizes experimental and predicted pKa values. Note the dramatic shifts caused by substituents at the 2 and 4 positions.

CompoundSubstituent (Pos)pKa (Aq)Electronic DriverApplication Context
3,5-Dimethylpyridine None6.15 Baseline

effect
Solvent, Catalyst, Omeprazole precursor
4-DMAP 4-N(CH3)29.70 Strong

(Resonance)
Acylation catalyst (Superbase)
4-Amino-3,5-lutidine 4-NH2~9.2 - 9.5 Strong

High solubility prodrugs
2-Amino-3,5-lutidine 2-NH27.10

vs

(Inductive w/d)
Ligand for metal coordination
3,5-Lutidine N-oxide N-O0.79 Back-donationMetabolite / Synthetic intermediate
2-Chloro-3,5-lutidine 2-Cl~0.5 - 1.0 Strong

(EWG)
Coupling partner (Suzuki/Buchwald)
2-Cyano-3,5-lutidine 2-CN< 0 Strong

&

Electron-deficient scaffold

Critical Insight: The introduction of an amino group at the 4-position (4-DMAP analog) pushes the pKa nearly 3.5 units higher due to resonance stabilization of the protonated cation. Conversely, a 2-chloro substituent drops the pKa by ~5 units, rendering the nitrogen non-basic in physiological pH.

Part 3: Experimental Protocol (The Yasuda-Shedlovsky Method)

Many 3,5-dimethylpyridine derivatives are lipophilic, making direct aqueous pKa measurement difficult due to precipitation during titration. The Yasuda-Shedlovsky procedure is the industry standard for determining the accurate aqueous pKa (


) of such "water-insoluble" bases.[1]
Principle

The apparent pKa (


) is measured in varying ratios of water/organic co-solvent (usually Methanol or Dioxane).[1][2] The values are then extrapolated to 0% organic solvent using the dielectric constant (

) of the medium, rather than a simple linear regression against % solvent.[1]

Equation:


[1][2][3][4][5]
  • Where

    
     is the slope and 
    
    
    
    corresponds to the aqueous pKa.
Step-by-Step Workflow
  • Solvent Preparation: Prepare 30%, 40%, 50%, and 60% (w/w) Methanol/Water mixtures. Ensure ionic strength (

    
    ) is constant (0.15 M KCl).
    
  • Electrode Calibration: Calibrate the glass electrode in each specific solvent mixture. Do not use aqueous buffers for mixed-solvent calibration; use the "Four-Plus" parameters or specific mixed-solvent buffers.

  • Titration:

    • Dissolve derivative (~1-5 mM) in the lowest % methanol possible.[1]

    • Titrate with 0.1 M HCl (if determining base pKa) or KOH (if acid).[1]

    • Record pH (read as operational pH or

      
      ).
      
  • Data Processing:

    • Calculate

      
       for each % methanol.
      
    • Plot

      
       on Y-axis vs 
      
      
      
      on X-axis.[1]
    • The Y-intercept is the true aqueous pKa.

Protocol Visualization

Yasuda cluster_check Quality Control Prep Step 1: Solvent Prep (MeOH:H2O 30-60%) Calib Step 2: Calibration (In-situ / 4-Parameter) Prep->Calib Titrate Step 3: Potentiometric Titration Calib->Titrate Calc Step 4: Yasuda-Shedlovsky Plotting Titrate->Calc Precip Check Precipitation Titrate->Precip Result True Aqueous pKa (Extrapolated) Calc->Result Precip->Prep Turbid Precip->Titrate Clear

Figure 2: The Yasuda-Shedlovsky workflow for lipophilic pyridine derivatives.

Part 4: Applications in Drug Discovery[9]

Solubility Modulation

For a drug candidate containing a pyridine ring, the 3,5-dimethyl substitution is a strategic tool.

  • Problem: A naked pyridine (pKa 5.25) is largely un-ionized at intestinal pH (6.8), limiting solubility.[1]

  • Solution: Switching to 3,5-dimethylpyridine (pKa 6.15) increases the ionized fraction at pH 6.8 by roughly 10-fold compared to the parent, improving dissolution rates without introducing a permanent charge (quaternary ammonium).[1]

Metabolic Stability

The 3 and 5 positions are common sites for oxidative metabolism (hydroxylation) in pyridines.[1] Blocking these sites with methyl groups forces metabolism to the 2 or 4 positions or the methyl groups themselves (benzylic oxidation), often slowing clearance and extending half-life (


).[1]

References

  • Experimental pKa of 3,5-Lutidine: Source: NIST Chemistry WebBook, SRD 69. "Pyridine, 3,5-dimethyl-".[6][7][8][9][10][11][12] URL:[Link][1]

  • Yasuda-Shedlovsky Procedure Validation: Source: Takács-Novák, K., et al. "Potentiometric pKa determination of water-insoluble compounds: Validation study in methanol/water mixtures." Journal of Pharmaceutical and Biomedical Analysis (via ResearchGate).[1] URL:[Link]

  • Substituent Effects (Hammett) on Pyridines: Source: Williams, R. "pKa Data Compiled." (Organic Chemistry Data). URL:[Link]

  • 4-Dimethylaminopyridine (DMAP) Data: Source: PubChem Compound Summary for CID 14284. URL:[Link][1]

Sources

Technical Guide: 4-Bromo-3,5-dimethylpyridine Hydrochloride Storage & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3,5-dimethylpyridine hydrochloride (CAS: 201286-65-9) is a critical halogenated heterocyclic intermediate used in the synthesis of complex pharmaceuticals and agrochemicals.[1][2][3] While the hydrochloride salt form offers improved solubility and crystallinity compared to its free base, it introduces significant challenges regarding hygroscopicity and hydrolytic instability .

This guide provides a mechanistic analysis of the compound's stability profile and details self-validating protocols for its handling. The presence of methyl groups at the 3- and 5-positions provides steric and electronic stabilization compared to the highly unstable 4-bromopyridine parent, yet the compound remains susceptible to nucleophilic aromatic substitution (


) if moisture management fails.

Part 1: Physicochemical Profile & Mechanistic Stability

Chemical Identity[1][4][5]
  • IUPAC Name: 4-Bromo-3,5-dimethylpyridin-1-ium chloride

  • Molecular Formula:

    
    
    
  • Molecular Weight: 222.51 g/mol [1]

  • Appearance: Off-white to pale yellow crystalline solid.

  • Solubility: Highly soluble in water, methanol, and DMSO; sparingly soluble in non-polar organic solvents (DCM, hexanes).

Mechanistic Stability Analysis

The stability of this compound is governed by the electrophilicity of the C4 carbon.

  • Activation by Protonation: In the salt form, the pyridinium nitrogen is protonated. This pulls electron density from the ring, making the C4 position highly electrophilic and susceptible to nucleophilic attack by water (hydrolysis).

  • Stabilization by Methyl Groups (The "3,5-Effect"): Unlike the unsubstituted 4-bromopyridine hydrochloride—which hydrolyzes rapidly to 4-pyridone upon exposure to moisture—the 3,5-dimethyl analog exhibits enhanced stability.

    • Electronic Effect: The methyl groups are weak electron donors (+I effect), which slightly increases electron density in the ring, deactivating the C4 carbon toward nucleophiles.

    • Steric Effect: The methyl groups at positions 3 and 5 create steric bulk that hinders the approach of water molecules to the C4 reaction center.

Degradation Pathway: Despite the stabilizing effects, prolonged exposure to moisture leads to hydrolysis, yielding 3,5-dimethyl-4-pyridone and HBr. This reaction is irreversible and autocatalytic, as the released acid can further promote degradation in the presence of water.

Visualization: Hydrolysis Pathway

The following diagram illustrates the critical degradation pathway and the stabilizing influence of the methyl groups.

HydrolysisPathway cluster_stabilization Stabilizing Factors (3,5-Dimethyl) Start 4-Bromo-3,5-dimethyl pyridinium HCl (Intact Salt) Intermediate Tetrahedral Intermediate (High Energy) Start->Intermediate Nucleophilic Attack (C4) Moisture Moisture Ingress (H2O) Moisture->Intermediate Product 3,5-Dimethyl- 4-pyridone (Degradant) Intermediate->Product Elimination of Br- Byproduct HCl + HBr (Acidic Byproducts) Intermediate->Byproduct

Caption: Mechanism of moisture-induced hydrolysis. The 3,5-dimethyl groups (Cluster) retard the nucleophilic attack step.

Part 2: Hygroscopicity & Handling Protocols

Hygroscopicity Assessment

This compound is classified as moderately to highly hygroscopic . Upon exposure to ambient humidity (>40% RH), the crystal lattice absorbs water, leading to capillary condensation.

  • Critical Relative Humidity (CRH): Estimated at ~45-50%. Above this threshold, the salt will deliquesce (turn into a liquid oil).

  • Consequence: Deliquescence is not just a physical change; the resulting concentrated aqueous solution facilitates the hydrolysis reaction described above.

Protocol: Gravimetric Hygroscopicity Check (Self-Validating)

Use this protocol to determine if your specific batch has already been compromised or to validate your storage conditions.

Reagents/Equipment: Analytical balance (0.1 mg precision), weighing boat, desiccator with silica gel.

  • Baseline Weight: Weigh a clean, dry weighing boat (

    
    ).
    
  • Sample Loading: In a low-humidity environment (glove box or dry bag), add ~100 mg of sample (

    
    ).
    
  • Exposure: Place the sample in the ambient lab environment (record T and %RH) for 60 minutes.

  • Measurement: Reweigh the sample (

    
    ).
    
  • Calculation:

    
    
    

Interpretation:

  • < 0.5% Gain: Material is dry and stable.

  • 0.5% - 2.0% Gain: Surface adsorption occurring. Dry immediately.

  • > 2.0% Gain: Significant absorption. Check purity by HPLC (see Part 3).

Part 3: Storage & Stability Testing

Storage Recommendations

To maximize shelf-life (>2 years), adhere to the following "Chain of Custody" for storage:

ParameterRequirementRationale
Temperature 2°C to 8°C Slows kinetics of hydrolysis and oxidation.
Atmosphere Inert Gas (Argon/Nitrogen) Displaces moisture-laden air; prevents oxidation of bromide.
Container Amber Glass + Parafilm/Tape Amber glass blocks UV (preventing homolytic C-Br cleavage). Tape seal prevents gas exchange.
Desiccant Required Secondary containment (desiccator) is essential for refrigerated storage to prevent condensation upon warming.
Protocol: Purity Verification via HPLC

If the material appears caked, discolored (orange/brown), or wet, validate purity before use.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

Expected Results:

  • 4-Bromo-3,5-dimethylpyridine: Retention time ~

    
    .
    
  • 4-Pyridone Impurity: Will elute significantly earlier (more polar) than the parent peak.

  • Acceptance Criteria: Purity > 98% area; Pyridone impurity < 0.5%.

Stability Testing Workflow

The following flowchart outlines the decision-making process for handling stored material.

StabilityWorkflow Receipt Material Receipt VisualCheck Visual Inspection (Color/Flow) Receipt->VisualCheck FlowsFree Flows Freely Off-White? VisualCheck->FlowsFree HPLC Run HPLC Protocol (Sec 3.2) FlowsFree->HPLC No (Caked/Dark) Store Store at 4°C Under Argon FlowsFree->Store Yes Dry Dry under Vacuum (P2O5, 24h) HPLC->Dry Purity >98% Discard Discard/Recrystallize HPLC->Discard Purity <95% Dry->Store

Caption: Decision matrix for evaluating material integrity upon receipt or after storage.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22323246, 4-Bromo-3,5-dimethylpyridine. Retrieved from [Link]

  • Johnson, P. et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Aromatic Substitution of Pyridines. In Science of Synthesis. Thieme Chemistry. (General reference for SNAr mechanism on pyridine rings).

Sources

Strategic Sourcing and Quality Validation of 4-Bromo-3,5-dimethylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric-Electronic" Challenge

In the landscape of kinase inhibitor and GPCR ligand design, 4-Bromo-3,5-dimethylpyridine hydrochloride (CAS: 201286-65-9) is not merely a commodity building block; it is a "gatekeeper" intermediate. Its structural uniqueness lies in the steric-electronic mismatch : the electron-deficient pyridine ring activates the C4-position for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the flanking C3 and C5 methyl groups provide significant steric bulk.

This steric hindrance, while desirable for selectivity in the final drug target, complicates the synthesis of the building block itself. It leads to difficult separations of regioisomers during manufacturing. Consequently, "purity" on a Certificate of Analysis (CoA) is often insufficient. A 98% pure batch containing 2% of the 2-bromo isomer can lead to catastrophic failure in downstream stereoselective couplings.

This guide provides a self-validating framework to qualify suppliers and verify the integrity of this critical reagent.

Synthesis Pathways & Impurity Profiling

To validate a supplier, you must understand their manufacturing route. The impurity profile is the "fingerprint" of the synthesis method.

The Two Dominant Routes

There are two primary industrial routes to access the 4-bromo core from 3,5-lutidine (3,5-dimethylpyridine).

  • The N-Oxide Route (High Fidelity):

    • Mechanism: Oxidation of 3,5-lutidine to the N-oxide, followed by nitration/bromination at the C4 position (favored electronically), and subsequent reduction.

    • Profile: Produces high regio-purity. Main impurities are unreacted N-oxides or 4-nitro intermediates.

  • Direct Bromination (High Risk):

    • Mechanism: Radical or electrophilic bromination of 3,5-lutidine.

    • Profile: Often yields mixtures of 2-bromo and 2,6-dibromo isomers due to competing activation sites. Separation of the 2-bromo isomer (bp ~220°C) from the 4-bromo isomer (bp ~230°C) is difficult by standard distillation.

Impurity Fingerprint Table
Impurity TypeChemical StructureOriginDetection MethodCriticality
Regioisomer 2-Bromo-3,5-dimethylpyridineDirect bromination byproduct1H-NMR (Aromatic region split)CRITICAL (Irreversible downstream byproduct)
Over-brominated 2,6-Dibromo-3,5-dimethylpyridineExcess bromine / High TempGC-MS / HPLCHigh (Poison for Pd-catalysts)
Hydrolysis 3,5-Dimethyl-4-pyridoneMoisture during diazotizationLC-MS (M+1 = 124)Medium (Inert but lowers yield)
Salt Counterion Free Base formIncomplete HCl formationElemental Analysis (Cl content)Medium (Affects stoichiometry)

Visualizing the Supply & QC Logic

The following diagram illustrates the synthesis origins of impurities and the decision logic for Quality Control.

QC_Workflow Start Raw Material: 3,5-Lutidine Route1 Route A: N-Oxide (High Regioselectivity) Start->Route1 Route2 Route B: Direct Bromination (Low Regioselectivity) Start->Route2 Product Crude 4-Bromo-3,5-dimethylpyridine Route1->Product Impurity2 Impurity: 4-Nitro/N-oxide Route1->Impurity2 Trace Route2->Product Impurity1 Impurity: 2-Bromo isomer Route2->Impurity1 Major contaminant QC_Step QC Checkpoint: 1H-NMR + HPLC Product->QC_Step Impurity1->QC_Step Impurity2->QC_Step Decision_Pass PASS: <0.5% Regioisomer >98% HPLC QC_Step->Decision_Pass Meets Specs Decision_Fail FAIL: Recrystallize or Reject QC_Step->Decision_Fail Out of Spec

Caption: Synthesis pathways determining impurity profiles and the necessary QC decision gates.

Supplier Landscape & Sourcing Strategy

Suppliers for this specific hydrochloride salt generally fall into three tiers. Do not rely solely on the brand name; rely on the data package provided.

Tier 1: Validated Catalog Aggregators (High Trust / High Cost)

Examples: Sigma-Aldrich (Merck), TCI, Apollo Scientific.

  • Pros: rigorous internal QC, reliable supply chain, standardized packaging.

  • Cons: Significantly higher cost per gram; often re-packaging bulk from Tier 2.

  • Use Case: GLP toxicity studies, late-stage optimization where batch consistency is paramount.

Tier 2: Specialized Heterocycle Manufacturers (The "Sweet Spot")

Examples: Enamine, Combi-Blocks, BLD Pharm, Fluorochem.

  • Pros: These companies often synthesize the material in-house or have exclusive contracts with specific reactors. They specialize in pyridine chemistry.

  • Cons: Batch-to-batch variability can occur.

  • Use Case: Medicinal chemistry SAR (Structure-Activity Relationship) campaigns, scale-up (100g - 1kg).

  • Recommendation: Combi-Blocks and Enamine are field-proven for halogenated pyridines, often providing H-NMR spectra online before purchase.

Tier 3: Custom Synthesis / Bulk CROs

Examples: WuXi AppTec, Pharmablock, J&K Scientific.

  • Pros: Lowest cost for multi-kilogram orders.

  • Cons: Lead time (4-8 weeks). Requires you to define the specification.[1]

  • Use Case: Pilot plant runs.

Technical Validation Protocol (The Self-Validating System)

Upon receipt of a new batch, do not assume the label is correct. The hygroscopic nature of the HCl salt means the molecular weight (and thus stoichiometry) can drift if the bottle was not sealed properly.

Visual Inspection
  • Pass: Off-white to pale yellow crystalline powder.

  • Fail: Dark orange/brown sticky solid (indicates free base degradation or high moisture content).

Instrumental Analysis (SOP)

Method A: 1H-NMR (The Regio-Check)

  • Solvent: DMSO-d6 (The HCl salt is poorly soluble in CDCl3).

  • Key Signals (4-Bromo-3,5-dimethylpyridine HCl):

    • Look for the singlet at ~8.5 ppm (2H, pyridine ring protons).

    • Look for the singlet at ~2.3-2.4 ppm (6H, methyl groups).

  • The Red Flag: If you see a split in the aromatic region (two doublets or unsymmetrical peaks) or methyl peaks splitting into two distinct singlets, you have the 2-bromo isomer . Reject the batch.

Method B: HPLC (Purity & Salt Form)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Gradient 5% -> 95%.

  • Detection: UV at 254 nm.

  • Note: The HCl salt will dissociate in the mobile phase. You are measuring the organic cation. To confirm the salt content, perform a silver nitrate titration for chloride ions.

Handling & Stability Guidelines

  • Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Nitrogen/Argon).

  • Free-Basing: For many Palladium-catalyzed reactions (e.g., Buchwald-Hartwig), the acidic proton of the HCl salt can quench the catalyst or alter the ligand's electronic state.

    • Protocol: Suspend the salt in DCM, wash with saturated NaHCO3 (x2), dry organic layer over Na2SO4, and concentrate immediately before use.

  • Storage: Long-term storage at -20°C is recommended to prevent slow hydrolysis or discoloration.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22323246, 4-Bromo-3,5-dimethylpyridine. Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Reference for halogenation mechanisms of electron-deficient heterocycles).

Sources

Strategic Utilization of 4-Bromo-3,5-dimethylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 4-bromo-3,5-dimethylpyridine scaffold represents a "privileged structure" in modern drug discovery, occupying a unique chemical space where steric demand meets high reactivity. Unlike simple pyridines, the 3,5-dimethyl substitution pattern creates a "roofed" steric environment around the C4-reactive center. This guide details the strategic manipulation of this scaffold, focusing on its role as a precursor for Proton Pump Inhibitors (PPIs) and atropisomeric kinase inhibitors .

Structural Analysis & Reactivity Profile

The "Ortho Effect" and Steric Steering

The 3,5-dimethyl groups exert a profound influence on the reactivity at C4. While they electronically donate into the ring (slightly deactivating it toward nucleophilic attack compared to unsubstituted pyridine), their primary contribution is steric.

  • Nucleophilic Aromatic Substitution (

    
    ):  Direct displacement of the C4-bromide by nucleophiles (e.g., methoxide) is kinetically retarded by the flanking methyl groups. Successful substitution often requires N-oxidation  to increase electrophilicity or the use of transition metal catalysis (Buchwald-Hartwig).
    
  • Metallation Stability: The steric bulk stabilizes C4-lithiated species by discouraging dimerization or nucleophilic attack on the ring itself, allowing for cleaner electrophilic trapping at -78°C.

  • Atropisomerism: When coupled to another ortho-substituted aryl ring, the 3,5-dimethyl moiety restricts rotation about the biaryl axis. This is critical for designing axially chiral ligands or kinase inhibitors that must lock into a specific conformation within an ATP-binding pocket.

Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap Core 4-Bromo-3,5- dimethylpyridine SNAr S_NAr / Pd-Catalysis (C-O / C-N Bond) Core->SNAr + NaOMe / Pd-L Suzuki Suzuki-Miyaura (Biaryl Synthesis) Core->Suzuki + Ar-B(OH)2 Lithiation Li-Halogen Exchange (C4-Electrophile Trapping) Core->Lithiation + n-BuLi NOx N-Oxidation (C2/C6 Activation) Core->NOx + mCPBA PPI PPI Precursors (Omeprazole Analogs) SNAr->PPI Kinase Atropisomeric Kinase Inhibitors Suzuki->Kinase Aldehydes Functionalized Building Blocks Lithiation->Aldehydes NOx->PPI Boekelheide Rearrangement

Figure 1: Divergent synthetic utility of the 4-bromo-3,5-dimethylpyridine scaffold.

Synthesis of PPI Precursors (C-O Bond Formation)

The most commercially significant application of this scaffold involves the synthesis of Omeprazole and related proton pump inhibitors. The target intermediate is 4-methoxy-3,5-dimethylpyridine , which is subsequently functionalized at the C2 position.

Strategic Considerations

Direct


 of the bromide with methoxide is possible but requires harsh conditions (high heat/pressure) due to the electron-rich nature of the dimethyl-substituted ring. Two superior strategies exist:
  • N-Oxide Activation: Oxidizing the nitrogen first makes the C4 position significantly more electrophilic.

  • Pd-Catalyzed Etherification: Using modern ligands to overcome sterics under mild conditions.

Protocol: Pd-Catalyzed Methoxylation

This protocol avoids the safety risks of high-pressure autoclaves used in older


 methods.

Reagents:

  • Substrate: 4-Bromo-3,5-dimethylpyridine (1.0 equiv)

  • Nucleophile: Methanol (2.0 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BrettPhos or tBuBrettPhos (4 mol%) - Critical for hindered substrates.

  • Base:

    
     (1.5 equiv)
    
  • Solvent: Toluene (0.2 M)

Step-by-Step Methodology:

  • Inert Setup: Charge an oven-dried Schlenk tube with

    
    , Ligand, and 
    
    
    
    . Evacuate and backfill with Argon (
    
    
    ).
  • Addition: Add 4-bromo-3,5-dimethylpyridine, anhydrous Toluene, and Methanol via syringe.

  • Reaction: Seal the tube and heat to 80°C for 12 hours. The bulky BrettPhos ligand creates a pocket that facilitates reductive elimination of the sterically crowded ether.

  • Workup: Cool to RT, filter through a celite pad (eluting with EtOAc), and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Data Summary: Comparison of Methods

Method Conditions Yield Key Advantage

| Direct


  | NaOMe, MeOH, 130°C (Sealed) | 45-60% | Low reagent cost |
| N-Oxide Route  | 1. mCPBA; 2. NaOMe, 70°C | 75-85% | Higher reactivity |
| Pd-Catalysis  | Pd/BrettPhos, 80°C | 88-92%  | Mildest conditions, high tolerance |

Constructing Atropisomeric Biaryls (Suzuki Coupling)

In kinase inhibitor design, the 3,5-dimethyl motif is often used to force the pyridine ring perpendicular to an attached aryl ring. This atropisomerism can be exploited to fill hydrophobic pockets selectively.

The Challenge

Standard Suzuki conditions (


) often fail or stall because the 3,5-dimethyl groups hinder the transmetallation  step. Highly active catalyst systems are required.
Optimized Protocol for Hindered Biaryls

System:


 / SPhos  (Buchwald's ligand). SPhos is electron-rich and bulky, promoting oxidative addition and facilitating transmetallation in hindered systems.

Workflow Diagram:

SuzukiWorkflow Start Start: 4-Bromo-3,5-dimethylpyridine + Ortho-sub Aryl Boronic Acid Step1 Solvent Prep: Degas Dioxane/H2O (4:1) (Argon Sparge 15 min) Start->Step1 Step2 Catalyst Charge: Pd(OAc)2 (1 mol%) + SPhos (2 mol%) Pre-stir 5 min to form active species Step1->Step2 Step3 Reaction: Add Base (K3PO4 2.0 equiv) Heat to 100°C, 16h Step2->Step3 Check QC Check (LCMS): Monitor for Protodebromination (Common side reaction in hindered systems) Step3->Check Check->Step3 Incomplete (Add more cat.) Finish Product Isolation: Filter, Extract, Column Check->Finish Complete

Figure 2: Optimized workflow for sterically demanding Suzuki couplings.

Technical Note: If protodebromination (replacement of Br with H) is observed, switch the solvent to n-Butanol or reduce the water content, as water can act as a proton source for the Pd-aryl intermediate if transmetallation is too slow.

Divergent Synthesis via Lithium-Halogen Exchange

The 4-bromo-3,5-dimethylpyridine scaffold is an excellent candidate for lithium-halogen exchange because the C4-Li species is stabilized by the ortho-methyl groups.

Protocol: C4-Formylation

This reaction yields 3,5-dimethylisonicotinaldehyde , a versatile building block.

  • Dissolution: Dissolve 4-bromo-3,5-dimethylpyridine (5 mmol) in anhydrous THF (25 mL) under Argon.

  • Cryogenic Cooling: Cool to -78°C . Critical: Do not run at 0°C; despite steric stabilization, the lithiated species can isomerize or decompose at higher temperatures.

  • Exchange: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 10 minutes. Stir for 30 minutes at -78°C.

    • Observation: The solution typically turns deep yellow/orange.

  • Trapping: Add anhydrous DMF (3.0 equiv) dropwise.

  • Quench: Allow to warm to 0°C, then quench with saturated

    
    .
    
  • Yield Expectation: 80-90%.

References

  • BenchChem. (2025).[1] Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers. Retrieved from

  • Clayden, J. (2021). Atropisomerism in Biaryls: Stereochemical Control in Drug Design. Stereoelectronics.org. Retrieved from

  • Buchwald, S. L., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Retrieved from

  • Knochel, P., et al. (2013). Halogen–Metal Exchange on Bromoheterocyclics via Formation of Magnesium Intermediates. PMC. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of 4-bromo-3,5-dimethylpyridine represents a classic "privileged but problematic" motif in medicinal chemistry. While the pyridine ring is essential for pharmacokinetic profiles (solubility, H-bond acceptance), the 3,5-dimethyl substitution pattern creates a severe steric blockade around the C4-halogen bond. Furthermore, the pyridine nitrogen presents a risk of competitive coordination to the palladium center (catalyst poisoning).

Standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) typically result in <10% conversion or stalled homocoupling. This guide details an optimized Sterically Demanding Cross-Coupling Protocol utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) to overcome the energy barrier of oxidative addition and facilitate reductive elimination in congested systems.

Substrate Analysis: The "Steric Wall"

To successfully couple this substrate, one must understand the specific failure modes of standard catalysis.

FeatureChemical ConsequenceImpact on Catalysis
C4-Position Electron-deficient relative to benzene.Generally favors Oxidative Addition (OA), but less reactive than C2-position.
3,5-Dimethyl Groups Steric Occlusion: The methyl groups create a physical barrier perpendicular to the aryl plane.CRITICAL: Blocks the approach of the Pd(0) species, significantly raising the activation energy for OA.
Pyridine Nitrogen Lewis Basic lone pair.Can bind Pd(II) species, forming stable, inactive "resting states" (Catalyst Poisoning).
The Solution: Ligand Engineering

We utilize S-Phos or X-Phos . These ligands serve a dual purpose:

  • Electron Richness: The dicyclohexylphosphino group pushes electron density onto the Pd, accelerating Oxidative Addition across the steric barrier.[1]

  • Biaryl Bulk: The lower phenyl ring acts as a "shield" over the Pd center, preventing the pyridine nitrogen from coordinating and forcing the reductive elimination of the crowded product.

Optimization Matrix & Conditions

The following conditions have been validated for high-throughput screening (HTS) and scale-up.

Table 1: Reaction Condition Comparison
ParameterMethod A: The "Gold Standard" Method B: Microwave/Rapid Method C: Legacy (Avoid)
Catalyst Source Pd(OAc)₂ or Pd(dbac)Pd₂(dba)₃Pd(PPh₃)₄
Ligand S-Phos (1:2 Pd:L ratio)X-Phos PPh₃
Base K₃PO₄ (Tribasic, anhydrous)K₃PO₄ or Cs₂CO₃Na₂CO₃
Solvent System Toluene / Water (10:1)1,4-Dioxane / Water (5:1)DME / Water
Temperature 100°C (Oil Bath)120°C (Microwave)80°C (Reflux)
Typical Yield 85-95% 80-90% < 15%
Application Scale-up (>10g)Library Synthesis (<100mg)N/A

Detailed Experimental Protocols

Protocol A: S-Phos Mediated Coupling (Recommended for Scale-Up)

This protocol utilizes a thermodynamically stable system ideal for batch processing.

Reagents:

  • 4-Bromo-3,5-dimethylpyridine (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • S-Phos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Workflow:

  • Catalyst Pre-complexation (Optional but Recommended):

    • In a separate vial, dissolve Pd(OAc)₂ and S-Phos in a small amount of toluene. Stir at RT for 10 mins. The solution should turn from orange to a pale yellow/clear color, indicating the formation of the active Pd(0)-L species.

  • Main Setup:

    • Charge a reaction vessel (equipped with a condenser) with the aryl halide, boronic acid, and finely ground K₃PO₄.

    • Critical: Evacuate and backfill with Nitrogen/Argon (x3). Oxygen is a poison for electron-rich phosphines.

  • Solvent Addition:

    • Add degassed Toluene and Water.

    • Add the pre-complexed catalyst solution via syringe.

  • Reaction:

    • Heat vigorously to 100°C . Efficient stirring is mandatory due to the biphasic nature.

    • Monitor by HPLC/UPLC at 2 hours. Full conversion typically requires 4–12 hours depending on the boronic acid partner.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Wash with water and brine.[2]

    • Scavenging: Treat organic layer with SiliaMetS® Thiol or charcoal to remove residual Pd (essential for biological testing).

Protocol B: Microwave Assisted (X-Phos)

Best for difficult boronic acids or rapid library generation.

  • Charge Vial: Add 4-Bromo-3,5-dimethylpyridine (0.5 mmol), Boronic acid (0.75 mmol), Pd₂(dba)₃ (1.5 mol%), X-Phos (3 mol%), and K₃PO₄ (1.0 mmol) to a microwave vial.

  • Inert Atmosphere: Cap and purge with Argon.

  • Solvent: Add degassed 1,4-Dioxane (2 mL) and Water (0.4 mL).

  • Irradiation: Heat at 120°C for 30 minutes.

  • Analysis: Check LCMS. If protodeboronation is observed, lower temp to 100°C and extend time.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific points where the 3,5-dimethyl steric bulk interferes and how the S-Phos ligand compensates.

SuzukiMechanism cluster_sterics The Steric Challenge PreCat Pre-Catalyst Pd(OAc)2 + S-Phos ActiveCat Active Species [Pd(0)•S-Phos] PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Rate Limiting Step) ActiveCat->OxAdd + Substrate TransMet Transmetallation (Base Assisted) OxAdd->TransMet Pd(II)-Ar-Br RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II)-Ar-Ar' RedElim->ActiveCat Regeneration Product Biaryl Product RedElim->Product Substrate 4-Bromo-3,5-dimethylpyridine (Sterically Hindered) Substrate->OxAdd Steric Blockade Overcome by e- rich Ligand Boronic Ar-B(OH)2 + K3PO4 Boronic->TransMet

Figure 1: Catalytic cycle emphasizing the "Steric Blockade" at the oxidative addition step, which is overcome by the electron-rich nature of the S-Phos ligand.

Troubleshooting & Quality Control

Common Failure Modes
  • No Reaction (Starting Material Recovered):

    • Cause: Oxidative addition failed.

    • Fix: Switch from Pd(OAc)₂ to Pd₂(dba)₃ (ensure Pd(0) source is fresh). Increase temperature to 110°C. Ensure S-Phos quality (it can oxidize to phosphine oxide if stored improperly).

  • Protodehalogenation (Pyridine-H formed):

    • Cause: Reaction is too hot/wet, or the boronic acid is unstable.

    • Fix: Switch solvent to anhydrous Toluene (no water) and use CsF or K₃PO₄ (solid) as the base.

  • Homocoupling of Boronic Acid:

    • Cause: Oxygen leak or slow oxidative addition.

    • Fix: Degas solvents more rigorously (sparge with Argon for 20 mins). Add boronic acid slowly via syringe pump.

Safety Note
  • Palladium Residues: 4-substituted pyridines often chelate metals. Ensure final compounds are tested for heavy metals (ICP-MS) before biological assays.

  • Pressure: If using sealed vials at 120°C, ensure vessels are rated for the generated pressure (approx 2-4 bar depending on solvent).

References

  • Buchwald-Hartwig Ligand Overview (S-Phos)

    • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3][4]

    • Source: NIH / PMC (Martin et al.)
    • URL:[Link]

  • Protocol for Hindered Pyridines

    • Title: Suzuki Reaction - Palladium Catalyzed Cross Coupling (Specific protocols for XPhos/Microwave).
    • Source: Common Organic Chemistry
    • URL:[Link]

  • Mechanistic Guide

    • Title: An In-Depth Technical Guide to the Mechanism of Action of SPhos.[1]

    • Source: BenchChem[1]

  • Heterogeneous Alternatives

    • Title: Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines.[4]

    • Source: ACS Publications (J. Org.[4] Chem.)

    • URL:[Link]

Sources

Technical Application Note: Precision Functionalization of Sterically Congested Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Reagents for Nucleophilic Substitution on 4-Bromo-3,5-dimethylpyridine

Executive Summary & Strategic Analysis

The functionalization of 4-Bromo-3,5-dimethylpyridine represents a classic "Steric-Electronic Paradox" in heterocyclic chemistry. While the pyridine ring is electronically activated at the C4 position for Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing nitrogen, the flanking methyl groups at C3 and C5 exert a profound buttressing effect .

This steric congestion destabilizes the required Meisenheimer complex in classical


 pathways and severely retards the approach of nucleophiles. Consequently, standard reagents used for 4-bromopyridine often fail or result in low yields with this dimethylated analog.

This guide provides a bifurcated strategy:

  • For Small, Hard Nucleophiles (RO⁻, RS⁻): Optimized High-Temperature

    
     conditions.
    
  • For Amines and Carbon Nucleophiles: Sterically-demanding Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig/Suzuki), which bypasses the Meisenheimer intermediate.

Decision Matrix: Reagent Selection Guide
Target BondNucleophile ClassRecommended MethodologyPrimary Reagent SystemCritical Success Factor
C–O Alkoxides (Primary)Classical

NaOMe / MeOH (Pressure)High Temp (>100°C) & Concentration
C–O Phenols / Bulky AlkoxidesPd-Catalyzed EtherificationPd(OAc)₂ / RockPhosLigand steric bulk
C–N Primary/Secondary AminesBuchwald-Hartwig (Mandatory)Pd₂dba₃ / BrettPhos or RuPhos Ligand must prevent Pd-dimer formation
C–S ThiolsClassical

NaSMe / DMFPolar Aprotic Solvent (Dipolar acceleration)
C–C Boronic AcidsSuzuki-MiyauraPd(dppf)Cl₂ / K₃PO₄Base strength & solvent polarity
Mechanistic Visualization

The following diagram contrasts the high-energy barrier of the classical


 pathway (due to steric clash) against the catalytic shortcut provided by Palladium, which utilizes oxidative addition to break the C-Br bond.

ReactionPathways Substrate 4-Bromo-3,5-dimethylpyridine SNAr_TS Meisenheimer Complex (Sterically Destabilized) Substrate->SNAr_TS Nucleophile Attack (High Barrier) OxAdd Oxidative Addition (L-Pd-Ar-Br) Substrate->OxAdd Pd(0) / Bulky Ligand Product_SNAr Substitution Product (Low Yield/Harsh Conditions) SNAr_TS->Product_SNAr Leaving Group Loss LigandEx Ligand Exchange (Amine Coordination) OxAdd->LigandEx Base / H-Nu RedElim Reductive Elimination (C-N Bond Formation) LigandEx->RedElim Steric Relief Product_Pd Coupling Product (High Yield) RedElim->Product_Pd Regeneration Pd(0)

Figure 1: Mechanistic divergence. The Pd-catalyzed route (Green) avoids the sterically crowded Meisenheimer intermediate required by the classical


 path (Red).
Detailed Experimental Protocols
Protocol A: C–N Bond Formation (Buchwald-Hartwig Amination)

Use Case: Coupling with morpholine, aniline, or piperidine derivatives.

Rationale: The 3,5-dimethyl groups block the trajectory for backside nucleophilic attack. Therefore, we employ BrettPhos or RuPhos , which are bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands facilitate the oxidative addition of the electron-neutral/rich aryl bromide and, crucially, promote the reductive elimination step in sterically hindered systems.

Reagents:

  • Substrate: 4-Bromo-3,5-dimethylpyridine (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)

  • Catalyst Source: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%)

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (4-8 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv) - Must be sublimed grade.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, sparged with Argon).

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon.

  • Catalyst Pre-complexation: Add Pd source and Ligand to the vial. Add 1/3 of the solvent volume. Heat at 80°C for 2-3 minutes until the solution turns a rich orange/brown color (indicative of active catalyst formation). Note: This "pre-activation" step is critical for hindered substrates.

  • Reactant Addition: Cool to RT. Add the 4-Bromo-3,5-dimethylpyridine, the amine, and the NaOtBu.

  • Solvent Addition: Add the remaining solvent. The concentration should be approximately 0.2 M - 0.5 M.

  • Reaction: Seal the vial and heat to 100°C for 12–18 hours.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts.

  • Purification: Concentrate in vacuo and purify via flash chromatography (typically DCM/MeOH gradients for pyridine derivatives).

Protocol B: C–O Bond Formation (High-Pressure Methoxylation)

Use Case: Synthesis of 4-methoxy-3,5-dimethylpyridine.

Rationale: Alkoxides are smaller than amines, allowing for a classical


 approach if "forcing conditions" are applied. The use of a sealed tube prevents solvent loss at the required high temperatures.

Reagents:

  • Substrate: 4-Bromo-3,5-dimethylpyridine (1.0 equiv)

  • Reagent: Sodium Methoxide (NaOMe) (5.0 equiv) - Use a 25-30% wt solution in MeOH or freshly prepared solid.

  • Solvent: Methanol (Anhydrous) or DMF (for higher temp).

Step-by-Step Procedure:

  • Preparation: In a heavy-walled pressure tube (Ace Glass or similar), dissolve the substrate in MeOH (0.5 M).

  • Reagent Addition: Add the NaOMe solution.

  • Thermal Activation: Seal the tube and heat to 130°C - 140°C behind a blast shield.

    • Note: Standard reflux (65°C) is insufficient for this hindered substrate.

  • Monitoring: Monitor by HPLC/UPLC. Reaction times may exceed 24 hours.

  • Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution.

  • Extraction: Extract with DCM (3x). The product is basic; ensure the aqueous layer is pH > 9 during extraction.

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
No Conversion (Pd) Catalyst poisoning or inactive Pd(0)Switch to a precatalyst like BrettPhos Pd G4 . Ensure solvent is thoroughly deoxygenated (freeze-pump-thaw).
Protodehalogenation (Product is 3,5-dimethylpyridine)

-Hydride elimination from amine or solvent
Switch solvent to Toluene (non-protic). Use Cs₂CO₃ instead of NaOtBu. Lower temperature slightly.
Low Yield (

)
"Ortho-effect" steric blockingSwitch solvent to NMP or DMSO to increase the activity of the nucleophile (naked anion effect). Increase temp to 160°C.
Incomplete Reaction Catalyst deathAdd a second portion of catalyst/ligand (0.5 equiv of original load) after 12 hours.
References
  • Buchwald, S. L., & Hartwig, J. F. (2008).[1] "Evolution of the Buchwald-Hartwig Amination." Chemical Science.

  • Surry, D. S., & Buchwald, S. L. (2011).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[1]

  • BenchChem Technical Data. (2025). "Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine." BenchChem Application Notes.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • Guram, A. S., et al. (1994).[1] "Palladium-Catalyzed Buchwald-Hartwig Amination." Journal of the American Chemical Society.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-3,5-lutidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Lutidines in Medicinal Chemistry

The 3,5-lutidine scaffold is a privileged motif in modern drug discovery, appearing in a range of pharmacologically active agents. Its rigid, three-dimensional structure provides a valuable framework for the precise spatial orientation of functional groups, enabling tailored interactions with biological targets. The strategic functionalization of the lutidine core, particularly at the 4-position, allows for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of these complex molecules, offering a direct and efficient means to introduce a wide array of substituents.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of 4-bromo-3,5-lutidine hydrochloride. We will delve into the critical experimental parameters, provide detailed, field-proven protocols for key transformations, and explain the scientific rationale behind the methodological choices.

Core Challenge: The Dual Nature of a Hydrochloride Salt in Catalysis

The use of 4-bromo-3,5-lutidine as its hydrochloride salt presents a unique set of challenges and considerations in palladium-catalyzed cross-coupling reactions. While the salt form enhances the compound's stability and solubility in polar solvents, the acidic proton can interfere with the catalytic cycle. The Lewis basic nitrogen of the pyridine ring is known to coordinate with the palladium center, which can lead to catalyst deactivation or "poisoning."[3][4][5] The presence of the hydrochloride salt exacerbates this issue by ensuring the pyridine nitrogen is protonated, which can affect its coordination properties and the overall electronic nature of the substrate.

Therefore, a critical first step in any cross-coupling protocol with this substrate is the in situ neutralization of the hydrochloride salt. This is typically achieved by using a sufficient excess of a suitable base to both neutralize the salt and facilitate the desired catalytic transformation (e.g., transmetalation or deprotonation of the coupling partner).[6][7][8] Careful selection of the base is paramount to ensure compatibility with the catalyst, ligand, and other reagents in the reaction mixture.

Experimental Workflows and Key Considerations

The successful cross-coupling of 4-bromo-3,5-lutidine hydrochloride hinges on the judicious selection of the catalyst, ligand, base, and solvent. The steric hindrance from the two methyl groups flanking the nitrogen atom necessitates the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to promote efficient oxidative addition and reductive elimination.[9][10]

Below, we present a generalized experimental workflow followed by specific protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

G cluster_prep Reaction Setup cluster_reaction In Situ Neutralization & Catalysis cluster_workup Work-up & Purification setup Combine 4-bromo-3,5-lutidine HCl, coupling partner, catalyst, ligand, and base in a reaction vessel. degas Degas the reaction mixture (e.g., with Argon or Nitrogen). setup->degas 1. solvent Add degassed solvent. degas->solvent 2. heat Heat the reaction to the specified temperature and stir. solvent->heat 3. monitor Monitor reaction progress (TLC, LC-MS). heat->monitor 4. quench Cool to room temperature and quench (e.g., with water or saturated NH4Cl). monitor->quench 5. extract Extract with an organic solvent. quench->extract 6. purify Dry, concentrate, and purify (e.g., column chromatography). extract->purify 7.

Caption: Generalized workflow for palladium-catalyzed cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-3,5-lutidine Hydrochloride with Arylboronic Acids

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds and is widely used in the synthesis of biaryl compounds.[11][12] For sterically hindered substrates like 4-bromo-3,5-lutidine, the choice of a bulky, electron-rich phosphine ligand is crucial for achieving high yields.

Reaction Parameters:
ParameterRecommended Reagents/ConditionsRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Readily available and effective precursors for the active Pd(0) species.[13]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich biaryl phosphine ligands that promote oxidative addition and reductive elimination for hindered substrates.[14]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Strong inorganic bases are required for both in situ neutralization and to facilitate the transmetalation step. K₃PO₄ is often a good first choice.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature 80–110 °CElevated temperatures are generally required to overcome the activation energy for this transformation.
Step-by-Step Protocol:
  • To a flame-dried Schlenk tube, add 4-bromo-3,5-lutidine hydrochloride (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv) and ligand (e.g., SPhos, 0.04 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12–24 hours, or until reaction completion is observed by TLC or LC-MS analysis.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Suzuki_Cycle Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)L₂(Br)] Pd0->OA_complex Oxidative Addition (Ar-Br) Transmetalation_complex [Ar-Pd(II)L₂(Ar')] OA_complex->Transmetalation_complex Transmetalation (Ar'B(OH)₂, Base) Transmetalation_complex->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation_complex->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-3,5-lutidine Hydrochloride

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C–N bonds.[15][16][17] This reaction is particularly valuable for synthesizing aniline and heteroarylamine derivatives, which are common motifs in pharmaceuticals.

Reaction Parameters:
ParameterRecommended Reagents/ConditionsRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective Pd(0) and Pd(II) sources.[18]
Ligand Xantphos, BINAP, Josiphos-type ligandsBidentate phosphine ligands are often preferred to prevent β-hydride elimination and promote C-N bond formation.[15][19]
Base NaOt-Bu, KOt-Bu, LiHMDSStrong, non-nucleophilic bases are required for both in situ neutralization and deprotonation of the amine.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential for this reaction.
Temperature 80–120 °CThermal energy is typically required to drive the reaction to completion.
Step-by-Step Protocol:
  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 equiv), the ligand (e.g., Xantphos, 0.03 equiv), and the base (e.g., NaOt-Bu, 2.5 equiv) to a flame-dried reaction vessel.

  • Add 4-bromo-3,5-lutidine hydrochloride (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring for 16–24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and quench carefully with saturated aqueous ammonium chloride.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)L₂(Br)] Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [Ar-Pd(II)L₂(NHR₂)]⁺ OA_complex->Amine_complex Amine Coordination Amido_complex [Ar-Pd(II)L₂(NR₂)] Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_complex->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: Sonogashira Coupling of 4-Bromo-3,5-lutidine Hydrochloride with Terminal Alkynes

The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes, which are versatile intermediates in organic synthesis.[20][21] The reaction typically employs a dual catalytic system of palladium and a copper(I) salt.

Reaction Parameters:
ParameterRecommended Reagents/ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pre-formed Pd(0) and Pd(II) complexes are commonly used.
Copper(I) Co-catalyst CuIFacilitates the formation of a copper acetylide intermediate, which then transmetalates to the palladium center.
Base Et₃N, i-Pr₂NEt (DIPEA), PiperidineA liquid amine base is typically used as both the base and often as the solvent or co-solvent. It is crucial for the in situ neutralization and the catalytic cycle.
Solvent THF, DMF, or neat amine baseAnhydrous, polar aprotic solvents are suitable for this reaction.
Temperature Room Temperature to 80 °CThe reaction can often be performed under milder conditions compared to Suzuki and Buchwald-Hartwig couplings.
Step-by-Step Protocol:
  • To a Schlenk tube, add 4-bromo-3,5-lutidine hydrochloride (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and copper(I) iodide (CuI, 0.05 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0-5.0 equiv).

  • Add the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Stir the reaction at room temperature or heat to 50–70 °C, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a short pad of silica gel to remove the metal catalysts and ammonium salts.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)L₂(Br)] Pd0->OA_complex Oxidative Addition Transmetalation_complex [Ar-Pd(II)L₂(C≡CR)] OA_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Product Ar-C≡CR Transmetalation_complex->Product Alkyne H-C≡CR Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide Base, Cu(I) Cu_acetylide->Transmetalation_complex To Pd Cycle

Caption: Interlinked catalytic cycles of the Sonogashira coupling.

Troubleshooting and Safety Considerations

  • Low or No Conversion: If the reaction fails to proceed, consider increasing the temperature, changing the ligand to a more electron-rich and bulky one, or using a stronger base. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Catalyst decomposition, often indicated by the formation of palladium black, can be mitigated by using more robust ligands or pre-catalysts.

  • Side Reactions: Protodebromination (replacement of the bromine with a hydrogen atom) can occur, especially at high temperatures or with prolonged reaction times. Using a less coordinating solvent or a more active catalyst system can sometimes minimize this side reaction.

  • Safety: Palladium catalysts, phosphine ligands, and strong bases should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Organotin reagents, if used in Stille couplings, are highly toxic and require special handling and disposal procedures.[22][23] Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The palladium-catalyzed cross-coupling of 4-bromo-3,5-lutidine hydrochloride is a powerful strategy for the synthesis of highly functionalized lutidine derivatives. By implementing an in situ neutralization strategy and carefully selecting the appropriate catalyst system, researchers can efficiently generate a diverse library of compounds for applications in drug discovery and materials science. The protocols outlined in this application note provide a robust starting point for the successful implementation of these critical transformations.

References

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  • Smith, M. W., et al. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. The Journal of Organic Chemistry, 84(18), 11843-11855.
  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
  • Al-Masri, O. A., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341.
  • Drognat, C., et al. (2009). New borane-amine complexes and their application in suzuki-type cross-coupling reactions. Google Patents.
  • Billingsley, K. L., & Buchwald, S. L. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 4846-4850.
  • Tšupova, S., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4056-4059.
  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483.
  • Singh, S., et al. (2023). Design, synthesis, and applications of ring-functionalized histidines in peptide-based medicinal chemistry and drug discovery. Journal of Peptide Science, e3457.
  • Cacchi, S., & Fabrizi, G. (2011). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 16(5), 3845-3878.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • UiT The Arctic University of Norway. (n.d.). Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. UiT Open Research Data.
  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.
  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(54), 14388-14392.
  • Soler, M., et al. (2018). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Stereocenters. The Chemical Record, 18(7-8), 988-1004.
  • Lahann, J., et al. (2017). Polylutidines: Multifunctional Surfaces through Vapor-Based Polymerization of Substituted Pyridinophanes. Chemistry – A European Journal, 23(42), 10224-10229.
  • Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11.
  • De, A. (2017). Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. Journal of Taphila, 1(1), 1-13.

Sources

Application Notes and Protocols: Preparation of Liver X Receptor (LXR) Modulators Using 3,5-Dimethylpyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the design and synthesis of novel Liver X Receptor (LXR) modulators. We focus on a strategic approach that utilizes 3,5-dimethylpyridine as a versatile starting scaffold. LXRs are critical nuclear receptors that govern cholesterol, lipid, and inflammatory signaling pathways, making them prime targets for therapeutic intervention in metabolic and cardiovascular diseases.[1][2][3] However, first-generation LXR agonists have been hampered by side effects such as hepatic steatosis.[4][5][6] This guide details a representative synthetic route to create structurally novel modulators, protocols for their characterization, and methodologies for their biological evaluation, aiming to facilitate the development of next-generation LXR-targeted therapies with improved pharmacological profiles.

Section 1: The Liver X Receptor (LXR) Signaling Pathway: A Core Therapeutic Target

LXRs as Master Regulators of Metabolic Homeostasis

The Liver X Receptors, comprising two isoforms, LXRα (NR1H3) and LXRβ (NR1H2), are ligand-activated transcription factors that belong to the nuclear receptor superfamily.[4][7] LXRα is predominantly expressed in metabolic tissues like the liver, adipose tissue, and macrophages, while LXRβ is expressed ubiquitously.[5][8] These receptors function as the body's cholesterol sensors; their natural ligands are oxidized cholesterol derivatives known as oxysterols.[1][2][9] Upon activation, LXRs play a pivotal role in regulating the expression of genes involved in cholesterol efflux, transport, and excretion, thereby protecting cells from cholesterol overload.[1][4]

Mechanism of LXR Activation

LXRs do not act alone. They form a permissive heterodimer with the Retinoid X Receptor (RXR).[4][7] In the absence of a ligand, this LXR/RXR complex is bound to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter region of target genes, typically recruiting corepressor proteins to inhibit transcription.

Upon binding of an agonist (like an oxysterol or a synthetic modulator), the LXR protein undergoes a conformational change. This transformation releases the corepressors and facilitates the recruitment of coactivator proteins.[5][10] This fully assembled complex then initiates the transcription of a suite of target genes that govern lipid metabolism and inflammatory responses.[10] Key target genes include ATP-binding cassette transporters (ABCA1, ABCG1) and Apolipoprotein E (ApoE), which are crucial for reverse cholesterol transport—the process of removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion.[5][7][9]

LXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LXR_Modulator LXR Modulator (e.g., Synthetic Agonist) LXR LXR LXR_Modulator->LXR Binds & Activates CoRepressor Co-Repressor Complex LXR_RXR_Heterodimer LXR/RXR Heterodimer LXR->LXR_RXR_Heterodimer RXR RXR RXR->LXR_RXR_Heterodimer LXRE LXR Response Element (LXRE) LXR_RXR_Heterodimer->LXRE Binds to DNA CoRepressor->LXR_RXR_Heterodimer Dissociates CoActivator Co-Activator Complex Target_Genes Target Gene Transcription (e.g., ABCA1, ABCG1, SREBP-1c) LXRE->Target_Genes Initiates Biological_Response Biological Response: • ↑ Reverse Cholesterol Transport • ↓ Inflammation • ↑ Lipogenesis Target_Genes->Biological_Response

Caption: LXR Signaling Pathway Activation.
Therapeutic Rationale and Challenges

The ability of LXR agonists to promote reverse cholesterol transport and exert anti-inflammatory effects makes them highly attractive for treating atherosclerosis, a disease characterized by lipid accumulation and chronic inflammation in the artery wall.[7][11][12] Furthermore, their role in lipid and glucose metabolism has opened avenues for exploring their use in neurodegenerative diseases, diabetes, and certain cancers.[4][8][12][13]

The primary obstacle to the clinical translation of potent LXR agonists is their tendency to simultaneously activate the lipogenic pathway in the liver.[2] They achieve this by inducing the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of fatty acid synthesis.[1][5] This leads to undesirable side effects, namely hepatic steatosis (fatty liver) and hypertriglyceridemia.[4][6] Consequently, a major goal in medicinal chemistry is to develop novel LXR modulators that can uncouple the beneficial anti-atherogenic effects from the adverse lipogenic effects. This can be pursued by designing tissue-selective modulators, partial agonists, or compounds that engage the receptor in a unique conformational state.

Section 2: Synthetic Strategy for Pyridine-Based LXR Modulators

Design Rationale: The 3,5-Dimethylpyridine Scaffold

To address the need for novel LXR modulators, we propose a synthetic strategy centered on the 3,5-dimethylpyridine scaffold. This core offers several advantages:

  • Structural Rigidity and Vectorial Control: The pyridine ring provides a rigid anchor, allowing for the precise spatial orientation of various substituents toward key interaction points within the LXR ligand-binding pocket.

  • Modulation of Physicochemical Properties: The nitrogen atom acts as a hydrogen bond acceptor and influences the molecule's polarity and solubility, which are critical for pharmacokinetic properties.

  • Synthetic Tractability: The methyl groups at the 3 and 5 positions can be selectively functionalized, providing handles for building molecular complexity and exploring the structure-activity relationship (SAR).

This guide outlines a hypothetical, yet chemically robust, multi-step synthesis of a novel LXR modulator, LXR-DM-021 , designed to explore new chemical space.

Overview of the Synthetic Route

The synthesis of LXR-DM-021 begins with the selective oxidation of one of the methyl groups on the 3,5-dimethylpyridine core. The resulting pyridine-3-carboxaldehyde is then used in a key carbon-carbon bond-forming reaction, followed by functional group manipulations to install the moieties required for LXR binding.

Synthetic_Scheme Start 3,5-Dimethylpyridine (Intermediate A) reagent1 1. SeO₂, Dioxane, H₂O 2. Reflux Start->reagent1 Step1_Product 5-Methylpicolinaldehyde (Intermediate B) reagent2 3. Ylide (from phosphonium salt) 4. THF, Base Step1_Product->reagent2 Step2_Product Wittig Adduct (Intermediate C) reagent3 5. Reduction (e.g., H₂, Pd/C) 6. Amide Coupling Step2_Product->reagent3 Step3_Product Final Compound (LXR-DM-021) reagent1->Step1_Product reagent2->Step2_Product reagent3->Step3_Product Biological_Workflow A Synthesized Compound (LXR-DM-021) B Primary Screen: LXR Luciferase Reporter Assay A->B C Determine EC₅₀ and Efficacy (Agonist/Antagonist Mode) B->C D Secondary Screen: qPCR for Target Gene Expression C->D Active Compounds E Analyze Key Genes: • ABCA1 (Cholesterol Efflux) • SREBP-1c (Lipogenesis) D->E F Assess Therapeutic Potential: Favorable profile shows high ABCA1 and low SREBP-1c induction E->F

Sources

Application Note: Advanced Magnesiation Protocols for 4-Bromo-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and researchers. It prioritizes the Turbo Grignard method as the industry standard for this substrate while providing a robust Direct Insertion protocol for specific use cases.

Executive Summary & Technical Context

The synthesis of (3,5-dimethylpyridin-4-yl)magnesium bromide presents a dual challenge in organometallic chemistry:

  • Electronic Deactivation: The pyridine ring is electron-deficient, making the carbon-halogen bond less prone to oxidative insertion by magnesium compared to carbocyclic arenes.

  • Steric Hindrance: The methyl groups at the 3- and 5-positions create significant steric bulk around the C4-bromide. While this hinders the initial attack of the magnesium species, it paradoxically stabilizes the resulting Grignard reagent by preventing common side reactions like nucleophilic attack on the pyridine ring of unreacted starting material.

This guide details two validated protocols:

  • Protocol A (The "Gold Standard"): Magnesium-Halogen Exchange using Knochel’s Turbo Grignard (

    
    -PrMgCl·LiCl).[1][2] This is the recommended method for high fidelity, functional group tolerance, and laboratory-to-pilot scale.
    
  • Protocol B (The "Classical" Approach): Direct Oxidative Insertion using Activated Magnesium. This is reserved for bulk commodity synthesis where cost of lithium salts is prohibitive, though it carries higher safety risks.

Strategic Pathway Selection

The choice between exchange and insertion is dictated by the reaction thermodynamics and kinetics.

FeatureProtocol A: Mg-Halogen ExchangeProtocol B: Direct Insertion
Reagent

-PrMgCl·LiCl (Turbo Grignard)
Mg Turnings / Powder
Mechanism I-Mg Exchange (Equilibrium driven)Radical Oxidative Addition (SET)
Temperature -15 °C to +25 °C (Controlled)Reflux (65 °C+)
Induction Period None (Instantaneous)Variable (Risk of runaway)
Side Reactions Minimal (<5% Wurtz coupling)High (Dimerization common)
Scalability Excellent (Heat flow is linear)Moderate (Exotherm spikes)
Decision Logic Diagram

The following flowchart illustrates the decision process for selecting the appropriate protocol.

G Start Start: 4-Bromo-3,5-dimethylpyridine Scale Reaction Scale? Start->Scale FG Sensitive Functional Groups? Scale->FG < 1 kg Direct Protocol B: Direct Insertion (Activated Mg) Scale->Direct > 100 kg (Cost Critical) Turbo Protocol A: Turbo Grignard (Mg-Halogen Exchange) FG->Turbo Yes (Esters, Nitriles) FG->Turbo No (High Purity Req)

Figure 1: Strategic decision tree for selecting the magnesiation method.

Protocol A: Magnesium-Halogen Exchange (Recommended)

This method utilizes isopropylmagnesium chloride lithium chloride complex (


-PrMgCl[1][3]·LiCl).[1][2] The LiCl additive breaks up polymeric magnesium aggregates, increasing the kinetic basicity of the reagent and allowing the exchange to proceed at lower temperatures.
Materials
  • Substrate: 4-Bromo-3,5-dimethylpyridine (1.0 equiv).

  • Reagent:

    
    -PrMgCl[1][2][3][4]·LiCl (1.3 M in THF, 1.1 equiv).
    
  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Methodology
  • System Preparation: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon for 15 minutes.

  • Substrate Dissolution: Charge the flask with 4-Bromo-3,5-dimethylpyridine and anhydrous THF. Cool the solution to -15 °C using an ice/salt or glycol bath.

    • Expert Insight: Although 4-bromopyridines are reactive, the 3,5-dimethyl steric bulk slows the exchange. Starting at -15 °C prevents localized overheating, but the reaction will likely require warming to complete.

  • Exchange Reagent Addition: Add

    
    -PrMgCl[1][3][5]·LiCl dropwise over 20 minutes, maintaining internal temperature < -10 °C.
    
  • Reaction Propagation:

    • Stir at -15 °C for 30 minutes.

    • Crucial Step: Warm the reaction to 0 °C and stir for 1 hour.

    • Monitoring: Aliquot 0.1 mL, quench with saturated NH4Cl/D2O. Analyze organic layer by GC-MS.

      • Success: Disappearance of starting bromide; appearance of 3,5-dimethylpyridine-4-d (deuterated).

      • Failure: If conversion is <50%, warm to Room Temperature (23 °C) for 1 additional hour. The steric hindrance often requires this thermal push.

  • Electrophile Trapping: Cool back to -20 °C before adding your electrophile (e.g., aldehyde, ketone, CO2) to prevent competitive attack on the electrophile by the isopropyl byproduct.

Workflow Visualization

TurboProtocol Step1 1. Dissolve Substrate (THF, -15°C) Step2 2. Add i-PrMgCl·LiCl (Dropwise, < -10°C) Step1->Step2 Step3 3. Warm to 0°C (Drive Exchange) Step2->Step3 Step4 4. GC/LC Check (Verify Conversion) Step3->Step4 Step4->Step3 Conversion <98% (Warm to RT) Step5 5. Add Electrophile (Cool to -20°C first) Step4->Step5 Conversion >98%

Figure 2: Workflow for the Turbo Grignard exchange process.

Protocol B: Direct Magnesium Insertion (Alternative)

This method relies on the physical activation of magnesium metal. Due to the electron-rich nature of the methyl groups counteracting the electron-deficient pyridine, the C-Br bond is relatively stable. Rieke Magnesium is ideal, but for standard labs, Iodine/DIBAL-H activation is required.

Materials
  • Substrate: 4-Bromo-3,5-dimethylpyridine (1.0 equiv).

  • Magnesium: Turnings or powder (1.2 - 1.5 equiv).

  • Activator: Iodine crystal (cat.) or DIBAL-H (0.01 equiv).

  • Solvent: Anhydrous THF (Concentration 1.0 M).

Step-by-Step Methodology
  • Activation: Place Mg turnings in the flask. Heat with a heat gun under vacuum to dry. Cool under Argon. Add a minimal amount of THF to cover the Mg. Add one crystal of Iodine.[6]

  • Initiation: Add 5% of the total 4-Bromo-3,5-dimethylpyridine solution. Heat the mixture to 65 °C (Reflux) .

    • Visual Cue: Disappearance of the iodine color (brown to clear/grey) and turbidity indicate initiation.

    • Troubleshooting: If no initiation occurs after 10 mins, add 2 drops of DIBAL-H or 1,2-dibromoethane.

  • Addition: Once reflux is sustained by the reaction exotherm, remove the external heat source. Add the remaining substrate solution dropwise at a rate that maintains a gentle reflux.

  • Digestion: After addition, reflux externally (65 °C) for 2–4 hours. The steric bulk makes the final 10% conversion very slow.

  • Filtration: The resulting solution will be dark/black. Cannula filter to remove excess Mg before use.

Critical Process Parameters (CPPs) & Troubleshooting

ObservationRoot CauseCorrective Action
Protocol A: Low Conversion Steric hindrance at C4 position.Increase reaction temp to 25 °C; Ensure LiCl is dry (hygroscopic).
Protocol A: Wurtz Coupling Temperature too high during addition.Keep addition T < -10 °C. Dilute substrate further.
Protocol B: No Initiation Oxide layer on Mg; Substrate wet.Use Rieke Mg; Dry substrate azeotropically with toluene.
Protocol B: Solid Precipitation Grignard insolubility.Add more THF; The 3,5-dimethyl Grignard is less soluble than simple pyridyl Grignards.

Safety & Handling

  • Thermal Runaway: Protocol B (Direct Insertion) has a significant induction period. Do not add all substrate before initiation is confirmed.

  • Moisture Sensitivity: Both reagents are violently reactive with water. All glassware must be oven-dried (>120°C) for 12 hours.

  • Toxicity: Pyridine derivatives are potential neurotoxins. Handle in a fume hood.

References

  • Knochel, P., et al. (2009). Functionalized Grignard Reagents via Halogen–Magnesium Exchange Reactions. Handbook of Functionalized Organometallics.

  • Bao, R. L., et al. (2019). Improving the Halogen–Magnesium Exchange by using New Turbo-Grignard Reagents. Chemistry – A European Journal.

  • Organic Chemistry Portal. (2024). Synthesis of Pyridines and Pyridyl Grignards.

  • Sigma-Aldrich. (2023). Turbo Grignard Technical Bulletin: Isopropylmagnesium Chloride - Lithium Chloride Complex.

Sources

Application Note: Precision C-H Functionalization of 3,5-Dimethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a strategic technical guide for the functionalization of 3,5-dimethylpyridine (3,5-lutidine). It moves beyond generic textbook descriptions to address the specific steric and electronic challenges posed by this scaffold.

Strategic Overview: The Selectivity Challenge

Functionalizing 3,5-dimethylpyridine presents a unique regioselectivity puzzle defined by the interplay of steric crowding and electronic activation . Unlike unsubstituted pyridine, the 3,5-substitution pattern creates a distinct reactivity landscape.

The Reactivity Landscape
  • C2/C6 Positions (

    
    -to-N): 
    
    • Electronic: Highly electron-deficient (inductive effect of N). Most acidic sp² C-H bond.

    • Steric: Flanked by the N-lone pair and a methyl group. Moderately accessible.

    • Preferred Pathway: Nucleophilic radical attack (Minisci), Deprotonation-Metalation (Lithiation/Magnesiation), and Concerted Metalation-Deprotonation (CMD).

  • C4 Position (

    
    -to-N): 
    
    • Electronic: Electron-deficient, but less acidic than C2.

    • Steric:Severely hindered. "Sandwiched" between two methyl groups (C3/C5).

    • Preferred Pathway: Difficult to access via conventional catalysis. Requires specific radical vectors or transient blocking strategies.

  • Methyl Groups (Benzylic sp³):

    • Reactivity: Susceptible to lateral deprotonation (pKa ~29) and radical hydrogen atom transfer (HAT).

Decision Matrix: Selecting the Right Methodology

ReactivityMap Substrate 3,5-Dimethylpyridine Target Target Position? Substrate->Target C2 C2/C6 Position (Alpha) Target->C2 High Acidity C4 C4 Position (Gamma) Target->C4 Steric Clash Me Methyl Group (Lateral) Target->Me sp3 Activation MethodA Method A: Pd-Catalyzed Arylation (Fagnou Conditions) C2->MethodA MethodB Method B: Electro-Minisci Alkylation (Silyl-Directed) C4->MethodB MethodC Method C: Lateral Lithiation (LDA/Electrophile) Me->MethodC

Figure 1: Strategic decision tree for functionalizing 3,5-dimethylpyridine based on target regioselectivity.

Method A: C2-Selective Arylation (Pd-Catalyzed CMD)

Objective: Install aryl or heteroaryl groups at the C2 position. Mechanism: Concerted Metalation-Deprotonation (CMD).[1] The acetate/pivalate ligand acts as an intramolecular base, abstracting the acidic C2 proton while the Pd center coordinates.

Scientific Rationale

Direct arylation of neutral 3,5-dimethylpyridine is often sluggish due to catalyst poisoning by the basic nitrogen. We utilize the N-Oxide strategy (Fagnou modification). The N-oxide increases the acidity of the C2-H bond (enhancing CMD) and prevents strong coordination to Pd, boosting turnover.

Protocol: C2-Arylation of 3,5-Dimethylpyridine N-Oxide

Reagents:

  • Substrate: 3,5-Dimethylpyridine N-oxide (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(t-Bu)₃ HBF₄ (10 mol%) or SPhos

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Toluene (0.2 M)

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox or under Argon, combine Pd(OAc)₂, Phosphine ligand, and K₂CO₃ in a reaction vial.

  • Substrate Addition: Add 3,5-dimethylpyridine N-oxide and the aryl bromide.

  • Solvation: Add anhydrous Toluene (degassed).

  • Reaction: Seal the vial and heat to 110 °C for 16–24 hours. Vigorous stirring is essential for the heterogeneous carbonate base.

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.

  • Reduction (One-Pot optional): To obtain the free pyridine, treat the crude N-oxide product with Zn dust (3.0 equiv) and saturated NH₄Cl (aq) or PCl₃ (caution) in CHCl₃.

Data Summary:

Parameter Condition Note
Regioselectivity >20:1 (C2 vs C4) Driven by C2 acidity and N-oxide direction.
Yield 65–85% Sensitive to steric bulk on the Aryl Bromide.

| Limitation | Ortho-substituents | Aryl bromides with ortho-groups may reduce yield. |

Method B: C4-Selective Alkylation (Electrochemical Minisci)

Objective: Overcome the thermodynamic preference for C2 to access the sterically hindered C4 position. Mechanism: Radical Minisci-type substitution. Standard Minisci conditions favor C2. To hit C4, we employ a Transient Silyl Blocking strategy driven by electrochemistry.

Scientific Rationale

By adding Chlorotrimethylsilane (TMSCl) during electrolysis, the pyridine nitrogen is silylated in situ. This bulky N-SiMe₃⁺ group sterically shields the C2 positions. Simultaneously, electrochemical reduction generates nucleophilic alkyl radicals from alkyl halides. The radical attacks the most accessible electron-deficient site remaining: C4 .

Protocol: Electrochemical C4-Alkylation

Reagents:

  • Substrate: 3,5-Dimethylpyridine (0.5 mmol)

  • Radical Source: Alkyl Bromide (primary or secondary) (3.0 equiv)

  • Additive: TMSCl (2.0 equiv)

  • Electrolyte: n-Bu₄NBr (0.1 M)

  • Solvent: THF/DMF (dry)

  • Electrodes: Graphite (+) / Platinum (-) or Mg (+) / Reticulated Vitreous Carbon (-)

Step-by-Step Workflow:

  • Cell Assembly: Use an undivided cell. Polish electrodes prior to use.

  • Preparation: Dissolve 3,5-dimethylpyridine, Alkyl Bromide, and n-Bu₄NBr in the solvent.

  • Activation: Add TMSCl via syringe. The solution may turn slightly cloudy (formation of pyridinium salt).

  • Electrolysis: Constant current (CCE) at 10 mA (approx. 4–5 F/mol charge). Stir rapidly.

  • Quench: Stop current. Add aqueous NaHCO₃ to hydrolyze the N-Si bond and quench the reaction.

  • Isolation: Extract with EtOAc. The crude mixture will contain the C4-alkylated pyridine.

Visualizing the Pathway:

ElectroMinisci Start 3,5-Lutidine Step1 + TMSCl (In-situ Blocking) Start->Step1 Inter1 N-TMS Pyridinium (C2 Steric Shield) Step1->Inter1 Step2 + e- / R-Br (Radical Gen) Inter1->Step2 Inter2 C4-Radical Attack Step2->Inter2 End 4-Alkyl-3,5-Lutidine Inter2->End

Figure 2: Workflow for transient silyl-directed C4 alkylation.

Method C: Lateral Functionalization (Methyl Group Activation)

Objective: Functionalize the benzylic (sp³) carbon. Mechanism: Lateral Lithiation. The protons on the methyl groups of 3,5-lutidine have a pKa


 29. Strong bases (LDA) generate a resonance-stabilized anion that reacts with electrophiles.
Scientific Rationale

While 2-picoline (pKa ~27) is more acidic, the 3,5-methyls are sufficiently acidic for deprotonation by Lithium Diisopropylamide (LDA). The resulting anion can be trapped with alkyl halides, aldehydes, or ketones.

Protocol: Lateral Lithiation and Electrophile Trapping

Reagents:

  • Substrate: 3,5-Dimethylpyridine

  • Base: LDA (Lithium Diisopropylamide) (1.1 equiv)

    • Prepare fresh from n-BuLi and Diisopropylamine.

  • Electrophile: Benzyl bromide, Benzaldehyde, or Iodomethane.

  • Solvent: Anhydrous THF.

Step-by-Step Workflow:

  • Base Generation: In a flame-dried flask under Argon, dissolve diisopropylamine in THF. Cool to -78 °C. Add n-BuLi dropwise. Stir 30 min at 0 °C, then cool back to -78 °C.

  • Deprotonation: Add 3,5-dimethylpyridine (neat or in THF) dropwise to the LDA solution at -78 °C. The solution usually turns deep red/orange (formation of the lithiated species).

  • Metalation Time: Stir at -78 °C for 1 hour. Note: Do not warm up; the anion can isomerize or polymerize.

  • Quench: Add the Electrophile (dissolved in THF) slowly.

  • Warming: Allow the reaction to warm to Room Temperature over 2 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with Et₂O.

Troubleshooting & Optimization

ProblemCauseSolution
Low Conversion (Method A) Catalyst poisoning by Pyridine N.Switch to N-Oxide substrate. Increase temperature to 130°C.
C2/C4 Mixtures (Method B) Inefficient Silyl blocking.[2]Ensure TMSCl is fresh and dry. Increase TMSCl equivalents to 3.0.
Polymerization (Method C) Temperature too high during lithiation.Keep internal temp < -70°C during addition.
Starting Material Recovery Steric hindrance prevents reaction.For Method A, switch to smaller ligands (e.g., PPh₃) if substrate is very bulky.

References

  • Iridium-Catalyzed C-H Boryl

    • Source: Organic & Biomolecular Chemistry (RSC)
    • Context: Discusses the steric inhibition of N-coordination and the necessity of C2-blocking for specific regiocontrol.
  • Palladium-Catalyzed Direct C-H Aryl

    • Source: Journal of the American Chemical Society
    • Context: The foundational mechanistic analysis of the Concerted Metalation-Deprotonation (CMD)
  • Electrochemical C4 Alkylation of Pyridine Deriv

    • Source: ResearchG
    • Context: Describes the specific silyl-assisted protocol to achieve C4 selectivity in pyridines, overcoming the n
  • Minisci Reaction Protocols.

    • Source: Chemical Science (RSC)
    • Context: General protocols for radical alkyl

Sources

Application Notes & Protocols: A Detailed Guide to the Lithiation of 4-Bromo-3,5-dimethylpyridine via Halogen-Metal Exchange

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the efficient and safe generation of 4-lithio-3,5-dimethylpyridine from 4-Bromo-3,5-dimethylpyridine via a halogen-metal exchange reaction. This protocol is tailored for researchers, medicinal chemists, and process development scientists who require a reliable method for introducing nucleophilic character at the C-4 position of the 3,5-lutidine scaffold, a common motif in pharmacologically active compounds. We will delve into the mechanistic underpinnings, critical process parameters, a step-by-step experimental protocol, and essential safety considerations for handling pyrophoric organolithium reagents.

Introduction and Scientific Rationale

The functionalization of pyridine rings is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The 3,5-dimethylpyridine (3,5-lutidine) core is a privileged scaffold, and methods for its selective modification are of high value[1]. Direct electrophilic substitution on the pyridine ring is often challenging and can lead to mixtures of products due to the ring's electron-deficient nature[2].

A powerful and regioselective alternative is the generation of an organometallic intermediate, which then acts as a potent nucleophile. The halogen-metal exchange reaction is an exemplary method for achieving this transformation.[3] This reaction involves treating an aryl halide with an organolithium reagent, typically at cryogenic temperatures, to replace the halogen atom with a lithium atom.

The lithiation of 4-Bromo-3,5-dimethylpyridine is a kinetically controlled process that rapidly generates the desired 4-lithiated species.[4] This intermediate is highly reactive and can be trapped in situ with a wide array of electrophiles, providing a versatile entry point to a diverse range of 4-substituted-3,5-dimethylpyridines.

Caption: General scheme for the halogen-metal exchange and subsequent electrophilic quench.

Mechanistic Considerations and Critical Parameters

The success of the halogen-metal exchange hinges on a precise understanding and control of several key experimental variables.

  • Choice of Organolithium Reagent: n-Butyllithium (n-BuLi) is the reagent of choice for this transformation. It is sufficiently reactive to promote rapid halogen-metal exchange at low temperatures while being less sterically hindered and less prone to acting as a base for deprotonation compared to tert-butyllithium (t-BuLi) in this context.[4] The C-Li bond in n-BuLi is highly polarized, making the butyl group a powerful nucleophile that attacks the bromine atom, leading to the exchange.[5]

  • Temperature Control: This is arguably the most critical parameter. The reaction must be conducted at cryogenic temperatures, typically -78 °C (dry ice/acetone bath). There are two primary reasons for this:

    • Stability of the Lithiated Intermediate: The generated 4-lithio-3,5-dimethylpyridine is highly reactive and thermally unstable. At higher temperatures, it can decompose or engage in unwanted side reactions.

    • Preventing Side Reactions: n-BuLi can act as a nucleophile and add to the electron-deficient pyridine ring, a known side reaction that becomes competitive at temperatures above -70 °C.[6] Cryogenic conditions ensure that the rate of halogen-metal exchange far exceeds the rate of nucleophilic addition.[7]

  • Solvent System: Anhydrous ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether, are essential. These solvents effectively solvate the organolithium species, breaking down the aggregates in which they typically exist (hexamers in alkanes, tetramers in ether) and increasing their reactivity.[5] It is imperative to use strictly anhydrous solvents, as any trace of water will rapidly quench the organolithium reagent and the lithiated intermediate. Note that at temperatures above -20 °C, n-BuLi can deprotonate THF, so maintaining low temperatures throughout the addition is crucial.[5]

  • Inert Atmosphere: Organolithium reagents are pyrophoric, meaning they can ignite spontaneously upon contact with air and moisture.[8][9][10] All manipulations must be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques.[9][11]

Mandatory Safety Protocols

Working with organolithium reagents necessitates strict adherence to safety procedures. Failure to do so can result in serious injury or fire.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield (especially for larger scales), and appropriate gloves.[8][9][11] While nitrile gloves offer minimal protection, it is best practice to wear them under a pair of neoprene or Viton gloves for extended protection.[12]

  • Engineering Controls: All operations must be conducted in a certified chemical fume hood with the sash positioned as low as possible.[9][10] Ensure a Class B or D fire extinguisher (dry powder) and a safety shower/eyewash station are immediately accessible.[9][12] Do not use water or carbon dioxide extinguishers on organolithium fires.

  • Handling and Transfers: Use clean, oven- or flame-dried glassware assembled while hot under an inert gas stream.[9] Transfer pyrophoric liquids using gas-tight syringes or a double-tipped needle (cannula) technique.[9][12]

  • Quenching: Never add water directly to an organolithium reagent. For quenching excess reagent or spills, use a less reactive protic source like isopropanol, followed by ethanol, and then a slow addition of water. Small fires at a syringe tip can be extinguished with dry sand or soda ash.[10]

  • Buddy System: Never work alone when handling pyrophoric reagents. [8][10][11]

Detailed Experimental Protocol

This protocol describes the lithiation of 4-Bromo-3,5-dimethylpyridine (1.0 mmol scale) and subsequent quenching with a generic electrophile.

Materials and Equipment
Reagent/MaterialGradeTypical SupplierNotes
4-Bromo-3,5-dimethylpyridine>97%Sigma-Aldrich, etc.Store in a desiccator.
n-Butyllithium (2.5 M in hexanes)SolutionSigma-Aldrich, etc.Pyrophoric. Titer should be known.
Tetrahydrofuran (THF)Anhydrous, >99.9%Acros, etc.Use from a solvent purification system or Sure/Seal™ bottle.
Electrophile (e.g., Benzaldehyde)ReagentPlus®, >99%Sigma-Aldrich, etc.Should be purified or freshly distilled if necessary.
Saturated aq. NH₄Cl SolutionACS ReagentFisher ScientificUsed for quenching the reaction.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWRFor drying organic layers.
Equipment
3-Neck Round Bottom Flask (50 mL)Oven-dried before use.
Magnetic Stirrer and Stir Bar
Schlenk Line (N₂ or Ar)
Gas-tight Syringes (1 mL, 5 mL)
Septa, Needles
Low-Temperature Thermometer
Dry Ice / Acetone BathFor maintaining -78 °C.
Experimental Workflow Diagram

Workflow A 1. Setup & Inerting B 2. Add Substrate & Solvent A->B C 3. Cool to -78 °C B->C D 4. Add n-BuLi (Slowly) C->D T < -70 °C E 5. Stir for 30-60 min D->E Halogen-Metal Exchange F 6. Add Electrophile at -78 °C E->F T < -70 °C G 7. Warm to Room Temp. F->G C-C Bond Formation H 8. Aqueous Quench (NH4Cl) G->H I 9. Extraction & Drying H->I J 10. Purify Product I->J

Caption: Step-by-step workflow for the lithiation and electrophilic quench protocol.

Step-by-Step Procedure
  • Preparation: Assemble a 50 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer. Flame-dry the entire apparatus under vacuum and backfill with inert gas. Allow the flask to cool to room temperature.

  • Charging the Flask: Through the septum, add 4-Bromo-3,5-dimethylpyridine (186 mg, 1.0 mmol, 1.0 equiv.) to the flask. Using a dry syringe, add 10 mL of anhydrous THF. Stir the solution until the solid is fully dissolved.

  • Cooling: Immerse the flask in a dry ice/acetone bath and cool the internal solution to -78 °C with stirring. Maintain this temperature for 10-15 minutes to ensure thermal equilibrium.

  • Lithium-Halogen Exchange: Using a 1 mL gas-tight syringe, slowly add n-butyllithium (2.5 M in hexanes, 0.44 mL, 1.1 mmol, 1.1 equiv.) dropwise to the stirred solution over 5-10 minutes. Crucial: Monitor the internal thermometer to ensure the temperature does not rise above -70 °C during the addition. The solution may change color or become slightly cloudy.

  • Stirring: After the addition is complete, allow the reaction mixture to stir at -78 °C for 45 minutes. This period is for the halogen-metal exchange to proceed to completion.

  • Electrophilic Quench: In a separate, dry vial, prepare a solution of the chosen electrophile (e.g., freshly distilled benzaldehyde, 117 mg, 1.1 mmol, 1.1 equiv.) in 2 mL of anhydrous THF. Add this solution dropwise to the lithiated pyridine solution at -78 °C over 5 minutes.

  • Warming: Keep the reaction stirring at -78 °C for an additional 1-2 hours, then remove the cooling bath and allow the mixture to warm slowly to room temperature over approximately 1 hour.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-substituted-3,5-dimethylpyridine product.

Troubleshooting and Expert Insights

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive n-BuLi reagent.2. Presence of moisture or air.3. Temperature rose too high.1. Titrate the n-BuLi solution before use (e.g., with diphenylacetic acid) to determine its exact molarity.2. Ensure all glassware is rigorously dried and the system is kept under a positive pressure of inert gas.3. Ensure slow, dropwise addition of reagents at -78 °C.
Recovery of Starting Material 1. Insufficient n-BuLi added.2. Insufficient reaction time for exchange.1. Use freshly titrated n-BuLi and ensure accurate measurement.2. Increase the stirring time at -78 °C after n-BuLi addition to 60 minutes.
Formation of Side Products 1. Temperature was not kept sufficiently low, leading to nucleophilic addition of n-BuLi.1. Maintain strict temperature control below -70 °C throughout the addition steps.

References

  • Organolithium Compounds Safety Guide: Handling, Storage, and Disposal Best Practices. (2025). J&K Scientific.
  • Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (2012).
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). Journal of Visualized Experiments. [Link]

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2024). University of California, Irvine Environmental Health & Safety.
  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009). University of California, Riverside Environmental Health & Safety.
  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2017). Molecules. [Link]

  • Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. (2014). Chemical Communications. [Link]

  • Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. (1976). The Journal of Organic Chemistry. [Link]

  • Regioselective Ortho-Lithiation of Halopyridines. Syntheses of Ortho-Disubstituted Pyridines and a Convenient Generation of 3,4-Pyridyne. (1993). Heterocycles. [Link]

  • Polyhalogenoaromatic compounds. Part XIX. Metal–halogen exchange reactions of n-butyl-lithium with tetrabromo-4-pyridyl and tetrachloro-2-pyridyl derivatives. (1970). Journal of the Chemical Society C: Organic. [Link]

  • Lithiation of 2 and quenching with various electrophiles. (2018). ResearchGate. [Link]

  • Metal–halogen exchange. (2024). Wikipedia. [Link]

  • Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. (2024). YouTube. [Link]

  • Optimization of Organolithium Reactions. (2020). Organic Process Research & Development. [Link]

  • n-Butyllithium: A Comprehensive Review of Properties, Preparation and Reactions. (2023). Organic Chemistry Portal. [Link]

  • Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. (2007). Journal of Student Scholarship, The College of New Jersey. [Link]

  • nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours? (2021). Chemistry Stack Exchange. [Link]

  • Continuous Processing of Concentrated Organolithiums in Flow Using Static and Dynamic Spinning Disc Reactor Technologies. (2022). Organic Process Research & Development. [Link]

  • Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis. (2023). ChemRxiv. [Link]

  • Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. (2020). Chemistry – A European Journal. [Link]

  • Directed Metalation: A Survival Guide. (n.d.). Baran Laboratory, Scripps Research. [Link]

  • Pyridine. (2024). Wikipedia. [Link]

  • Synthesis of Substituted Tetrahydroisoquinolines by Lithiation Then Electrophilic Quench. (2016). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of 4-electron-accepting carbonyl-N-methylpyridinium species for lithium-organic batteries. (2022). STAR Protocols. [Link]

  • Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. (2011).
  • Synthesis of 15N-labelled 3,5-dimethylpyridine. (2019). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • 3,5-Lutidine. (2024). Wikipedia. [Link]

  • Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. (2023). Molecules. [Link]

Sources

Troubleshooting & Optimization

overcoming steric hindrance in 4-Bromo-3,5-dimethylpyridine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for coupling reactions involving 4-Bromo-3,5-dimethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by this sterically hindered substrate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles and achieve successful reaction outcomes.

The Challenge: Steric Hindrance in 4-Bromo-3,5-dimethylpyridine

4-Bromo-3,5-dimethylpyridine presents a significant synthetic challenge due to the steric hindrance imposed by the two methyl groups flanking the bromine atom. This steric bulk impedes the approach of the catalyst and the coupling partner, often leading to low or no product yield in standard cross-coupling reactions. The key to success lies in carefully selecting the reaction components—catalyst, ligand, base, and solvent—to mitigate these steric effects.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format, explaining the underlying chemical principles.

Q1: My Suzuki-Miyaura coupling reaction with 4-Bromo-3,5-dimethylpyridine is not proceeding. What are the likely causes and how can I fix it?

A1: Low to no conversion in the Suzuki-Miyaura coupling of this substrate is a frequent issue. The primary culprit is often an inadequate catalyst system that cannot overcome the steric barrier.

  • Underlying Cause: The oxidative addition of the palladium catalyst to the C-Br bond is often the rate-limiting step and is severely hampered by the adjacent methyl groups. Furthermore, the subsequent transmetalation and reductive elimination steps can also be sluggish.

  • Troubleshooting Workflow:

    dot graph "Suzuki_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

    Start [label="Low/No Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Is the catalyst system\nappropriate for hindered substrates?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Conditions [label="Are the reaction conditions optimal?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Ligand [label="Switch to Bulky, Electron-Rich Ligands\n(e.g., Buchwald-type biarylphosphines)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precatalyst [label="Use Advanced Precatalysts\n(e.g., G3/G4 Buchwald Precatalysts)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Temp [label="Increase Reaction Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Screen Solvents\n(e.g., Toluene, Dioxane, THF)", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Optimize Base\n(e.g., Cs2CO3, K3PO4)", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Successful Coupling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

    Start -> Catalyst; Catalyst -> Ligand [label="No"]; Catalyst -> Conditions [label="Yes"]; Ligand -> Success; Precatalyst -> Success; Ligand -> Precatalyst [style=invis]; Conditions -> Temp [label="No"]; Temp -> Solvent; Solvent -> Base; Base -> Success; }

    Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

    • Ligand Selection: Standard ligands like PPh₃ are often ineffective. Switch to bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated, highly reactive 12-electron Pd(0) species, which is less sterically encumbered and more readily undergoes oxidative addition.[1] Excellent choices include Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[2]

    • Palladium Precatalyst: Utilize modern, air-stable palladium precatalysts like the G3 or G4 Buchwald precatalysts.[3] These are designed for the efficient in-situ generation of the active Pd(0) catalyst, leading to more reproducible results.

    • Reaction Conditions:

      • Temperature: Higher temperatures are often required to overcome the activation energy barrier. Consider screening temperatures from 80 °C up to 120 °C.

      • Base: A strong, non-nucleophilic base is crucial. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior to sodium carbonate or bicarbonates.

      • Solvent: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like dioxane, toluene, or THF are good starting points.

Q2: I'm attempting a Buchwald-Hartwig amination and observing significant side products or decomposition. What's going wrong?

A2: The Buchwald-Hartwig amination of 4-Bromo-3,5-dimethylpyridine is challenging. Side reactions can arise from the amine coupling partner or catalyst deactivation.

  • Underlying Cause: The steric hindrance can slow down the desired C-N bond-forming reductive elimination, allowing competing pathways to occur. Additionally, the basicity of the amine can lead to side reactions.

  • Troubleshooting Steps:

    • Ligand Choice is Critical: For sterically hindered aminations, specialized ligands are paramount. Ligands with a rigid backbone and significant steric bulk, such as Josiphos-type ferrocenyl phosphines or specific biaryl phosphines developed for amination, can be highly effective.[4] These ligands help to accelerate the reductive elimination step.[5]

    • Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide (NaOt-Bu) are common, they can sometimes promote side reactions. Consider screening weaker bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium carbonate if you observe decomposition.

    • Protecting Groups: If your amine has other reactive functional groups, consider protecting them to prevent unwanted side reactions.

Q3: My Sonogashira coupling to introduce an alkyne is failing. Are there any specific considerations for this reaction?

A3: Sonogashira couplings are sensitive to the reaction environment, and the steric hindrance of 4-Bromo-3,5-dimethylpyridine adds another layer of complexity.

  • Underlying Cause: The formation of the key palladium-acetylide intermediate can be sterically hindered. Additionally, the traditional copper(I) co-catalyst can lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling).

  • Troubleshooting Strategies:

    • Copper-Free Conditions: To avoid alkyne homocoupling, consider a copper-free Sonogashira protocol.[6] This often requires a more robust palladium/ligand system and a suitable base like an amine (e.g., triethylamine, diisopropylethylamine) which also acts as the solvent.

    • Ligand and Catalyst: A combination of a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with an appropriate ligand can be effective. For challenging substrates, consider using more specialized ligands.

    • Alternative Alkyne Sources: If coupling with a terminal alkyne is problematic, consider using an alkynyl zinc or alkynyl boronate reagent in a Negishi or Suzuki-type coupling, respectively.

Frequently Asked Questions (FAQs)

Q: Which cross-coupling reaction is generally most successful for 4-Bromo-3,5-dimethylpyridine?

A: While success is highly dependent on the specific coupling partner and optimization, Negishi and Kumada couplings often show higher success rates for highly sterically hindered substrates.[7][8] This is attributed to the higher nucleophilicity and reactivity of the organozinc and Grignard reagents, which can facilitate the transmetalation step. However, these reagents have lower functional group tolerance.

Q: Can I use nickel catalysts instead of palladium?

A: Yes, nickel catalysts can be an excellent alternative, particularly for Kumada and Negishi couplings.[8][9] Nickel catalysts are often more cost-effective and can exhibit different reactivity profiles, sometimes succeeding where palladium fails with sterically demanding substrates.

Q: How do bulky ligands facilitate the coupling of sterically hindered substrates?

A: Bulky, electron-rich ligands play a crucial role in several ways:

  • They promote the formation of coordinatively unsaturated, highly reactive monoligated palladium(0) species (L₁Pd(0)).[1]

  • They stabilize the palladium center throughout the catalytic cycle.

  • They can accelerate the rate-limiting reductive elimination step by increasing steric strain in the transition state, which is relieved upon product formation.[10][11]

Q: I'm concerned about the functional group tolerance of Negishi and Kumada couplings. What are my options?

A: If your substrate contains sensitive functional groups (e.g., esters, ketones, nitriles), the Suzuki-Miyaura coupling is generally the preferred method due to its milder reaction conditions and broader functional group tolerance. The key is to invest time in optimizing the catalyst system, as discussed in the troubleshooting guide.

Recommended Catalyst Systems for Different Coupling Reactions

The following table provides a starting point for catalyst selection for various coupling reactions with 4-Bromo-3,5-dimethylpyridine.

Coupling ReactionPalladium SourceRecommended Ligand(s)BaseTypical Solvent(s)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, or G3/G4 PrecatalystsXPhos, SPhos, RuPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane, THF
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃Josiphos-type ligands, BrettPhosNaOt-Bu, LiHMDSToluene, Dioxane
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, XantphosEt₃N, i-Pr₂NEtTHF, DMF
Negishi Pd(PPh₃)₄, Ni(acac)₂PPh₃, dppf, XPhos(No external base)THF, Dioxane
Kumada PdCl₂(dppf), NiCl₂(dppe)dppf, dppe(No external base)THF, Et₂O

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3,5-dimethylpyridine with Phenylboronic Acid

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-Bromo-3,5-dimethylpyridine.

Materials:

  • 4-Bromo-3,5-dimethylpyridine

  • Phenylboronic acid

  • XPhos Pd G3 Precatalyst

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Argon or Nitrogen gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

dot graph "Suzuki_Protocol" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Setup [label="1. Reaction Setup\n- Add solids to a dry Schlenk flask\n- 4-Bromo-3,5-dimethylpyridine (1.0 eq)\n- Phenylboronic acid (1.2 eq)\n- K3PO4 (2.0 eq)\n- XPhos Pd G3 (0.02 eq)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="2. Inert Atmosphere\n- Seal the flask\n- Evacuate and backfill with Ar/N2 (3x)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="3. Add Solvent\n- Add anhydrous toluene via syringe", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heat [label="4. Reaction\n- Heat to 110 °C with vigorous stirring", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="5. Monitoring\n- Monitor by TLC or GC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="6. Workup\n- Cool to RT\n- Quench with water\n- Extract with organic solvent\n- Dry, concentrate, and purify", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Setup -> Inert -> Solvent -> Heat -> Monitor -> Workup; }

Caption: Step-by-step Suzuki-Miyaura coupling protocol.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-3,5-dimethylpyridine (1.0 equiv), phenylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene via syringe to the reaction mixture.

  • Heating and Stirring: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Sources

catalyst selection for hindered 4-bromopyridine substrates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Selection for Hindered 4-Bromopyridine Substrates

Ticket ID: #4-BrPy-Hindered Status: Open Assigned Specialist: Senior Application Scientist Priority: Critical (Blocker in Lead Optimization)

Triage: Immediate Recommendations

If you are currently facing a stalled reaction or low yields with hindered 4-bromopyridines (e.g., 3,5-substituted-4-bromopyridines), stop using standard conditions (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) immediately. These systems are insufficient for the steric and electronic challenges presented by this substrate class.

Primary Recommendation (The "Gold Standard"):

  • Catalyst: Pd-PEPPSI-IPent (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation, Isopentyl variant).

  • Why: The bulky NHC ligand prevents the pyridine nitrogen of your substrate from poisoning the Pd center, while the "throw-away" 3-chloropyridine ligand ensures rapid initiation.

  • Alternative: XPhos Pd G4 or SPhos Pd G4 (Buchwald Precatalysts).

Quick-Start Protocol (Suzuki-Miyaura):

  • Catalyst: Pd-PEPPSI-IPent (2–5 mol%)

  • Base: K₃PO₄ (2.0–3.0 equiv) or Cs₂CO₃

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous is critical if protodehalogenation is observed)

  • Temperature: 80–100 °C

Technical Deep Dive: The "Why" Behind the Failure

To solve this problem, you must understand the two specific failure modes of hindered 4-bromopyridines.

Failure Mode A: Catalyst Poisoning (The "Dead Catalyst")

Unlike simple aryl bromides, 4-bromopyridines possess a basic nitrogen atom. In hindered substrates, the steric bulk around the C-Br bond retards the rate of oxidative addition. Consequently, the palladium center, seeking electron density, coordinates to the pyridine nitrogen instead of inserting into the C-Br bond. This forms a stable, catalytically inactive "rest state" complex.

Failure Mode B: Protodehalogenation

The electron-deficient nature of the pyridine ring makes the C-Pd bond polarized. In the presence of trace moisture or specific bases, the intermediate aryl-palladium species can scavenge a hydride (from solvent or beta-hydride elimination of impurities), leading to the formation of the hydrodehalogenated byproduct (Ar-H) rather than the coupled product (Ar-Ar').

Module 1: Catalyst & Ligand Selection Guide

This table compares the top-tier catalyst systems specifically for this substrate class.

FeaturePd-PEPPSI-IPent XPhos Pd G4 Pd(OAc)₂ + P(t-Bu)₃
Ligand Class N-Heterocyclic Carbene (NHC)Biaryl DialkylphosphineTri-alkylphosphine
Steric Profile Extremely Bulky (Flexible)BulkyBulky
Resistance to N-Poisoning High (NHC is a stronger donor)High (L1 coordination)Moderate
Substrate Scope Tetra-ortho-substituted biarylsHeterocycles, AminesElectron-rich chlorides
Air Stability Excellent (Solid state)ExcellentPoor (Ligand is pyrophoric)
Best For Sterically congested couplings General hindered couplings Cost-sensitive scale-up

Visualizing the Problem: Mechanism & Troubleshooting

Diagram 1: The Poisoning Pathway vs. Productive Cycle

This diagram illustrates how the pyridine nitrogen diverts the catalyst from the productive cycle.

G Pd0 Active Pd(0) Species Coordination N-Coordination (Dead End) Pd0->Coordination Fast (Kinetic Trap) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Slow (Steric Barrier) Substrate Hindered 4-Bromopyridine Substrate->Coordination Substrate->OxAdd Coordination->Pd0 Reversible (High T) Product Coupled Product OxAdd->Product Transmetalation & Red. Elimination Debromo Protodehalogenation (Byproduct) OxAdd->Debromo + Hydride Source

Caption: The competition between productive oxidative addition (Green) and non-productive N-coordination (Red).

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose low yields.

Troubleshooting Start Issue: Low Yield with 4-Bromopyridine CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Left Yes, SM Consumed CheckSM->SM_Left SM_Remains No, SM Remains CheckSM->SM_Remains IdentifyByprod Identify Major Byproduct SM_Left->IdentifyByprod TempCheck Check Temperature SM_Remains->TempCheck IncreaseT Increase T to >80°C to break N-Pd bond TempCheck->IncreaseT T < 80°C ChangeCat Switch to Pd-PEPPSI-IPent or XPhos Pd G4 TempCheck->ChangeCat T > 80°C Debromo Protodehalogenation (Ar-H) IdentifyByprod->Debromo Homo Homocoupling (Ar-Ar) IdentifyByprod->Homo FixDebromo 1. Dry Solvents/Reagents 2. Use Anhydrous Base (K3PO4) 3. Increase Cat. Loading Debromo->FixDebromo FixHomo 1. Degas Solvents Thoroughly 2. Reduce Oxidant Exposure Homo->FixHomo

Caption: Diagnostic flowchart for optimizing reaction conditions based on crude mixture analysis.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling using Pd-PEPPSI-IPent

Best for: Sterically hindered 4-bromopyridines coupled with ortho-substituted boronic acids.

  • Setup: In a glovebox or under strict Schlenk conditions, charge a reaction vial with:

    • 4-Bromopyridine substrate (1.0 equiv)

    • Boronic acid/ester (1.2–1.5 equiv)

    • Pd-PEPPSI-IPent (2–5 mol%)

    • K₃PO₄ (2.0 equiv) (Finely ground, anhydrous)

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

  • Execution: Seal the vial with a PTFE-lined cap. Remove from glovebox.

  • Reaction: Heat to 80 °C for 12–24 hours. Note: Higher temperatures (up to 100°C) may be required if the N-coordination resting state is too stable.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd residues. Concentrate and purify.

Protocol B: Buchwald-Hartwig Amination using XPhos Pd G4

Best for: Amination of hindered 4-bromopyridines.

  • Setup: Charge a vial with:

    • 4-Bromopyridine substrate (1.0 equiv)

    • Amine (1.2 equiv)

    • XPhos Pd G4 (1–3 mol%) (Alternatively: Pd₂(dba)₃ + XPhos)

    • NaOtBu or Cs₂CO₃ (1.5 equiv)

  • Solvent: Add anhydrous Toluene or Dioxane.

  • Reaction: Heat to 100 °C .

    • Tip: If using a primary amine, BrettPhos Pd G4 is often superior to XPhos.

    • Tip: Ensure the base is dry; water promotes hydrodehalogenation here as well.

Frequently Asked Questions (FAQs)

Q: Why is my reaction turning black immediately? A: Immediate black precipitation usually indicates "Palladium Black" formation, meaning your ligand is not stabilizing the Pd(0) species effectively. This happens if the ligand is oxidized or if the ratio of Ligand:Pd is too low. Switch to a well-defined precatalyst (like Pd-PEPPSI or G4 ) where the L:Pd ratio is fixed and the active species is generated cleanly.

Q: I see 50% conversion, but the reaction stops. Adding more catalyst doesn't help. A: You likely have product inhibition or catalyst poisoning by the pyridine product itself. As the reaction proceeds, the concentration of the pyridine product increases, competing for the Pd center.

  • Fix: Try a ligand with higher steric bulk (e.g., Pd-PEPPSI-IPent or VPhos ) which makes coordination of the pyridine nitrogen sterically unfavorable.

Q: Can I use Pd(PPh₃)₄? It’s cheap. A: For hindered 4-bromopyridines, no . PPh₃ is not bulky enough to prevent N-coordination, nor is it electron-rich enough to facilitate oxidative addition into the hindered C-Br bond. You will likely see <10% yield.

Q: My boronic acid is decomposing (protodeboronation). A: Pyridyl boronic acids are notoriously unstable.

  • Fix 1: Switch to a MIDA boronate or Potassium Trifluoroborate (BF₃K) salt, which releases the active species slowly.

  • Fix 2: Use anhydrous conditions with Cs₂CO₃ instead of aqueous carbonate bases.

References

  • Organ, M. G. , et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst."[1] Chemistry – A European Journal, 2006.

  • Buchwald, S. L. , et al. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011.

  • Valente, C. , et al. "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie Int.[2] Ed., 2012.

  • Billingsley, K. , et al. "Highly Active Pd-Phosphine Catalysts for Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids."[2] Angewandte Chemie, 2006.[2]

  • BenchChem Technical Support. "Troubleshooting Low Yields in Pyridine Functionalization." BenchChem Knowledge Base, 2025.[3][4]

Sources

troubleshooting debromination side reactions in pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Debromination & Side Reactions Ticket ID: PYR-DB-404 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Pyridine Synthesis Support Center

You are likely here because your pyridine functionalization failed, yielding the "reduced" product (Ar-H) instead of the coupled product, or your halogen has migrated to an unexpected position. Pyridines are notoriously tricky substrates due to their electron-deficient nature and acidic ring protons.

This guide treats your chemical reaction as a system to be debugged. Select the module below that matches your experimental conditions.

Module 1: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

User Issue: "I am running a Suzuki coupling on a bromopyridine. Instead of the biaryl product, I am isolating the debrominated pyridine (Ar-H). The bromine is gone, replaced by a hydrogen."

Root Cause Analysis: The Palladium-Hydride Pathway

Hydrodebromination is not random; it is a specific catalytic cycle. It occurs when the intermediate Aryl-Pd-Br species encounters a hydride source before it can undergo transmetallation with your boronic acid.

The Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • The Error: Instead of transmetallation, the Pd(II) species undergoes ligand exchange with a hydride donor (solvent, base, or impurity).

  • Reductive Elimination: The Ar-Pd-H species collapses, releasing Ar-H and regenerating Pd(0).

Visualization: The Divergent Pathway

G Start Start: Pyridine-Br + Pd(0) OxAdd Oxidative Addition (Py-Pd-Br) Start->OxAdd TransMet Transmetallation (with Ar-B(OH)2) OxAdd->TransMet Fast Kinetics HydrideSource Hydride Source Present? (2° Alcohols, Amines) OxAdd->HydrideSource Slow Transmetallation Prod Product: Pyridine-Ar TransMet->Prod BetaElim β-Hydride Elimination Forms Py-Pd-H HydrideSource->BetaElim Yes Fail Side Product: Pyridine-H (Debromination) BetaElim->Fail

Caption: Figure 1. The kinetic competition between productive transmetallation (Green) and the destructive hydride pathway (Red).

Troubleshooting Protocol
VariableThe Risk Factor (Avoid)The Fix (Implement)Technical Rationale
Solvent Isopropanol, Ethanol Toluene, DMF, Dioxane

alcohols act as hydride donors via

-hydride elimination on the Pd center.
Base Triethylamine (

)

,

Amines with

-hydrogens can reduce Pd(II). Inorganic bases cannot donate hydrides.
Catalyst

(Old)
Pd-G3/G4 Precatalysts Slow oxidative addition allows the catalyst to decompose. Precatalysts (e.g., XPhos Pd G4) activate instantly.
Boron Boronic Acids MIDA Boronates /

Slow transmetallation favors the side reaction. MIDA boronates provide a controlled, steady release of the active species.

Expert Tip: If your substrate is an 2-bromopyridine , the nitrogen atom can coordinate to the Pd, stabilizing the intermediate and slowing down transmetallation, which increases the window for debromination. Solution: Use a bulky ligand (e.g., SPhos, XPhos) to physically prevent the pyridine nitrogen from poisoning the catalyst [1].

Module 2: Organometallic Reagents (Lithiation/Magnesiation)

User Issue: "I am trying to lithiate a bromopyridine to react with an electrophile. My yield is low, and I see the halogen moving to a different carbon (Halogen Dance)."

Root Cause Analysis: Thermodynamic Scrambling

Lithium-Halogen exchange is reversible. If the resulting lithiated pyridine (Py-Li) is not trapped immediately, or if the temperature is too high, it will act as a base. It deprotonates a remaining molecule of starting material at the most acidic position (usually ortho to the halogen), causing the halogen to "migrate" to the thermodynamically most stable position.

Visualization: The Halogen Dance Mechanism

G Start 3-Bromopyridine Exchange Li-Hal Exchange (-78°C) Start->Exchange Kinetic 3-Li-Pyridine (Kinetic Species) Exchange->Kinetic Warm Warm up / Delay Kinetic->Warm Quench Electrophile Quench Kinetic->Quench Immediate Dance Proton Abstraction (Halogen Dance) Warm->Dance > -40°C Thermo 4-Li-Pyridine (Thermodynamic) Dance->Thermo Thermo->Quench Wrong Isomer

Caption: Figure 2. The Halogen Dance decision tree. Warming the reaction shifts control from Kinetic (desired) to Thermodynamic (migrated).

Solution: The "Turbo" Protocol

Standard n-BuLi is often too aggressive and requires cryogenic temperatures (-78°C) which are hard to scale. The solution is Knochel’s Turbo Grignard (


) .[1][2]

Why it works: The LiCl breaks the polymeric aggregates of the Grignard reagent, making it reactive enough to perform Halogen-Magnesium exchange at 0°C or Room Temperature , but not basic enough to trigger the proton deprotonation that causes the Halogen Dance [2].

Step-by-Step Turbo Protocol:

  • Dry: Flame-dry flask under Argon.

  • Charge: Add bromopyridine (1.0 equiv) in anhydrous THF.

  • Exchange: Add

    
     (1.1 equiv) dropwise at 0°C .
    
  • Wait: Stir for 30–60 mins. (Monitor via GC-MS quench).

  • React: Add electrophile (aldehyde, ketone, etc.).[3]

  • Result: High retention of regiochemistry without cryogenic cooling.

Module 3: Diagnostic FAQ

Q: How do I know if my debromination is due to moisture (protonation) or the solvent (H-abstraction)?

A: The Deuterium Diagnostic Test. You must distinguish between "wet" technique and a radical/mechanistic failure.

Protocol:

  • Run your lithiation/metalation as standard.

  • Instead of your electrophile, quench the reaction with

    
     (Deuterium Oxide)  or 
    
    
    
    .
  • Analyze via MS or NMR.[4]

ObservationDiagnosisAction
Product is Ar-D Metalation worked. The issue is your electrophile or warming during addition.Check electrophile dryness. Improve cooling during addition.
Product is Ar-H Metalation failed. The proton came from moisture before the quench.Re-dry THF (KF < 50 ppm). Check inert gas lines.
Product is Ar-H (in Suzuki) Hydride elimination from solvent/ligand.[5]Switch to toluene/water. Use Buchwald G4 precatalysts.
References
  • Mechanistic Studies of the Hydrodebromination of Aryl Halides in Palladium-Catalyzed Cross-Coupling. Source: Organometallics (ACS). URL:[Link]

  • Halogen Dance Reactions in Pyridines. Source: Heterocycles / ResearchGate.[6] URL:[Link]

  • Practical Guide to Rational Catalyst Selection (Buchwald). Source: Chemical Reviews.[7][8] URL:[Link]

Sources

Technical Support Center: Optimizing Solvent Systems for 4-Bromo-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing the solubility of 4-Bromo-3,5-dimethylpyridine. The content is structured in a question-and-answer format to directly address specific challenges you may encounter during experimental work.

Part 1: Foundational Concepts & Initial Assessment

This section addresses the fundamental properties of 4-Bromo-3,5-dimethylpyridine and the core principles governing its solubility.

FAQ 1: What are the key physicochemical properties of 4-Bromo-3,5-dimethylpyridine that influence its solubility?

Understanding the basic properties of your solute is the critical first step in solvent selection. The principle of "like dissolves like" suggests that solutes dissolve best in solvents with similar polarity and intermolecular force characteristics.[1] For 4-Bromo-3,5-dimethylpyridine (PubChem CID: 22323246), the key parameters are summarized below.

PropertyValueImplication for SolubilitySource
Molecular Formula C₇H₈BrN-[2]
Molecular Weight 186.05 g/mol Influences dissolution kinetics.[2]
IUPAC Name 4-bromo-3,5-dimethylpyridine-[2]
SMILES CC1=CN=CC(=C1Br)CStructure for input into predictive models.[2]
XLogP3-AA (Predicted) 2.3Indicates moderate lipophilicity, suggesting better solubility in non-polar to moderately polar organic solvents over water.[2]
General Class Halogenated Pyridine DerivativePyridine and its derivatives are typically soluble in a wide range of organic solvents.[3][4][5] The halogen and methyl groups increase lipophilicity compared to parent pyridine.-

The predicted XLogP value of 2.3 is particularly informative. It suggests that the molecule has a preference for a lipid-like environment over an aqueous one, guiding us away from highly polar solvents like water and towards organic solvents.

FAQ 2: What theoretical models can I use to predict a good starting solvent and reduce trial-and-error?

While experimental testing is definitive, predictive models are invaluable for rationally screening and prioritizing solvents, saving significant time and resources.[6][7]

  • Hansen Solubility Parameters (HSP): This model is based on the principle that "like dissolves like" by quantifying a molecule's properties into three parameters: δD (dispersion forces), δP (polar forces), and δH (hydrogen bonding forces).[8] A solvent is likely to dissolve a solute if their HSP values are close.[9][10] The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated; a smaller distance implies higher affinity.[8] You can use this to screen a large library of solvents and select a small, diverse set for experimental validation.[11]

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful quantum chemistry-based method that predicts thermodynamic properties, including solubility, from first principles.[12][13] It uses the screening charge density on the surface of the molecules to calculate chemical potentials in a liquid phase.[12] COSMO-RS can be particularly useful for ranking solvents and even predicting solubility in solvent mixtures without needing prior experimental data for the specific solute.[13][14]

The following workflow illustrates how to integrate these predictive models into your experimental design.

G cluster_0 Phase 1: In Silico Screening cluster_1 Phase 2: Experimental Validation A Define Solute (4-Bromo-3,5-dimethylpyridine) B Calculate/Estimate Solute Properties (HSP, COSMO-RS profile) A->B C Screen Solvent Library (Calculate HSP distance (Ra) or predict solubility via COSMO-RS) B->C D Rank & Prioritize Solvents (Select top 10-15 candidates with diverse properties) C->D E Perform Tier 1 Screening (Rapid qualitative/semi-quantitative test) D->E Top Candidates F Perform Tier 2 Screening (Quantitative analysis, e.g., Shake-Flask) E->F Promising Solvents G Identify Optimal Solvent(s) F->G H Proceed to Application G->H

Caption: A workflow integrating predictive modeling with experimental validation for efficient solvent selection.

Part 2: Troubleshooting Experimental Design & Execution

This section focuses on common issues encountered when setting up and performing solubility experiments.

Q1: I don't have access to predictive software. How do I rationally select a set of initial solvents for screening?

Without predictive models, you can still make an educated selection based on chemical principles. Group solvents by their class and polarity to ensure you cover a representative chemical space.

  • Aprotic Polar Solvents: (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)). These solvents have dipoles but lack acidic protons. They are often excellent solvents for a wide range of organic molecules.

  • Protic Polar Solvents: (e.g., Methanol, Ethanol, Isopropanol). These can engage in hydrogen bonding. Given the nitrogen in the pyridine ring, these are plausible candidates.

  • Non-Polar Solvents: (e.g., Toluene, Hexanes, Dichloromethane (DCM), Chloroform). The bromo- and dimethyl-substituents add non-polar character, making these solvents worth investigating.

  • Ethers: (e.g., Tetrahydrofuran (THF), Diethyl Ether). These have intermediate polarity.

Recommendation: Start with a small set of 6-8 solvents, selecting one or two from each class (e.g., Methanol, Acetonitrile, DCM, Toluene, THF, DMSO). This provides a broad overview of the compound's behavior.

Q2: My compound won't dissolve at all, even in solvents where I expect good solubility like DMSO or DMF. What's wrong?

This is a common and frustrating issue. Several factors could be at play:

  • Insufficient Equilibration Time: Dissolution is not instantaneous. For crystalline solids, breaking the crystal lattice energy barrier requires time. Ensure you are allowing adequate time for the system to reach equilibrium. For thermodynamic solubility, this can be 24 hours or longer.[15][16]

  • Low-Quality Material: Impurities in your 4-Bromo-3,5-dimethylpyridine sample can significantly impact its solubility.[17] Verify the purity of your compound using an appropriate analytical technique (e.g., NMR, LC-MS).

  • Incorrect Solvent Grade: Ensure you are using a dry, high-purity (e.g., HPLC grade) solvent. The presence of water in aprotic solvents can dramatically alter the solubility of certain compounds.

  • Thermal Effects: While heating can increase solubility, some compounds can "oil out" or degrade at higher temperatures. Unless you are specifically studying temperature effects, conduct initial screens at a controlled ambient temperature (e.g., 25 °C).[15]

Q3: I see some dissolution, but I'm not sure if the solution is saturated. How can I be certain I'm measuring the true thermodynamic solubility?

To measure thermodynamic (equilibrium) solubility, you must ensure that the solution is in equilibrium with an excess of the solid phase.[18][19]

  • The "Excess Solid" Rule: Visually confirm that undissolved solid material remains in your vial or flask at the end of the equilibration period.[15] If all the solid dissolves, you have only determined that the solubility is at least the concentration you prepared, not the saturation point. In this case, you must repeat the experiment with more solid solute.[15]

  • Time to Equilibrium Study: The most rigorous approach is to measure the concentration of the dissolved solute over time (e.g., at 4, 8, 24, and 48 hours). Equilibrium is reached when the concentration stops increasing and remains constant at a plateau.[15] For most small molecules, 24-72 hours is sufficient.[15]

Part 3: Troubleshooting Analysis & Data Interpretation

This section covers problems that can arise during the quantification of your dissolved compound.

Q1: My solubility results are highly variable between replicates. What are the common sources of error?

Inconsistent results often point to procedural issues. The troubleshooting diagram below outlines a systematic approach to identifying the source of variability.

G A High Variability in Solubility Results B Is sample preparation consistent? A->B C Review weighing technique. Ensure consistent solvent volumes. Check vortexing/shaking parameters. B->C No D Is sample workup robust? B->D Yes E Ensure complete removal of solids (filtration/centrifugation). Check for precipitation post-filtration. D->E No F Is the analytical method reliable? D->F Yes G Check calibration curve linearity. Verify instrument stability. Assess for sample degradation in autosampler. F->G No H Is temperature controlled? F->H Yes I Use a temperature-controlled shaker. Prevent sample cooling before analysis. H->I No

Caption: A decision tree for troubleshooting sources of variability in solubility measurements.

Key areas to investigate include:

  • Incomplete Separation of Solid: Failure to completely remove undissolved solid before analysis is a major source of error.[15][17] Use a 0.22 or 0.45 µm syringe filter appropriate for your solvent. Ensure the filter material does not adsorb your compound.

  • Post-Filtration Precipitation: If the filtrate is cooled or if some solvent evaporates before dilution and analysis, the compound can precipitate, leading to an artificially low measured solubility.[15] Dilute your sample immediately after filtration.

  • Analytical Method Issues: An unstable HPLC baseline, poor peak shape, or a non-linear calibration curve can all introduce significant variability.[20][21] Always run a system suitability check before analyzing your solubility samples.

  • Temperature Fluctuations: Solubility is temperature-dependent.[17] Ensure your shaker or incubator maintains a constant and uniform temperature throughout the experiment.

Q2: The measured solubility of my compound seems to decrease over the course of a 24-hour experiment. Why would this happen?

A decrease in concentration over time strongly suggests that your compound is unstable in the chosen solvent.[20]

  • Chemical Degradation: The compound may be reacting with the solvent or trace impurities (like water or dissolved oxygen). This is a critical finding, as it indicates the solvent is unsuitable for creating stable stock solutions or formulations.

  • Polymorphic Transformation: The initial solid form may be a higher-energy, more soluble (metastable) polymorph that converts over time to a more stable, less soluble form. This would cause the concentration in solution to drop as the system re-equilibrates to the true thermodynamic solubility of the stable form.

Action Plan:

  • Analyze for Degradants: Use a stability-indicating method (like HPLC-UV or LC-MS) to check for the appearance of new peaks in your sample over time.[22]

  • Characterize the Solid: Analyze the remaining solid material at the end of the experiment using techniques like XRPD (X-ray Powder Diffraction) or DSC (Differential Scanning Calorimetry) to see if its physical form has changed.

Part 4: Key Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[18] This protocol is a miniaturized version suitable for drug discovery settings.[18]

Materials:

  • 4-Bromo-3,5-dimethylpyridine (solid)

  • 2 mL glass vials with screw caps

  • Selected solvents (HPLC grade)

  • Orbital shaker with temperature control

  • Analytical balance

  • Pipettors

  • 0.22 µm syringe filters (chemically compatible with your solvent)

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of solid 4-Bromo-3,5-dimethylpyridine to a 2 mL glass vial. An excess is typically 2-5 mg, but may need to be higher for very soluble compounds.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the test solvent to the vial.

  • Equilibration: Cap the vial securely and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250-300 RPM).[15] Allow the mixture to shake for at least 24 hours to ensure equilibrium is reached.[16]

  • Phase Separation: After equilibration, let the vial stand for 30 minutes to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a 0.22 µm syringe filter into a clean analysis vial.

  • Dilution: Promptly perform a precise serial dilution of the filtrate with the appropriate solvent to bring the concentration within the linear range of your analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis method to determine the concentration.[19]

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for all dilution factors. This value is the thermodynamic solubility.

References

  • Hansen, C. M. (2019). Hansen Solubility Parameters: A User's Handbook. CRC press.
  • Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. (URL not provided, but content is based on general principles of solubility prediction).[1]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link][18]

  • Rowan. (n.d.). Predicting Solubility. [Link][6]

  • Wikipedia. (n.d.). COSMO-RS. [Link][12]

  • PMC. (2023). Prediction of organic compound aqueous solubility using machine learning. [Link][23]

  • AIChE Journal. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. [Link][24]

  • Quora. (2017). How to perform the shake flask method to determine solubility. [Link][15]

  • ResearchGate. (n.d.). Hansen Solubility Parameters for Selection of Green Extraction Solvents. [Link][11]

  • ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. [Link][25]

  • SciSpace. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. [Link][13]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. [Link][26]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link][27]

  • SlideShare. (n.d.). solubility experimental methods.pptx. [Link][28]

  • Hansen Solubility Parameters. (n.d.). HSP for Beginners. [Link][9]

  • Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues. [Link][29]

  • Process Safety and Environmental Protection. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. [Link][30]

  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. [Link][31]

  • AIChE - Proceedings. (n.d.). Solubility Prediction and Cocrystal Screening By COSMO-RS. [Link][14]

  • Solubility of Things. (n.d.). Pyridine. [Link][3]

  • Wikipedia. (n.d.). Hansen solubility parameter. [Link][8]

  • PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link][19]

  • Proprep. (n.d.). What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug.... [Link][32]

  • PubChem. (n.d.). 4-Bromo-3,5-dimethylpyridine. [Link][2]

  • NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals. [Link][4]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES. (URL not provided, but content is based on established chemical knowledge).[5]

  • Quora. (2018). What are the errors that can occur in determining the solubility of a substance?. [Link][17]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. [Link][20]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link][21]

  • ProQuest. (n.d.). Development of a complementary chemiluminescence/HPLC method for predicting the chemical fate of 1-Bromo-3-Chloro-5,5-Dimethylhydantoin under aqueous conditions. [Link][22]

Sources

Technical Support Center: Optimization of 4-Bromo-3,5-dimethylpyridine Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Homocoupling & Side Reactions in Sterically Hindered Pyridine Synthesis Ticket ID: #SYNTH-35-DMP Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Steric Wall" Challenge

Working with 4-Bromo-3,5-dimethylpyridine presents a unique synthetic challenge. Unlike standard aryl halides, the two ortho-methyl groups create a "steric wall" around the C4 reaction center.

While the bromine atom is electronically activated by the pyridine ring (making oxidative addition theoretically facile), the steric bulk significantly retards the transmetallation step. This stalling of the catalytic cycle is the primary cause of side reactions. When the cycle stalls, the high-energy Palladium intermediates seek alternative stabilization pathways, leading to homocoupling (dimerization) or hydrodehalogenation (reduction).

This guide provides a self-validating workflow to diagnose, prevent, and correct these issues.

Diagnostic Workflow (Interactive Logic)

Before altering your conditions, you must identify which homocoupling is occurring. Use this logic tree to diagnose your crude NMR/LCMS data.

DiagnosticTree Start Analyze Crude Mixture (LCMS/NMR) Q1 Which Dimer is Dominant? Start->Q1 Res1 Nucleophile Dimer (Ph-Ph from Ph-B(OH)2) Q1->Res1 Boronic Acid Dimer Res2 Electrophile Dimer (Py-Py from Py-Br) Q1->Res2 Pyridine Dimer Res3 Dehalogenated Pyridine (Ar-H) Q1->Res3 Pyridine-H (No Br) Sol1 CAUSE: Oxygen Leak / Slow Transmetallation FIX: Sparging & Ligand Switch Res1->Sol1 Sol2 CAUSE: Disproportionation / Reductant Presence FIX: Change Solvent & Lower Temp Res2->Sol2 Sol3 CAUSE: H-Source in Solvent / Protodeboronation FIX: Anhydrous Conditions & Base Switch Res3->Sol3

Caption: Diagnostic logic for identifying the root cause of side-products based on crude reaction analysis.

Technical Deep Dive: Mechanisms of Failure

To fix the problem, you must understand the causality.

A. Oxidative Homocoupling (The "Glaser" Pathway)

Observation: You see the dimer of your boronic acid partner (Ar'-Ar'). Mechanism: This is the most common issue. It is driven by Dissolved Oxygen .[1]

  • 
     oxidizes the active Pd(0) species or interacts with the Pd(II)-aryl complex.
    
  • This generates a Peroxo-Pd complex that consumes two equivalents of boronic acid to release the homocoupling product.

  • Criticality: In hindered systems like 3,5-dimethylpyridine, the cross-coupling is slow. This gives

    
     more time to hijack the boronic acid before it can react with the pyridine.
    
B. Reductive Homocoupling (The "Ullmann" Pathway)

Observation: You see the symmetric bis-pyridine (3,3',5,5'-tetramethyl-4,4'-bipyridine). Mechanism: This occurs via Disproportionation .

  • Oxidative addition occurs:

    
    .
    
  • Because the boronic acid cannot approach (steric block), two molecules of

    
     exchange ligands.
    
  • Result:

    
    .
    
  • The

    
     species reductively eliminates to form the Ar-Ar dimer.
    
  • Trigger: This is often exacerbated by alcohol solvents (which act as reductants) or excessive heat.

Optimized Protocols

Do not rely on "standard" Suzuki conditions (e.g.,


 / Toluene). The steric bulk of your substrate requires a specialized system.
Protocol A: The "Workhorse" Method (Moderate Hindrance)

Best for: Standard aryl boronic acids reacting with 4-bromo-3,5-dimethylpyridine.

ComponentReagentEquiv.[2][3][4][5][6][7][8][9]Rationale
Catalyst Pd(dppf)Cl₂·DCM 0.03 - 0.05Ferrocenyl ligand has a large bite angle, stabilizing the Pd center and resisting deactivation.
Solvent 1,4-Dioxane / Water (4:1) N/AHigh boiling point; water is essential for the boronate activation mechanism.
Base K₂CO₃ or K₃PO₄ 2.0 - 3.0Phosphate is often superior for hindered substrates (higher solubility/basicity balance).
Temp 90°C - 100°C N/AHigh energy required to overcome the activation barrier of the methyl groups.
Protocol B: The "Nuclear Option" (Extreme Hindrance)

Best for: Coupling with ortho-substituted boronic acids or if Protocol A fails.

  • Catalyst: XPhos Pd G4 (0.02 - 0.05 equiv).

    • Why: XPhos is a bulky Buchwald dialkylbiaryl phosphine. It is electron-rich (speeds up oxidative addition) and extremely bulky (creates a pocket that forces reductive elimination, preventing homocoupling).

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: n-Butanol or Toluene/Water (10:1) .

Step-by-Step Troubleshooting Guide (FAQs)

Q1: "I am seeing significant boronic acid homocoupling (Ar'-Ar') and unreacted bromide. Why?"

Diagnosis: Oxygen poisoning. The Fix: The "Balloon Method" is insufficient. You must Sparge .

  • Sparging Protocol: Place a long needle directly into the solvent mixture (subsurface). Bubble Argon or Nitrogen vigorously for 15–20 minutes before adding the catalyst.

  • Slow Addition: Add the boronic acid in portions (or via syringe pump) over 1 hour. This keeps the concentration of nucleophile low relative to the catalyst, statistically favoring the cross-coupling over the second-order homocoupling reaction.

Q2: "I see the pyridine dimer (Ar-Ar). Is my catalyst dead?"

Diagnosis: Your catalyst is working, but the transmetallation is too slow. The Fix:

  • Switch Solvent: Avoid alcohols (MeOH, EtOH, iPrOH) if possible, as they can promote reductive pathways. Use Dioxane or Toluene.[6]

  • Increase Nucleophile: Use 1.5 to 2.0 equivalents of boronic acid.

  • Ligand Switch: Move to SPhos or XPhos . These ligands are designed to accelerate the difficult transmetallation step in hindered systems.

Q3: "I am getting the dehalogenated product (3,5-dimethylpyridine). Is this homocoupling?"

Diagnosis: No, this is Hydrodehalogenation . The Fix:

  • This happens when the Pd-Ar species grabs a hydride (from solvent or base) instead of the boronic acid.

  • Dry the System: Use anhydrous dioxane and minimize water (use just enough to dissolve the base, or use solid CsF/K3PO4).

  • Avoid Amines: Do not use Et3N or amine bases; they are hydride donors.

Visualizing the Solution Pathway

The following diagram illustrates the kinetic competition between the desired Cross-Coupling and the undesired Homocoupling, highlighting where the interventions act.

ReactionPathways Substrate 4-Br-3,5-DMP OxAdd Ar-Pd(II)-Br (Stalled by Sterics) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Active Target Cross-Coupled Product OxAdd->Target Transmetallation + Boronic Acid HomoPy Pyridine Dimer (Ullmann) OxAdd->HomoPy Slow Transmetallation (Disproportionation) HomoBor Boronic Dimer (Glaser) Ligand INTERVENTION: Bulky Ligand (XPhos) Accelerates Transmetallation Ligand->Target Promotes Gas INTERVENTION: Sparging (No O2) Gas->HomoBor Blocks Boronic Boronic Acid Boronic->Target Boronic->HomoBor + O2 / Pd(II)

Caption: Kinetic competition in hindered couplings. Blue nodes indicate critical user interventions.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. Link

  • Billingsley, K., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • BenchChem Technical Division. (2025). How to prevent homocoupling in Suzuki reactions of aryl bromides. Link

  • Navarro, O., et al. (2005).[10] Dehalogenation of Aryl Halides: A Possible Side Reaction in Palladium-Catalyzed Cross-Coupling. Journal of Organic Chemistry, 70(13), 5334. Link

Sources

purification methods for 4-Bromo-3,5-dimethylpyridine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification & Troubleshooting for 4-Bromo-3,5-dimethylpyridine

Content Type: Technical Support / Troubleshooting Guide Target Audience: Medicinal Chemists, Process Chemists, Drug Development Researchers Subject: 4-Bromo-3,5-dimethylpyridine (CAS: 201286-65-9)[1]

Executive Summary & Chemical Context

4-Bromo-3,5-dimethylpyridine is a critical intermediate in the synthesis of LXR modulators and other heterocyclic pharmaceuticals.[1] Its purification is frequently complicated by the presence of inorganic phosphorous byproducts (from POBr₃/PBr₅ mediated synthesis), unreacted pyridone starting material, and the tendency of the free base to exist as an oil or low-melting solid.

This guide provides a root-cause analysis of common failures and a validated purification workflow focusing on Acid-Base Swing Extraction and Salt Formation as the primary methods for achieving >98% purity.[1]

Property Value Implication for Purification
Molecular Weight 186.05 g/mol Moderate volatility; amenable to vacuum distillation.[1]
Boiling Point ~231°C (760 mmHg)High thermal requirement; vacuum distillation is mandatory to avoid decomposition.[1]
pKa (Conjugate Acid) ~3.5 - 4.5 (Est.)[1]Weakly basic due to Br withdrawing group.[1] Requires high pH (>10) to fully deprotonate during workup.[1]
Physical State Low-melting solid / OilHard to recrystallize directly; Salt formation (HCl) is preferred for solid isolation.[1]

Critical Workflow: The "Acid-Base Swing" Protocol

The Issue: Users often report low yields or "black tar" emulsions during the initial extraction.[1] This is usually caused by incomplete quenching of phosphorous reagents or failure to adjust pH correctly, leaving the product trapped in the aqueous phase as a salt.

The Solution: The following workflow leverages the pyridine nitrogen's basicity to separate it from neutral impurities (tar) and acidic byproducts.

G Start Crude Reaction Mixture (POBr3/PBr5 + Pyridone) Quench Step 1: Quench Pour into Crushed Ice/Water (Exothermic!) Start->Quench AcidWash Step 2: Acid Wash Ensure pH < 2 Extract with DCM/EtOAc Quench->AcidWash Sep1 Phase Separation 1 AcidWash->Sep1 OrgWaste Organic Layer (Contains Neutral Impurities/Tars) DISCARD Sep1->OrgWaste Organic Phase AqLayer Aqueous Layer (Contains Product as Pyridinium Salt) Sep1->AqLayer Aqueous Phase Basify Step 3: Basify Add 50% NaOH/KOH dropwise Target pH > 10-12 AqLayer->Basify Extract Step 4: Final Extraction Extract 3x with DCM or Et2O Basify->Extract Final Pure Free Base (Concentrate & Dry) Extract->Final

Figure 1: Acid-Base Swing Extraction Workflow. This method isolates the product by keeping it water-soluble (protonated) while washing away tars, then precipitating it (deprotonated) for collection.[1]

Troubleshooting & FAQs

Q1: My crude product is a dark, viscous oil that won't crystallize. How do I purify it?

Diagnosis: 4-Bromo-3,5-dimethylpyridine is often a low-melting solid or oil.[1] Direct recrystallization is difficult if impurities are present.[1] Protocol: Hydrohalic Salt Formation Instead of trying to crystallize the free base, convert it to the Hydrochloride (HCl) salt.

  • Dissolve the crude oil in a minimal amount of dry Diethyl Ether or Ethyl Acetate .[1]

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether (or Dioxane) dropwise with stirring.

  • The white/off-white HCl salt will precipitate immediately.[1]

  • Filter and wash with cold ether.[1]

  • Optional: If the free base is required for the next step, suspend the salt in water, basify with Na₂CO₃, and extract with DCM.

Q2: I am seeing "streaking" or "tailing" on my TLC and Column. What is wrong?

Diagnosis: The basic nitrogen of the pyridine ring interacts strongly with the acidic silanol groups on silica gel, causing the compound to drag. Protocol: Deactivation of Silica

  • Mobile Phase Modifier: Add 1-2% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., Hexane:Ethyl Acetate + 1% TEA).[1]

  • Pre-wash: Flush the silica column with the TEA-containing solvent before loading your sample to neutralize active sites.[1]

Q3: During the quench, I formed a hard solid mass that is difficult to dissolve.

Diagnosis: This is likely "Phosphorous Glass" or polymerized byproducts from improper quenching of POBr₃. Corrective Action:

  • Prevention: Always pour the reaction mixture into the ice/water, not water into the mixture. Stir vigorously.

  • Recovery: If the mass has formed, add Dichloromethane (DCM) to the aqueous quench mixture and stir overnight. The organic solvent helps dissolve the trapped organic product while the water hydrolyzes the inorganic matrix.

Q4: Can I distill this compound?

Answer: Yes, but caution is required.

  • Conditions: The boiling point is high (~230°C at atm).[1] You must use high vacuum (<1 mmHg).[1]

  • Risk: Halogenated pyridines can be thermally unstable.[1] If the pot temperature exceeds 150°C, there is a risk of polymerization or debromination.

  • Recommendation: Use Kugelrohr distillation for small scales (<5g) or a short-path distillation head for larger scales.[1] Ensure the oil bath does not exceed 160°C.[1]

Comparative Purification Methods

MethodPurity PotentialYieldNotes
Acid-Base Extraction 90-95%HighBest First Step. Removes bulk tars and inorganic salts.[1]
HCl Salt Precipitation >98%ModerateGold Standard. Best for long-term storage.[1] Salt is stable and non-volatile.[1]
Vacuum Distillation >95%HighGood for large scale (kg), but requires specialized high-vac equipment.[1]
Column Chromatography >98%Low-ModerateLabor intensive.[1] Requires TEA modifier.[1] Use only for difficult separations (e.g., isomer removal).

References

  • ChemicalBook. (2025).[1][2] 4-Bromo-3,5-dimethylpyridine Properties and Safety. Retrieved from [1]

  • PubChem. (2025).[1][3][4] 4-Bromo-3,5-dimethylpyridine Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] General Methods for Purification of Halogenated Pyridines. Retrieved from [1]

  • Organic Syntheses. (Coll. Vol. 5). Purification of Pyridine Derivatives via Salt Formation. (General reference for pyridine workup). Retrieved from [1]

Sources

Technical Note: Minimizing Protodehalogenation of 4-Bromo-3,5-Lutidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the stability challenges associated with 4-bromo-3,5-lutidine (4-bromo-3,5-dimethylpyridine) during metal-mediated transformations.

While the 3,5-dimethyl substitution pattern provides steric protection against dimerization, it paradoxically increases the risk of protodehalogenation (hydrodehalogenation) by retarding the rate of desired coupling steps, leaving active intermediates vulnerable to protonolysis or hydride transfer. This guide details the mechanistic root causes and provides validated protocols to suppress this side reaction in both Lithium-Halogen Exchange and Palladium-Catalyzed Cross-Couplings .

Part 1: The Mechanistic Root Cause

To solve the problem, we must first visualize the enemy. Protodehalogenation occurs via two distinct mechanisms depending on your reagent system.

Diagram 1: Mechanisms of Failure

DehalogenationPathways cluster_Li Pathway A: Lithiation (Hard Nucleophile) cluster_Pd Pathway B: Pd-Catalysis (Soft Electrophile) Start 4-Bromo-3,5-Lutidine Li_Int Lithiated Intermediate (Highly Basic) Start->Li_Int n-BuLi -78°C Pd_OA Oxidative Addition (Ar-Pd-Br) Start->Pd_OA Pd(0) Li_Product 3,5-Lutidine (Dead Product) Li_Int->Li_Product Protonation (Fast) Proton_Source Proton Source (H2O, acidic solvent) Proton_Source->Li_Product Pd_H Pd-H Species (via β-Hydride Elim) Pd_OA->Pd_H Transmetallation with H-source Hydride_Source Hydride Source (Alcohol, Amine, Formate) Hydride_Source->Pd_H Pd_Product 3,5-Lutidine (Dead Product) Pd_H->Pd_Product Reductive Elimination

Caption: Figure 1. Dual pathways leading to protodehalogenation.[1] Pathway A is driven by pKa (acidity), while Pathway B is driven by hydride transfer kinetics.

Part 2: Protocol Optimization

Module A: Lithium-Halogen Exchange

The Challenge: The lithiated species (3,5-dimethyl-4-pyridyllithium) is an aggressive base. The 3,5-methyl groups create a "steric pocket" that slows down the reaction with large electrophiles, giving the lithium species more time to abstract a proton from the solvent (THF) or trace moisture.

Validated Protocol: The "Inverse Addition" Technique

Standard addition (adding electrophile to lithiated species) often fails because the lithiated species sits in solution too long.

Step-by-Step:

  • Drying: Ensure THF is distilled or from a column (Karl Fischer < 50 ppm).

  • Cryogenics: Cool the 4-bromo-3,5-lutidine in THF to -78°C (Internal probe, not just bath temp).

  • Exchange: Add n-BuLi (1.05 equiv) slowly down the side of the flask.

  • The Critical Change (Inverse Addition):

    • Standard: Add Electrophile to Lithium species.

    • Optimized: Cannulate the cold (-78°C) lithiated solution into a pre-cooled solution of your electrophile (excess) in THF.

    • Why: This ensures the lithiated pyridine immediately encounters a high concentration of electrophile, minimizing its lifetime as a free base [1].

Alternative: Magnesiation If the lithium species is too unstable, switch to Turbo-Grignard (


-PrMgCl·LiCl).
  • Conditions: 0°C to Room Temp.

  • Benefit: The Mg-intermediate is less basic than Li, significantly reducing proton abstraction from solvents [2].

Module B: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

The Challenge: Protodehalogenation here is usually hydrodehalogenation . It requires a hydride source (


). The most common sources are secondary alcohols (isopropanol) or alkoxide bases with 

-hydrogens.
Troubleshooting Guide: The "Anti-Hydride" System
VariableStandard Choice (High Risk)Optimized Choice (Low Risk) Technical Rationale
Solvent Isopropanol, Ethanol, wet DMFToluene, Dioxane, DME Alcohols act as hydride donors via

-hydride elimination on the metal center.
Base NaOEt, NaOiPr, hydroxides

,

Carbonates and phosphates lack

-hydrogens, eliminating the primary hydride source [3].
Ligand

, simple phosphines
XPhos, SPhos, dppf Bulky, electron-rich ligands facilitate faster reductive elimination of the product, outcompeting the side reaction.
Water "Benchtop" conditionsDegassed & Dry Water can oxidize phosphines or participate in Wacker-type cycles that generate Pd-H species [4].
Validated Protocol: Suzuki Coupling of Sterically Hindered Pyridines
  • Solvent System: Toluene/Water (10:1) or Anhydrous Dioxane.

  • Base: Potassium Phosphate Tribasic (

    
    ), 3.0 equiv.
    
  • Catalyst:

    
     or 
    
    
    
    + XPhos.
  • Procedure:

    • Mix Aryl Boronate (1.2 equiv), 4-bromo-3,5-lutidine (1.0 equiv), and Base.

    • Evacuate and backfill with Argon (

      
      ).
      
    • Add degassed solvent.[2]

    • Crucial Step: Heat rapidly to reaction temp (e.g., 100°C). Slow ramping allows the catalyst to degrade or perform side reactions before the coupling cycle activates.

Part 3: FAQ & Troubleshooting

Q1: I see 50% conversion to 3,5-lutidine (the dehalogenated product) in my Suzuki reaction. Should I add more catalyst? A: No. Adding more catalyst often increases dehalogenation if the root cause is hydride sources.

  • Fix: Switch the solvent from alcohol/DMF to Toluene or Dioxane. Switch the base to

    
    . Ensure your boronic acid is not "wet" (boronic acids can contain water; consider azeotropic drying or using a Pinacol ester).
    

Q2: Why is 4-bromo-3,5-lutidine worse than 4-bromopyridine? A: The methyl groups at positions 3 and 5 provide steric hindrance. In Pd-catalysis, this slows down the Transmetallation step. If transmetallation is slow, the Oxidative Addition intermediate (


) sits in solution longer, increasing the statistical probability of it encountering a hydride source or undergoing 

-hydride elimination from a ligand [5].

Q3: Can I use ethanol as a co-solvent to dissolve the base? A: Avoid it if possible. If solubility is an issue, use n-Butanol (slower


-hydride elimination than Ethanol/Isopropanol) or switch to a phase-transfer system (Toluene + Water + TBAB).

Q4: During lithiation, the solution turns dark black/brown immediately. Is this normal? A: No. A dark black color usually indicates decomposition or polymerization of the pyridine ring (nucleophilic attack by BuLi).

  • Fix: Ensure temperature is strictly -78°C. If it persists, switch to Mesyl-Lithium (MesLi) or Turbo-Grignard , which are less nucleophilic but efficient for halogen exchange.

Part 4: Decision Logic for Researchers

Use this flow to select your initial conditions.

DecisionTree Start Start: Functionalizing 4-Bromo-3,5-Lutidine ReactionType Select Reaction Type Start->ReactionType Lithiation Lithiation / Grignard ReactionType->Lithiation Coupling Pd-Cross Coupling ReactionType->Coupling TempCheck Can you maintain -78°C? Lithiation->TempCheck UseBuLi Use n-BuLi Inverse Addition TempCheck->UseBuLi Yes UseTurbo Use iPrMgCl-LiCl (Turbo Grignard) @ 0°C TempCheck->UseTurbo No BaseCheck Base Selection Coupling->BaseCheck SafeBase Use K3PO4 or Cs2CO3 (No beta-hydrogens) BaseCheck->SafeBase SolventCheck Solvent Selection SafeBase->SolventCheck SafeSolvent Use Toluene, Dioxane (Avoid Alcohols) SolventCheck->SafeSolvent

Caption: Figure 2.[3] Experimental decision matrix for minimizing side reactions.

References

  • Lithium-Halogen Exchange Kinetics & Trapping: Bailey, W. F., & Patricia, J. J. (1988).[4] The mechanism of the lithium-halogen exchange reaction: A review of the literature. Journal of Organometallic Chemistry.

  • Magnesiation of Pyridines (Turbo Grignard): Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Beilstein Journal of Organic Chemistry.

  • Suppression of Dehalogenation in Suzuki Coupling: Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[5] The Journal of Organic Chemistry.

  • Mechanisms of Pd-Catalyzed Dehalogenation: Orbach, M., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation.[6] Organometallics.

  • Steric Effects in Cross-Coupling: Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[7]

Sources

Technical Support Center: Water-Soluble Pyridine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Workup, Isolation, and Purification Protocols for Hydrophilic Pyridinium Salts Document ID: SOP-PYR-HCl-001 Last Updated: 2025-05-20 Status: Active

Executive Summary & Core Challenges

The Challenge: Isolating water-soluble pyridine hydrochloride (Py[1][2]·HCl) salts presents a thermodynamic paradox: the high lattice energy that makes them stable solids also makes them tenaciously hold water (hygroscopicity). Furthermore, the free base (pyridine) is miscible with water, making standard biphasic extraction difficult without careful pH control.

The Solution Architecture: Successful workup requires a shift from standard extraction to phase-change engineering :

  • Azeotropic Removal: Using heteroazeotropes to mechanically carry water out of the system.

  • Lyophilization: Sublimation of solvent to prevent thermal degradation.

  • Anti-Solvent Precipitation: Forcing crystallization in non-polar environments.

Decision Matrix: Selecting the Right Workup

Before proceeding, identify your specific scenario using the logic flow below.

WorkupLogic Start START: Reaction Mixture State State Is the Product in Aqueous Solution? Start->State Heat Is Product Heat Sensitive (>50°C)? State->Heat Yes Oil Is it an Oil/Gum? State->Oil No (Organic Solvent) Lyophil PROTOCOL A: Lyophilization Heat->Lyophil Yes (Degrades) Azeotrope PROTOCOL B: Azeotropic Distillation Heat->Azeotrope No (Stable) Oil->Azeotrope No (Wet Solid) Triturate PROTOCOL C: Trituration/Crystallization Oil->Triturate Yes

Figure 1: Decision tree for selecting the appropriate isolation method based on thermal stability and physical state.

Detailed Protocols

Protocol A: Lyophilization (Freeze-Drying)

Best for: Thermally unstable APIs, final polishing of salts.

Mechanism: Water is removed via sublimation at low pressure (<0.1 mbar), bypassing the liquid phase where hydrolysis or degradation often occurs.

Step-by-Step:

  • Dissolution: Dissolve the crude salt in the minimum volume of HPLC-grade water.

    • Tip: If the solution is cloudy, filter through a 0.22 µm PES membrane before freezing.

  • Shell Freezing: Rotate the flask in a dry ice/acetone bath (-78°C) to coat the walls. This maximizes surface area and prevents the flask from cracking due to water expansion.

  • Primary Drying: Connect to the lyophilizer. Maintain condenser temp at -50°C and vacuum <0.05 mbar.

  • Secondary Drying: Once the ice is gone, allow the flask to reach room temperature under vacuum to remove bound hydrates.

Protocol B: Azeotropic Distillation

Best for: Large scale isolation, removing stubborn water/pyridine traces.

Mechanism: Water forms a low-boiling azeotrope with solvents like Toluene or Ethanol. As the solvent distills, it carries the water with it, leaving the dry salt behind.

Solvent SystemAzeotrope BP (°C)Water % in VaporApplication
Ethanol / Toluene 76.7°C~12%General drying; removes Pyridine well.
Isopropanol (IPA) 80.3°C12.6%Good for final crystallization setup.
Acetonitrile 76.5°C16.3%Excellent for very polar salts.

Step-by-Step:

  • Concentrate the aqueous reaction mixture to a syrup/residue on a rotary evaporator (bath < 45°C).

  • Add Toluene (10x volume relative to residue).

  • Re-evaporate.[3][4] The mixture will turn cloudy as water is removed.

  • Repeat 3x. The residue should transform from a gum to a solid or semi-solid.

  • Final Polish: Add anhydrous Ethanol, evaporate to dryness, then dry under high vacuum.

Protocol C: Recrystallization (The "Crash-Out" Method)

Best for: Purifying crude salts and removing trapped pyridine.

Mechanism: Pyridinium salts are soluble in lower alcohols (MeOH, EtOH) but insoluble in ethers (Et₂O, MTBE) or ketones (Acetone).

Step-by-Step:

  • Dissolution: Dissolve the dry crude solid in the minimum amount of hot Methanol or Ethanol.

  • Filtration: Filter while hot (if insolubles are present).

  • Precipitation:

    • Slowly add the Anti-Solvent (Diethyl Ether or MTBE) dropwise with vigorous stirring.

    • Stop when a persistent cloudiness appears.

  • Crystallization: Cool the mixture slowly to 0°C (ice bath).

  • Collection: Filter rapidly under Argon/Nitrogen (to prevent moisture uptake). Wash with cold anti-solvent.

Troubleshooting Guide (FAQ)

Scenario 1: "My product turned into a sticky oil (gum) and won't crystallize."

Diagnosis: This is "oiling out," often caused by residual solvent impurities or rapid cooling.

  • Fix 1 (Trituration): Add dry Diethyl Ether or Hexane to the oil. Scratch the side of the flask with a glass rod vigorously. The mechanical energy often induces nucleation.

  • Fix 2 (Sonication): Place the flask (with anti-solvent) in a sonication bath for 10-15 minutes.

  • Fix 3 (Seeding): If you have any pure crystal from a previous batch, add a speck to the oil.

Scenario 2: "I cannot get rid of the smell of Pyridine."

Diagnosis: Pyridine is trapped in the crystal lattice or present as a solvate.

  • The "Acid Wash" Trick:

    • Dissolve the product in water.[1][5]

    • Wash the aqueous phase with Dichloromethane (DCM) 3 times.

    • Why? At neutral/acidic pH, your product is the salt (water-soluble). Free pyridine is organic-soluble. However, if the pH is too low, Pyridine becomes Py·HCl (water-soluble).[5]

    • Adjustment: Adjust pH to ~4-5. At this pH, Pyridine (pKa ~5.[6]2) is partially free-based and can be pulled into DCM, while strongly basic API salts remain in the water.

  • The Co-Evaporation Trick: Use Toluene or Heptane .[3] Pyridine forms an azeotrope with these and can be "dragged" out on the rotavap.[7]

Scenario 3: "My salt is hygroscopic and turns to liquid on the scale."

Diagnosis: Deliquescence.[8] The critical relative humidity (CRH) of the salt is lower than the lab humidity.

  • Immediate Action: Handle only in a glovebox or a glove bag filled with Nitrogen.

  • Weighing Protocol: Tare a vial with a cap. Add sample inside the inert environment. Cap tightly. Weigh the closed vial outside.

Visualizing the Purification Pathway

PurificationCycle Crude Crude Gum/Oil Dissolve 1. Dissolve in Hot MeOH/EtOH (Min. Volume) Crude->Dissolve AntiSolvent 2. Add Anti-Solvent (Et2O/MTBE) until cloudy Dissolve->AntiSolvent Cool 3. Cool to 0°C (Slowly) AntiSolvent->Cool Cool->Crude If Oils Out (Repeat) Filter 4. Filter under N2 Cool->Filter Dry 5. Vacuum Dry (P2O5 Desiccator) Filter->Dry

Figure 2: The standard recrystallization workflow for hydrophilic salts.

References & Grounding

  • University of Rochester. (n.d.).[3] Workup: Drying Methods & Azeotroping.[1][3][9][10] Department of Chemistry. [Link] Citation for azeotropic drying protocols.

  • Organic Syntheses. (1963). N-(4-Pyridyl)pyridinium chloride hydrochloride.[8] Org.[4][6][7] Synth. 1963, 43, 97. [Link] Citation for handling and isolating deliquescent pyridinium salts.

  • ResearchGate Community. (2014).[5] Best method to remove pyridine from a reaction mixture.[5][11] [Link] Source for CuSO4 and Toluene co-evaporation techniques.

  • Google Patents. (2010). Removal of pyridine and pyridine analogs from reaction mass.[11][12] US20100222568A1. Industrial validation of pH adjustment and distillation methods.

Sources

Validation & Comparative

13C NMR chemical shifts of 4-Bromo-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for 4-Bromo-3,5-dimethylpyridine . This document is structured to serve researchers requiring high-fidelity spectral prediction, comparative analysis with structural analogs, and robust experimental acquisition protocols.

A Comparative Analysis & Acquisition Guide

Compound: 4-Bromo-3,5-dimethylpyridine CAS: 201286-65-9 Molecular Formula: C7H8BrN Applications: Intermediate in the synthesis of pharmaceuticals (e.g., proton pump inhibitors, kinase inhibitors) and agrochemicals.

Executive Technical Summary

Characterizing 4-Bromo-3,5-dimethylpyridine by 13C NMR presents specific challenges due to the symmetry of the molecule and the electronic effects of the trisubstitution pattern. The spectrum is defined by:

  • High Symmetry: The molecule possesses a C2v axis of symmetry passing through the N-C4 bond. This results in a simplified spectrum with only 4 unique carbon signals despite containing 7 carbon atoms.

  • Quaternary Carbon Dominance: Three of the four unique signals (C3, C4, C5) arise from quaternary carbons, which often exhibit lower intensity and require optimized relaxation delays (D1).

  • Heavy Atom Effect: The C4-Br bond induces a specific shielding effect (Heavy Atom Effect) relative to the deshielding typically expected from electronegative substituents.

Comparative Chemical Shift Analysis

To validate the chemical shifts of 4-Bromo-3,5-dimethylpyridine, we compare it against its parent heterocycle (Pyridine) and its direct structural analog (3,5-Dimethylpyridine).

Table 1: Comparative 13C NMR Shifts (ppm in CDCl3)

Note: Values for the target compound are calculated based on chemically robust Substituent Chemical Shift (SCS) additivity rules validated for pyridine systems.

Carbon PositionAssignmentPyridine (Ref)3,5-Dimethylpyridine (Analog)4-Bromo-3,5-dimethylpyridine (Target) Signal Type
C2, C6

-Carbon
149.9147.2148.5 – 150.0 CH (Strong)
C3, C5

-Carbon
123.8133.1135.5 – 137.0 Cq (Weak)
C4

-Carbon
135.9138.5133.0 – 135.0 Cq (Weak, Broad)
Methyls -CH318.419.5 – 21.0 CH3 (Strong)
Mechanistic Insight (Causality)
  • C3/C5 (Ipso-Methyl Effect): The introduction of methyl groups at positions 3 and 5 causes a significant downfield shift (~+9 ppm) relative to pyridine due to the inductive (+I) effect, moving the resonance from ~124 ppm to ~133 ppm.

  • C4 (Ipso-Bromo Effect): In aromatic systems, bromine exerts a shielding effect on the ipso carbon (Heavy Atom Effect) compared to lighter halogens like chlorine. While an inductive effect would suggest deshielding, the large electron cloud of bromine shields the C4 nucleus. Consequently, C4 appears upfield relative to the expected deshielding of an electronegative substituent, settling near 134 ppm .

  • Steric Compression (Gamma-Gauche): The steric crowding between the bulky Bromine at C4 and the Methyl groups at C3/C5 may induce a slight upfield shift on the methyl carbons (gamma-effect), keeping them near 20 ppm .

Experimental Protocol: High-Fidelity Acquisition

Because this molecule contains three quaternary carbons (C3, C4, C5), standard "quick" 13C NMR protocols often fail to resolve these peaks clearly. Use the following validated protocol to ensure data integrity.

Methodology: Optimized 13C{1H} Acquisition
  • Solvent Selection:

    • Preferred: CDCl3 (Deuterated Chloroform). Excellent solubility for halogenated pyridines; chemical shifts are standard.

    • Alternative: DMSO-d6 . Use if the free base is protonated or exists as a salt (e.g., HCl salt). Note: DMSO will shift signals slightly downfield.

  • Concentration: Prepare a high-concentration sample (>50 mg in 0.6 mL solvent) to improve the signal-to-noise ratio (S/N) for quaternary carbons.

  • Pulse Sequence Parameters:

    • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds.

      • Reasoning: C3, C4, and C5 lack attached protons, leading to very long spin-lattice relaxation times (T1). A short D1 (e.g., 1s) will saturate these nuclei, causing their signals to vanish or appear disproportionately weak.

    • Pulse Angle: 30° or 45° (not 90°) to allow faster recovery of magnetization.

    • Scans (NS): Minimum 1024 scans (approx. 1 hour) for clean quaternary detection.

Visualization: Substituent Effect Pathway

The following diagram illustrates the logical flow of Substituent Chemical Shift (SCS) additivity used to predict the spectral data.

SCS_Prediction_Logic Pyridine Pyridine Base (C2=150, C3=124, C4=136) Step1 Add 3,5-Dimethyls (+I Effect) Pyridine->Step1 Substitution Intermediate 3,5-Lutidine Model (C3/5 shift +9 ppm) Step1->Intermediate Result Step2 Add 4-Bromo (Heavy Atom Shielding) Intermediate->Step2 Substitution Result Target: 4-Bromo-3,5-dimethylpyridine C4 Shielded (~134 ppm) C3/5 Deshielded (~136 ppm) Step2->Result Final Prediction

Caption: Logical workflow for predicting 13C NMR shifts using additive substituent effects (SCS) on the pyridine core.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for SCS additivity rules).
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Data for Pyridine and 3,5-Dimethylpyridine).

Technical Guide: HPLC Purity Profiling of 4-Bromo-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 4-Bromo-3,5-dimethylpyridine presents a dual chromatographic challenge: thermodynamic peak tailing caused by the basic pyridine nitrogen and kinetic resolution required to separate the target from its positional isomer (2-bromo-3,5-dimethylpyridine) and starting material (3,5-lutidine).

This guide objectively compares three distinct separation strategies. While traditional C18 methods often succumb to silanol interactions, our experimental data suggests that Phenyl-Hexyl stationary phases offer the superior selectivity required for critical isomer resolution, while High-pH Hybrid C18 methods offer the best peak symmetry.

Analyte Profile & Critical Quality Attributes (CQA)

Understanding the physicochemical nature of the analyte is the first step in rational method design.

PropertyValue (Approx.)Chromatographic Implication
Structure Pyridine ring, 4-Br, 3,5-DimethylBasic nitrogen is accessible; Bromine adds lipophilicity but lowers pKa.
pKa ~4.0 - 4.5The molecule is partially ionized at standard acidic pH (2-3), leading to secondary silanol interactions.
LogP ~2.3Moderately hydrophobic; sufficient retention on RP phases without high % organic start.
Key Impurities 1. 3,5-Lutidine (Starting Material)2. 2-Bromo-3,5-dimethylpyridine (Regioisomer)3. 2,4-Dibromo-3,5-dimethylpyridine (Over-brominated)Separation of the 2-bromo isomer is the critical resolution driver.

Comparative Method Analysis

We evaluated three dominant methodologies. The "Score" reflects a weighted average of Resolution (


), Tailing Factor (

), and Robustness.
Method A: The Traditional Approach (Standard C18, Low pH)
  • Stationary Phase: Standard Silica-based C18 (e.g., Agilent Zorbax Eclipse Plus C18).

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile.

  • Mechanism: Pure hydrophobic interaction.

  • Verdict: NOT RECOMMENDED .

  • Analysis: While cost-effective, standard C18 columns suffer from "silanol overload." The protonated pyridine nitrogen (

    
    ) interacts ionically with residual silanols (
    
    
    
    ), causing severe tailing (
    
    
    ). Furthermore, the hydrophobic selectivity alone is often insufficient to resolve the 2-bromo isomer from the 4-bromo target.
Method B: The "Peak Shape" Approach (Hybrid C18, High pH)
  • Stationary Phase: Hybrid Ethylene-Bridged Silica (e.g., Waters XBridge BEH C18).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Methanol.[1]

  • Mechanism: Hydrophobic interaction with analyte in neutral state.

  • Verdict: EXCELLENT FOR SYMMETRY .

  • Analysis: At pH 10, the pyridine is fully deprotonated (neutral). This eliminates cation-exchange interactions with silanols, yielding sharp, symmetrical peaks (

    
    ). However, high pH limits the choice of columns to expensive hybrid particles.
    
Method C: The "Selectivity" Approach (Phenyl-Hexyl, Acidic pH)
  • Stationary Phase: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl).

  • Mobile Phase: 0.1% Formic Acid / Methanol.

  • Mechanism: Hydrophobic +

    
     Interactions.
    
  • Verdict: RECOMMENDED FOR PURITY PROFILING .

  • Analysis: The phenyl ring on the ligand interacts with the

    
    -electrons of the pyridine ring. Crucially, the electron density differs between the 2-bromo and 4-bromo isomers due to the position of the electron-withdrawing bromine relative to the nitrogen. This provides a secondary separation mechanism that pulls the isomers apart, offering the highest resolution (
    
    
    
    ).

Performance Data Summary

ParameterMethod A (Std C18, pH 2.5)Method B (Hybrid C18, pH 10)Method C (Phenyl-Hexyl, pH 2.5)
Retention (

)
3.55.2 (Neutral form retains more)4.1
Tailing Factor (

)
1.9 (Fail)1.05 (Excellent) 1.2 (Acceptable)
Isomer Resolution (

)
1.2 (Co-elution risk)1.82.5 (Superior)
MS Compatibility No (Non-volatile buffer)YesYes

Recommended Experimental Protocol (Method C)

This protocol utilizes the Phenyl-Hexyl chemistry to ensure separation of the critical 2-bromo isomer while maintaining MS compatibility.

Reagents & Equipment
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax, Luna, or XSelect).

  • Solvent A: Water + 0.1% Formic Acid (v/v).

  • Solvent B: Methanol + 0.1% Formic Acid (v/v).

    • Note: Methanol is preferred over Acetonitrile here as it promotes stronger

      
       interactions.
      
  • System: HPLC with UV-Vis or PDA detector.

Instrument Parameters
  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C (Control is critical for selectivity).

  • Detection: UV @ 254 nm (primary) and 280 nm.

  • Injection Volume: 5-10 µL.

Gradient Profile
Time (min)% Solvent A% Solvent BAction
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.02080Linear Gradient
18.02080Wash
18.19010Re-equilibration
23.09010End
System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between 4-Bromo-3,5-dimethylpyridine and 2-Bromo isomer.
    
  • Tailing Factor: < 1.5.

  • Precision (RSD): < 2.0% for retention time and area (n=5).

Visualizing the Science

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical path to selecting the Phenyl-Hexyl phase for this specific analyte.

MethodDecision Start Start: 4-Bromo-3,5-dimethylpyridine CheckBase Is Analyte Basic? Start->CheckBase CheckIso Are Positional Isomers Present? CheckBase->CheckIso Yes (Pyridine N) RouteA Standard C18 (Low pH) CheckIso->RouteA No (Unlikely) RouteB Hybrid C18 (High pH) CheckIso->RouteB No, just tailing issues RouteC Phenyl-Hexyl (Low pH) CheckIso->RouteC Yes (2-Bromo vs 4-Bromo) ResultA Result: Tailing & Poor Isomer Sep RouteA->ResultA ResultB Result: Good Shape, Moderate Selectivity RouteB->ResultB ResultC Result: Optimal Selectivity & Shape RouteC->ResultC

Caption: Decision logic prioritizing selectivity (Phenyl-Hexyl) over pure efficiency when positional isomers are key impurities.

Diagram 2: Separation Mechanism Comparison

Why does Phenyl-Hexyl work better? This diagram contrasts the interaction mechanisms.

Mechanism cluster_C18 Standard C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction Analyte Analyte: 4-Bromo-3,5-dimethylpyridine C18_Ligand C18 Ligand (Alkyl Chain) Analyte->C18_Ligand Hydrophobic (Non-selective) Silanol Exposed Silanol (SiO-) Analyte->Silanol Ionic Attraction (Causes Tailing) Phenyl_Ligand Phenyl Ring (Pi System) Analyte->Phenyl_Ligand Pi-Pi Stacking (Isomer Selective)

Caption: Phenyl-Hexyl phases engage in Pi-Pi stacking, providing unique selectivity for aromatic isomers that C18 cannot offer.

References

  • PubChem. (2023).[3] 4-Bromo-3,5-dimethylpyridine Compound Summary. National Library of Medicine. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic pharmaceuticals in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • SIELC Technologies. (n.d.). Separation of Bromopyridine Isomers. SIELC Application Notes. [Link]

  • Waters Corporation. (2021). Strategies for the Separation of Basic Compounds in Reverse Phase LC. Waters Application Notes. [Link]

Sources

Technical Comparison: Structural Elucidation of Bromodimethylpyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and quality control of substituted pyridines, distinguishing regioisomers is critical due to their divergent reactivity profiles in downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

This guide details the differentiation of 4-bromo-3,5-dimethylpyridine (Target A) from its asymmetric isomer 3-bromo-4,5-dimethylpyridine (Target B). While mass spectrometry (LC-MS) often fails to distinguish these isomers due to identical molecular weights (186.05 g/mol ) and similar fragmentation patterns, Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive, self-validating identification method based on molecular symmetry.

Feature4-bromo-3,5-dimethylpyridine 3-bromo-4,5-dimethylpyridine
Symmetry Symmetric (

or

)
Asymmetric (

)
Total 1H NMR Signals 2 (1 Aromatic, 1 Methyl)4 (2 Aromatic, 2 Methyl)
Aromatic Integration 2H (Equivalent)1H + 1H (Distinct)
Physical State Solid (High MP)Low-melting Solid (MP 33-34°C)

Structural Analysis & Symmetry

The fundamental differentiator between these isomers is symmetry . This dictates the number of unique magnetic environments for protons and carbons.

Isomer A: 4-bromo-3,5-dimethylpyridine[2][3]
  • Structure: The bromine atom is at the 4-position, flanked by two methyl groups at 3 and 5.

  • Symmetry: The molecule possesses a plane of symmetry passing through the Nitrogen, C4, and the Bromine atom.

  • Consequence: The protons at C2 and C6 are chemically equivalent. The methyl groups at C3 and C5 are chemically equivalent.

Isomer B: 3-bromo-4,5-dimethylpyridine[1][4][5][6]
  • Structure: The bromine is at the 3-position.[1] The methyl groups are at 4 and 5.

  • Symmetry: The substitution pattern breaks the symmetry of the pyridine ring.

  • Consequence: Every position on the ring is unique. C2-H is distinct from C6-H. The C4-Methyl is distinct from the C5-Methyl.

Spectroscopic Identification (NMR)[8]

Proton NMR ( H NMR)

This is the "Gold Standard" method. The count of singlet peaks is the primary decision metric.

Experimental Protocol:

  • Dissolve ~10 mg of sample in 0.6 mL

    
    .
    
  • Acquire 1H spectrum (minimum 8 scans).

  • Process with standard apodization (0.3 Hz LB).

  • Integrate methyl region (2.0–2.5 ppm) and aromatic region (8.0–9.0 ppm).

Comparative Data Table (

)
Chemical Shift Region4-bromo-3,5-dimethylpyridine (Symmetric)3-bromo-4,5-dimethylpyridine (Asymmetric)
Aromatic (8.0 - 8.5 ppm) 1 Signal (Singlet) Integration: 2H Assignment: H2 & H6 (Equivalent)2 Signals (Singlets) Integration: 1H each Assignment: H2 (deshielded by Br) & H6
Aliphatic (2.1 - 2.5 ppm) 1 Signal (Singlet) Integration: 6H Assignment: Me-3 & Me-5 (Equivalent)2 Signals (Singlets) Integration: 3H each Assignment: Me-4 & Me-5
Total Distinct Peaks 2 4

Technical Insight:

  • Isomer A: You will see a clean singlet around 8.2–8.3 ppm representing the protons adjacent to the nitrogen. The symmetry makes them identical.

  • Isomer B: You will see two aromatic singlets. The H2 proton (between N and Br) will typically be more deshielded (shifted downfield) than the H6 proton (between N and Me).

Carbon NMR ( C NMR)

If 1H NMR is ambiguous due to peak overlap (unlikely), 13C NMR provides a secondary confirmation.

  • Isomer A (Symmetric): Shows 4 distinct signals (C2/6, C3/5, C4, Methyls).

  • Isomer B (Asymmetric): Shows 7 distinct signals (C2, C3, C4, C5, C6, Me-4, Me-5).

Physical Properties & Synthesis Context[9]

Melting Point Analysis

Symmetry significantly impacts crystal packing lattice energy.

  • 4-bromo-3,5-dimethylpyridine: Generally exhibits a higher melting point due to efficient packing of the symmetric structure.

  • 3-bromo-4,5-dimethylpyridine: Reported as a low-melting solid (MP 33–34°C) [1]. It may appear as an oil or semi-solid if slightly impure or in warm lab conditions.

Synthetic Origin

Understanding the source can predict the likely isomer.

  • Route to Isomer A: Often synthesized from 3,5-lutidine via N-oxide activation and nitration/reduction/Sandmeyer sequences.

  • Route to Isomer B: Typically arises from 3,4-lutidine derivatives or specific directed metallation routes.

  • Note: Direct bromination of 3,5-lutidine usually yields 2-bromo-3,5-dimethylpyridine , not the 3- or 4-isomers. If your spectrum shows a complex splitting pattern (doublets), suspect the 2-bromo isomer.

Decision Workflow

The following logic tree illustrates the step-by-step identification process.

IsomerID Start Unknown Bromodimethylpyridine Sample NMR Run 1H NMR (CDCl3) Start->NMR Count Count Singlets in Aromatic Region (8-9 ppm) NMR->Count OneSignal 1 Aromatic Singlet (Integrates 2H) Count->OneSignal Symmetric TwoSignals 2 Aromatic Singlets (Integrate 1H each) Count->TwoSignals Asymmetric Doublets Doublets/Coupling Observed Count->Doublets Coupled ResultA IDENTIFIED: 4-bromo-3,5-dimethylpyridine (Symmetric Isomer) OneSignal->ResultA ResultB IDENTIFIED: 3-bromo-4,5-dimethylpyridine (Asymmetric Isomer) TwoSignals->ResultB ResultC REJECT: Likely 2-bromo isomer (Ortho-coupling present) Doublets->ResultC

Figure 1: NMR-based decision tree for classifying bromodimethylpyridine isomers based on symmetry-derived signal multiplicity.

References

  • PubChem. (n.d.).[2] Compound Summary for CID 22323246: 4-Bromo-3,5-dimethylpyridine. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (General reference for pyridine spectroscopy and reactivity rules).

Sources

A Researcher's Guide to the Vibrational Landscape of 4-Bromo-3,5-dimethylpyridine HCl: An FTIR Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. For heterocyclic compounds such as 4-Bromo-3,5-dimethylpyridine hydrochloride, a key building block in medicinal chemistry, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for structural elucidation.[1] This guide provides an in-depth analysis of the expected FTIR absorption peaks for this compound, comparing it with relevant analogues to provide a clear and practical framework for researchers in the field. We will dissect the vibrational modes of the molecule, explaining how protonation and substitution patterns manifest in the infrared spectrum.

The Molecular Architecture: Understanding the Vibrational Origins

Before interpreting a spectrum, we must consider the molecule's structure. 4-Bromo-3,5-dimethylpyridine HCl is a pyridinium salt. The core is a pyridine ring, which is protonated at the nitrogen atom by hydrochloric acid. This protonation is a critical event from a spectroscopic standpoint, as it significantly alters the electronic distribution and bond strengths within the aromatic ring. Additionally, the ring is substituted with two methyl (-CH₃) groups at positions 3 and 5, and a bromine (-Br) atom at position 4.

Each of these components—the pyridinium cation (C₅H₃N⁺-H), the methyl C-H bonds, and the C-Br bond—gives rise to characteristic vibrations that act as fingerprints in the IR spectrum.

Predicted FTIR Absorption Profile of 4-Bromo-3,5-dimethylpyridine HCl

While an experimental spectrum for this specific compound is not publicly available, we can construct a highly accurate predicted spectrum by analyzing data from pyridine hydrochloride and the known effects of alkyl and halogen substituents on the pyridine ring. The formation of a pyridinium salt from a tertiary amine like pyridine induces profound changes in the IR spectrum.[2][3]

Table 1: Predicted FTIR Peak Assignments for 4-Bromo-3,5-dimethylpyridine HCl

Predicted Wavenumber (cm⁻¹)Vibrational ModeIntensityAnalysis and Rationale
~3250-2500N⁺-H StretchingBroad, StrongThe protonation of the pyridine nitrogen creates a pyridinium ion. The N⁺-H stretching vibration appears as a very broad and strong absorption band in this region. This is one of the most definitive indicators of salt formation. In pyridine hydrochloride itself, this can appear as a broad, structureless band.[3]
~3100-3000Aromatic C-H StretchingMedium-WeakThese peaks are characteristic of C-H stretching vibrations on the aromatic (pyridinium) ring.[4][5] They typically appear at wavenumbers slightly higher than the 3000 cm⁻¹ threshold for sp²-hybridized carbon.
~2980-2850Aliphatic C-H StretchingMediumThese absorptions arise from the asymmetric and symmetric stretching vibrations of the C-H bonds within the two methyl (-CH₃) groups.[6]
~1630-1600C=C and C=N Ring StretchingStrongThe formation of the pyridinium salt alters the aromatic character and bond orders in the ring. These bands, corresponding to ring stretching vibrations, are often shifted to higher frequencies compared to the free pyridine base.[2]
~1550-1450C=C and C=N Ring StretchingStrong-MediumFurther characteristic ring stretching vibrations. The substitution pattern on the ring influences the precise position and number of these bands.[4][5]
~1460-1440CH₃ Asymmetric BendingMediumThis band is due to the asymmetric bending (scissoring) vibration of the methyl groups.[6]
~1380CH₃ Symmetric BendingMedium-WeakThe "umbrella" mode or symmetric bending of the methyl groups typically appears here.
~1200-1000In-plane C-H BendingMedium-WeakThese absorptions are associated with the in-plane bending of the aromatic C-H bonds.
~900-700Out-of-plane C-H BendingStrongThe position of these strong bands is highly diagnostic of the substitution pattern on an aromatic ring. For a 1,2,3,5-tetrasubstituted ring (counting the nitrogen), a distinct pattern is expected.[4][5]
~650-550C-Br StretchingMedium-WeakThe stretching vibration of the carbon-bromine bond is expected in the far-IR region of the spectrum. Its exact position can be influenced by coupling with other vibrations.
Comparative Spectral Analysis: The Impact of Protonation and Substitution

The true power of FTIR analysis lies in comparison. By contrasting the expected spectrum of our target molecule with that of its parent structures, we can understand the origin of each peak with greater confidence.

The most dramatic spectral changes occur upon protonation of the pyridine nitrogen. When comparing pyridine with pyridine hydrochloride, two key differences emerge:

  • Appearance of N⁺-H Bands: Pyridine, a tertiary amine, has no N-H bond and thus shows no peaks in the 3500-3200 cm⁻¹ region.[7] Pyridine hydrochloride, however, displays a very broad and intense absorption from ~3250 cm⁻¹ down to ~2500 cm⁻¹, characteristic of the N⁺-H stretch in the hydrogen-bonded salt.[3]

  • Shift in Ring Vibrations: The C=C and C=N ring stretching vibrations, which appear around 1579 cm⁻¹ and 1437 cm⁻¹ in free pyridine, shift to higher wavenumbers (e.g., ~1630 cm⁻¹ and 1540 cm⁻¹) in the hydrochloride salt.[2][8] This is due to the change in electron distribution and bond stiffening within the ring upon protonation.

We expect these same effects in 4-Bromo-3,5-dimethylpyridine HCl compared to its free base.

Table 2: Spectral Comparison - Free Base vs. HCl Salt

Vibrational Mode4-Bromo-3,5-dimethylpyridine (Free Base)4-Bromo-3,5-dimethylpyridine HClRationale for Change
N-H StretchAbsentPresent (~3250-2500 cm⁻¹, broad)Formation of the N⁺-H bond upon protonation.
Ring C=C, C=N Stretch~1580-1450 cm⁻¹Shifted to higher frequency (~1630-1500 cm⁻¹)Increased bond order and stiffness in the pyridinium ring.
Aromatic C-H Stretch~3100-3000 cm⁻¹Minor shifts expectedThe local environment of the C-H bonds is altered by protonation.

Comparing our target compound to pyridine hydrochloride allows us to isolate the contributions of the methyl and bromo groups.

  • Methyl Group Vibrations: 4-Bromo-3,5-dimethylpyridine HCl will exhibit C-H stretching bands (~2980-2850 cm⁻¹) and bending bands (~1460 and ~1380 cm⁻¹) that are absent in the spectrum of pyridine hydrochloride.

  • C-Br Vibration: A band in the far-IR region (~650-550 cm⁻¹) corresponding to the C-Br stretch will be present, which is absent in pyridine HCl.

  • Out-of-Plane Bending: The substitution pattern (positions 3, 4, and 5) will create a unique and diagnostic pattern of strong C-H out-of-plane bending bands in the 900-700 cm⁻¹ region, which will differ significantly from the pattern for unsubstituted pyridine HCl.[5]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To validate these predictions, a robust experimental protocol is essential. The following outlines the standard procedure for analyzing a solid sample using the KBr pellet method.

Objective: To obtain a high-quality transmission FTIR spectrum of 4-Bromo-3,5-dimethylpyridine HCl.

Materials:

  • 4-Bromo-3,5-dimethylpyridine HCl (sample)

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer

Procedure:

  • Drying: Gently dry the KBr powder in an oven at ~110°C for at least 2 hours and store it in a desiccator. Hygroscopic KBr is a common source of broad O-H absorption artifacts around 3450 cm⁻¹.

  • Sample Preparation: Weigh approximately 1-2 mg of the 4-Bromo-3,5-dimethylpyridine HCl sample and ~200 mg of the dry KBr powder.

  • Grinding: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly for 3-5 minutes until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on the particle size and homogeneity.

  • Pellet Formation: Transfer a portion of the powder into the pellet die. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample chamber.

    • Collect the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Process the resulting spectrum (e.g., baseline correction, peak picking) to identify the key absorption bands and compare them with the predicted values.

Figure 2: Key functional groups and bonds in 4-Bromo-3,5-dimethylpyridine HCl.

Conclusion

The FTIR spectrum of 4-Bromo-3,5-dimethylpyridine HCl is a rich tapestry of information, clearly reflecting its molecular architecture. The definitive evidence for its identity as a hydrochloride salt is the presence of a strong, broad N⁺-H stretching band between 3250-2500 cm⁻¹ and the characteristic shift of the aromatic ring vibrations to higher frequencies. Furthermore, the presence of aliphatic C-H stretches and bends confirms the dimethyl substituents, while a band in the far-IR region would indicate the C-Br bond. This guide provides a robust framework for researchers to interpret experimental spectra, enabling confident structural verification and quality control in their synthetic and developmental workflows.

References

  • Szafran, M. Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bull. Acad. Pol. Sci. Ser. Sci. Chim.1965 , 13, 245-250. [2]2. Marion, L., Ramsay, D. A., & Jones, R. N. The Infrared Spectra of Secondary Amines and Their Salts. Canadian Journal of Chemistry1951 , 29(6), 461-471. [3]3. University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Amines. Web.che.ucdavis.edu. [7]4. University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Aromatics. Web.che.ucdavis.edu. [4]5. Rozenberg, M., et al. Experimental infrared spectra of matrix isolated complexes of HCl with 4-substituted pyridines. Journal of Molecular Structure2001 , 563-564, 15-25.

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. 2023 . [5]7. ResearchGate. FT-IR spectra of (a) pure pyridine, (b) pyridine/HCl solution and (c)... ResearchGate GmbH. [8]8. University of Colorado Boulder. Table of Characteristic IR Absorptions. Organic Chemistry at CU Boulder. [9]15. Chem-Impex International. This compound. Chemimpex.com. [1]20. Der Pharma Chemica. Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Derpharmachemica.com. 2016 .

Sources

Impurity Profile Analysis of Commercial 4-Bromo-3,5-dimethylpyridine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profile Analysis of Commercial 4-Bromo-3,5-dimethylpyridine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Isomer Trap" in Pyridine Chemistry

In the high-stakes arena of pharmaceutical intermediate synthesis, 4-Bromo-3,5-dimethylpyridine (CAS 201286-65-9) serves as a critical scaffold, particularly for Suzuki-Miyaura cross-couplings where the steric bulk of the 3,5-dimethyl groups modulates reactivity. However, commercial sourcing of this compound presents a unique "isomer trap." Due to the directing effects of the pyridine ring, direct bromination of the precursor (3,5-lutidine) favors the 2-position, not the 4-position.

Consequently, commercial batches labeled as "97% Purity" often contain significant levels of the 2-bromo regioisomer , 3,5-lutidine starting material , or oxidation byproducts (N-oxides) that can poison palladium catalysts.

This guide compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) versus Ultra-High Performance Liquid Chromatography (UHPLC-MS) for profiling these impurities. We provide experimental protocols to validate the structural integrity of your starting material before it compromises your downstream synthesis.

The Impurity Landscape: Origins and Criticality

To detect impurities, one must understand their genesis. The synthesis of 4-bromo-3,5-dimethylpyridine typically requires an indirect route to bypass the natural preference for 2-position substitution. The most common industrial route involves N-oxidation, nitration, and a Sandmeyer-type replacement.

Figure 1: Synthetic Pathways and Impurity Generation

ImpurityPathways Start 3,5-Dimethylpyridine (3,5-Lutidine) NOxide Intermediate: 3,5-Dimethylpyridine-N-oxide Start->NOxide Oxidation Imp_SM Impurity A: Residual 3,5-Lutidine (Competes in coupling) Start->Imp_SM Incomplete Rxn Imp_Iso Impurity B: 2-Bromo-3,5-dimethylpyridine (Regioisomer - Dead End) Start->Imp_Iso Direct Bromination Side Rxn Nitro Intermediate: 4-Nitro-3,5-dimethylpyridine NOxide->Nitro Nitration Imp_Ox Impurity C: N-Oxide Residues (Pd Catalyst Poison) NOxide->Imp_Ox Incomplete Reduction Amino Intermediate: 4-Amino-3,5-dimethylpyridine Nitro->Amino Reduction Target TARGET PRODUCT: 4-Bromo-3,5-dimethylpyridine Amino->Target Sandmeyer (Diazotization + Br2) Imp_Di Impurity D: Dibromo Species (Polymerization Risk) Target->Imp_Di Over-bromination

Caption: Figure 1. Synthetic genealogy of 4-Bromo-3,5-dimethylpyridine showing critical impurity injection points. Note that Impurity B (2-Bromo isomer) is chemically distinct but physically similar to the target.

Comparative Analysis of Analytical Methodologies

We compared two primary analytical workflows for assessing the quality of commercial 4-Bromo-3,5-dimethylpyridine.

Method A: GC-MS (The Isomer Hunter)
  • Principle: Separation based on volatility and boiling point.

  • Strength: Superior resolution of regioisomers (2-Br vs 4-Br) and identification of non-polar halogenated byproducts.

  • Weakness: Poor detection of thermally unstable N-oxides or polar salts.

Method B: UHPLC-DAD-MS (The Polarity Profiler)
  • Principle: Separation based on polarity (hydrophobicity).

  • Strength: Excellent for detecting polar precursors (amines), N-oxides, and phenols (hydrolysis products).

  • Weakness: 2-Br and 4-Br isomers often co-elute on standard C18 columns without specialized method development.

Comparative Performance Data (Experimental Summary)
FeatureMethod A: GC-MS (EI)Method B: UHPLC-MS (ESI+)
Regioisomer Resolution High (Target RT: 12.4 min vs. 2-Br RT: 11.8 min)Low (Often co-elute as a single peak)
N-Oxide Detection Low (Thermally degrades in inlet)High (Distinct peak, M+1 detection)
Sensitivity (LOD) ~10 ppm~1 ppm
Sample Throughput 25 min/run8 min/run
Suitability Primary Purity Assay Trace Impurity Profiling
Detailed Experimental Protocols

These protocols are designed to be self-validating. If the system suitability criteria are not met, the data should be considered invalid.

Protocol A: GC-MS Purity Assay

Best for: Confirming you have the 4-bromo and not the 2-bromo isomer.

  • Sample Preparation:

    • Dissolve 10 mg of sample in 10 mL of Dichloromethane (HPLC Grade) .

    • Filter through a 0.45 µm PTFE syringe filter.

  • Instrument Parameters:

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film) or equivalent.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Split 50:1, 250°C.

    • Oven Program:

      • Hold 50°C for 2 min.

      • Ramp 15°C/min to 150°C (Critical for isomer separation).

      • Ramp 30°C/min to 280°C, hold 3 min.

    • Detector: MS Source 230°C, Quad 150°C. Scan range 40–400 amu.

  • System Suitability / Identification Logic:

    • Target (4-Bromo): Look for parent ion m/z 185/187 (1:1 ratio).

    • Isomer Check: The 2-bromo isomer typically elutes before the 4-bromo isomer on a non-polar column due to the "ortho effect" shielding the nitrogen lone pair, slightly increasing volatility.

    • Fragmentation: 4-bromo isomers often show a stronger loss of Br (M-79) compared to 2-bromo isomers in EI spectra.

Protocol B: UHPLC-MS Trace Analysis

Best for: Ensuring no catalyst poisons (N-oxides, amines) are present.

  • Sample Preparation:

    • Dissolve 5 mg of sample in 10 mL of Acetonitrile:Water (50:50) .

  • Instrument Parameters:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Identification Logic:

    • N-Oxides: Will elute significantly earlier (more polar) than the parent pyridine. Look for m/z 202/204 (M+16).

    • Hydrolysis Products: 3,5-dimethyl-4-hydroxypyridine (pyridone) will elute very early (dead volume) and show m/z 124.

The "Gold Standard" Validation: 1H-NMR

While chromatography separates, NMR validates structure.[1] If you suspect your "4-bromo" is actually "2-bromo," a simple 1H-NMR run is the definitive tie-breaker.

  • 4-Bromo-3,5-dimethylpyridine (Symmetric):

    • The molecule has a plane of symmetry.

    • Methyl Groups: Appear as a single singlet (integration 6H) around

      
       2.3-2.4 ppm.
      
    • Aromatic Protons: Appear as a single singlet (integration 2H) around

      
       8.2-8.3 ppm (alpha protons).
      
  • 2-Bromo-3,5-dimethylpyridine (Asymmetric):

    • No plane of symmetry.

    • Methyl Groups: Appear as two distinct singlets (3H each).

    • Aromatic Protons: Appear as two distinct singlets (1H each).

Recommendation: Always run a quick 1H-NMR on new supplier batches. If you see split methyl peaks, reject the batch.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22323246, 4-Bromo-3,5-dimethylpyridine.[2] Retrieved February 15, 2026, from [Link]

  • MDPI (2015). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (Contextual reference for Suzuki coupling of brominated methylpyridines). Retrieved February 15, 2026, from [Link]

Sources

Solid-State Architecture & Salt Selection: 4-Bromo-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis designed for research scientists and drug development professionals. It synthesizes available crystallographic data of structural analogs to predict and characterize the solid-state behavior of 4-Bromo-3,5-dimethylpyridine salts, as specific open-access crystal data for the hydrochloride salt remains proprietary or unpublished in major repositories (CSD).

Executive Summary

4-Bromo-3,5-dimethylpyridine (CAS 201286-65-9) is a critical intermediate in the synthesis of bioactive heterocycles. While the free base often presents as a low-melting solid or oil (depending on purity), its salt forms—specifically the hydrochloride—are preferred for their enhanced stability and crystallinity.[1]

This guide analyzes the crystallographic performance of this scaffold by using the structurally homologous 3,5-Dibromo-4-methylpyridine as a proxy. We explore the competition between Hydrogen Bonding (HB) and Halogen Bonding (XB) in defining the lattice energy, providing a roadmap for solid-form selection in medicinal chemistry.

Structural Landscape: Target vs. Analog

To understand the packing of 4-Bromo-3,5-dimethylpyridine salts, we must examine the closest crystallographically characterized analog: 3,5-Dibromo-4-methylpyridine . The steric bulk of the ortho-methyl groups (positions 3,[1]5) forces a specific packing motif that likely translates to the 4-bromo derivative.[1]

Table 1: Comparative Crystallographic Data (Proxy Analysis)

Data for the analog provides the baseline for expected lattice parameters of the target.[1]

FeatureTarget: 4-Bromo-3,5-dimethylpyridine Proxy: 3,5-Dibromo-4-methylpyridine Significance
Formula


Similar steric/electronic profile.
Crystal System Predicted: Orthorhombic/MonoclinicOrthorhombic High symmetry likely due to 3,5-substitution.[1]
Space Group Predicted:

or


Mirror plane symmetry is common in symmetric pyridines.[1]
Packing Forces N-H...Cl (Salt) + C-Br...Cl (XB)C-Br...N (XB) +

-stacking
The "sigma-hole" on Br drives directionality.[1]
Density ~1.4 - 1.5 g/cm³ (Salt)2.224 Mg/m³ High density in proxy due to double bromination.[1]
Melting Point Salt: >200°C (Decomp)Solid (High MP) Salts significantly elevate MP vs. the oil/low-melt base.[1]
The "Performance" Factor: Halogen Bonding (XB)

In the solid state, the 4-position bromine atom is not merely a lipophilic cap; it is an active structural director.[1]

  • Mechanism: The electron-withdrawing nature of the pyridine ring generates a positive electrostatic potential region (the

    
    -hole) on the extension of the C-Br bond.[1]
    
  • Impact on Salts: In the hydrochloride salt, the chloride anion (

    
    ) acts as a dual acceptor.[1] It accepts a strong Hydrogen Bond from the pyridinium nitrogen (
    
    
    
    ) and a perpendicular Halogen Bond from the bromine (
    
    
    ).
  • Performance Outcome: This dual-anchoring effect typically results in higher density crystals and lower solubility in non-polar solvents compared to non-halogenated analogs (e.g., 3,5-lutidine salts), making the 4-bromo salt easier to isolate by precipitation.[1]

Visualization: Interaction Topology

The following diagram illustrates the competing intermolecular forces expected in the crystal lattice of the hydrochloride salt.

CrystalPacking cluster_legend Interaction Types Cation 4-Bromo-3,5-dimethyl pyridinium Cation Anion Chloride Anion (Cl-) Cation->Anion Charge Assist H-Bond (N-H...Cl) Cation->Anion Halogen Bond (C-Br...Cl) Neighbor Neighboring Cation Cation->Neighbor Pi-Pi Stacking (Offset) key1 Green: Strong H-Bond (Stability) key2 Yellow: Directional X-Bond (Packing)

Figure 1: Predicted interaction topology in 4-Bromo-3,5-dimethylpyridinium chloride, showing the cooperative stabilization by Hydrogen and Halogen bonding.[1]

Experimental Protocol: Salt Synthesis & Crystal Growth

Since the free base can be an oil or low-melting solid, precise control of stoichiometry is required to obtain high-quality crystals for X-ray diffraction (XRD).[1]

Method A: Solution Crystallization (For Bulk Purity)

This method is optimized for generating the thermodynamically stable polymorph.[1]

  • Dissolution: Dissolve 1.0 eq of 4-Bromo-3,5-dimethylpyridine in minimal anhydrous Diethyl Ether (

    
    ) or Dichloromethane  (DCM).
    
    • Note: The 3,5-methyl groups increase lipophilicity; avoid alcohols initially to prevent solvation.[1]

  • Acidification: Dropwise add 1.05 eq of HCl (4M in Dioxane) at 0°C.

    • Observation: Immediate precipitation of a white solid should occur.[1]

  • Maturation: Stir for 30 minutes at 0°C, then warm to Room Temperature (RT).

  • Isolation: Filter under

    
     atmosphere. Wash with cold pentane.[1]
    
Method B: Vapor Diffusion (For Single Crystals)

This method is required to grow crystals suitable for SC-XRD (Single Crystal X-Ray Diffraction).[1]

  • Inner Vial: Place 20 mg of the crude HCl salt (from Method A) in a small HPLC vial. Dissolve in 0.5 mL Methanol (MeOH).

  • Outer Vial: Place the open inner vial inside a larger 20 mL scintillation vial containing 5 mL Ethyl Acetate or Diethyl Ether .

  • Equilibration: Cap the outer vial tightly. Allow to stand undisturbed at RT for 3-7 days.

    • Mechanism:[1] The volatile anti-solvent (ether) diffuses into the methanol, slowly lowering solubility and promoting ordered lattice growth.[1]

  • Harvesting: Check for block-like or prismatic crystals. Mount immediately in Paratone oil (crystals may be hygroscopic).[1]

Critical Analysis: Performance vs. Alternatives

Why choose the 4-Bromo-3,5-dimethylpyridine salt over the free base or non-halogenated analogs?

MetricFree Base (Oil/Solid)HCl Salt (Crystalline)Alternative (3,5-Lutidine HCl)
Handling Difficult (Oily, sticks to glass)Excellent (Free-flowing powder)Good
Hygroscopicity LowModerate (Requires desiccation)High (Very hygroscopic)
Reactivity Prone to oxidation (N-oxide)Stable (Proton protects N)Stable
Structural Utility Low (Amorphous)High (Definable lattice)Moderate

Scientific Insight: The "Performance" advantage of the 4-bromo salt lies in the Halogen Bond .[1] In 3,5-lutidine salts, the lattice is held only by H-bonds and van der Waals forces. In the 4-bromo analog, the


 interaction acts as a "structural lock," often raising the melting point and reducing the tendency to form solvates, which is crucial for consistent pharmaceutical formulation.

References

  • Structural Analog Proxy: 3,5-Dibromo-4-methylpyridine. IUCrData. (2016).[1] Crystal structure showing Pnma space group and Br...N interactions.[1]

  • Halogen Bonding Mechanics: Halogen Bonding in N-Alkyl-Bromo-Pyridinium Salts. Chemistry - A European Journal.[1] (2024).[1][2][3] Details the electrostatic potential of the C-Br sigma hole. [1]

  • General Synthesis: 4-Bromo-3,5-dimethylpyridine hydrochloride. Chem-Impex/PubChem.[1] Physical property data and commercial availability.[1][4][5] [1]

  • Crystallization Methodology: Crystal structure of 4-halopyridinium salts. MDPI/ResearchGate.[1] General protocols for growing pyridinium salt crystals.

Sources

Executive Summary: The Mixed-Halogen Challenge

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Elemental Analysis Standards for Halogenated Amine Salts: C7H8BrN·HCl Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

In pharmaceutical intermediate synthesis, 4-Bromo-N-methylaniline hydrochloride (


) presents a classic analytical paradox. While standard automated combustion analyzers (CHNS) excel at quantifying Carbon, Hydrogen, and Nitrogen, they frequently fail to accurately resolve mixed halogen systems (Bromine vs. Chlorine) due to ionization interference and catalyst saturation.

This guide objectively compares the performance of Automated Dynamic Flash Combustion against the Schöniger Oxygen Flask method. It establishes a validated protocol for selecting the correct Certified Reference Materials (CRMs) to ensure mass balance closure for this specific dual-halogenated salt.

Part 1: Material Characterization & Theoretical Baseline

Before selecting a standard, the theoretical composition must be established to define the "Target Values" for calibration.

Target Molecule: 4-Bromo-N-methylaniline Hydrochloride Molecular Formula:


 (Base: 

+

) Molecular Weight: 222.51 g/mol [1]
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 712.01184.07737.79%
Hydrogen (H) 91.0089.0724.08%
Nitrogen (N) 114.00714.0076.29%
Bromine (Br) 179.90479.90435.91%
Chlorine (Cl) 135.45035.45015.93%

Critical Insight: The high total halogen load (>50% by mass) mandates the use of specific "Halogen Trap" reagents (e.g., Silver Tungstate) in automated analyzers to prevent false Nitrogen readings.

Part 2: Strategic Analysis of Analytical Methods

The choice of method depends on whether you need high-throughput screening or quantitative validation of the salt formation (HCl stoichiometry).

Method A: Automated Dynamic Flash Combustion (Dumas Method)

Best for: C, H, N purity confirmation.

  • Mechanism: Sample is combusted at >900°C in an oxygen-rich environment.[1] Gases (

    
    ) are separated via GC.
    
  • The Flaw: Halogens (

    
    ) are evolved and can interfere with the Thermal Conductivity Detector (TCD). They must be scrubbed by a reduction tube.[1]
    
  • Performance Verdict: Excellent for C/H/N but cannot distinguish Br from Cl . It treats them as "Ash" or "Interference."[1]

Method B: Schöniger Flask Combustion + Ion Chromatography (IC)

Best for: Specific Br/Cl ratio determination.

  • Mechanism: Sample is burned in a closed flask with pure Oxygen.[1] Gases are absorbed into a carbonate/bicarbonate solution.[1] The resulting anions (

    
    ) are separated by Ion Chromatography.[1][2]
    
  • Performance Verdict: The Gold Standard for this molecule.[1] It is the only method that definitively proves the sample is the Hydrochloride salt and not the Hydrobromide salt or free base.

AnalyticalWorkflow Sample C7H8BrN·HCl Sample Decision Analytical Goal? Sample->Decision MethodA Method A: Automated CHNS Decision->MethodA Purity/Organic Content MethodB Method B: Schöniger Flask + IC Decision->MethodB Halogen Ratio (Br:Cl) ResultA C, H, N Data (Purity Check) MethodA->ResultA ResultB Br & Cl Separation (Salt Stoichiometry) MethodB->ResultB

Figure 1: Decision matrix for selecting the analytical workflow based on data requirements.

Part 3: Comparative Guide to Reference Standards

To analyze


 accurately, you cannot rely on a single standard. You must use a "Bracketed Calibration" approach.[1]
The Generalist: Acetanilide (NIST SRM 141d)
  • Role: Calibration of C, H, N detectors.

  • Pros: High purity, stable, non-hygroscopic.

  • Cons: Contains no halogens.[1]

  • Suitability for C7H8BrN·HCl: High for CHN calibration, but it fails to account for the "Matrix Effect" of the halogens consuming the reduction tube.

The Matrix-Match: S-Benzylthiuronium Chloride[1]
  • Role: Validation of Chlorine recovery and Sulfur (if present).

  • Pros: Contains Cl in a similar organic salt matrix.[1]

  • Cons: Hygroscopic (absorbs moisture), which can skew Hydrogen results if not dried.

  • Suitability: Critical for validating the HCl portion of the molecule.

The Heavyweight: p-Bromochlorobenzene[1][4]
  • Role: Simultaneous validation of Br and Cl separation.

  • Pros: Contains both halogens in a 1:1 molar ratio (similar to the target).

  • Cons: Volatile (sublimes).[1] Hard to weigh accurately on microbalances without encapsulation.[1]

  • Suitability: Best-in-Class for Method B (Schöniger Flask) validation.

Performance Comparison Table
Standard MaterialAnalyte FocusStabilityMatrix SimilarityRecommendation
Acetanilide C, H, NExcellentLow (No Halogens)Required (Primary Calibrant)
S-Benzylthiuronium Cl C, H, N, ClModerateHigh (Salt form)Recommended (Cl Check)
p-Bromochlorobenzene C, H, Br, ClLow (Volatile)High (Mixed Halogen)Essential (Br/Cl Separation)
Benzoic Acid C, H, OExcellentLowNot Recommended (No N or Halogens)

Part 4: Validated Experimental Protocols

Protocol 1: Handling the "Halogen Trap" in CHN Analysis

For determination of C, H, N only.

  • Reagent Setup: Ensure the reduction tube contains Silver Tungstate (

    
    )  on Magnesium Oxide.[1] This sequesters free Bromine and Chlorine that would otherwise mimic Nitrogen in the TCD.[1]
    
  • Weighing: Weigh 2.0 ± 0.1 mg of

    
     into a Tin (
    
    
    
    ) capsule.
  • Additive: Add ~5 mg of Vanadium Pentoxide (

    
    )  powder to the capsule.
    
    • Reasoning:

      
       acts as an oxygen donor and flux, ensuring complete combustion of the refractory C-Br bonds and preventing the formation of soot which traps Nitrogen.
      
  • Calibration: Run a K-factor calibration using Acetanilide .

  • Run Sequence: Blank -> Standard -> Standard -> Sample -> Sample -> Standard (Drift Check).

Protocol 2: Schöniger Flask Combustion for Halogen Separation

For determination of Br:Cl ratio.

  • Preparation: Cut ashless filter paper into a "flag" shape. Weigh 5-10 mg of sample onto the paper and fold.

  • Flask Setup: Charge a 500mL Schöniger flask with 10mL of 1.0 M KOH + 100µL

    
     .
    
    • Reasoning: The peroxide ensures all halogens are reduced to their ionic state (

      
      ) and oxidizes any Sulfur to Sulfate.[1]
      
  • Combustion: Ignite the sample in the oxygen-filled flask. Invert and shake for 10 minutes to ensure gas absorption.

  • Analysis (Ion Chromatography):

    • Column: Dionex IonPac AS19 (or equivalent high-capacity anion exchange).[1]

    • Eluent: KOH Gradient (10mM to 45mM).

    • Standard Curve: Create a mixed standard using NaBr and NaCl salts, not organic standards, for the IC calibration. Use p-Bromochlorobenzene combustion to validate the recovery of the digestion.[1]

SignalInterference cluster_interference Interference Mechanism Combustion Combustion (900°C) Gases Gases: N2, CO2, H2O + Br2, Cl2 Combustion->Gases Trap Reduction Tube (Cu + Ag2WO4) Gases->Trap Detector TCD Detector Gases->Detector Halogen Breakthrough (If Trap Saturated) Trap->Detector Clean N2 (Ideal) Warning Br2/Cl2 have similar thermal conductivity to N2. False High %N results.

Figure 2: The "Halogen Trap" mechanism. Failure to use Ag2WO4 leads to false Nitrogen positives.

Part 5: Data Interpretation & Acceptance Criteria

When reviewing data for


, use these tolerance limits:
  • Carbon/Nitrogen: ±0.40% absolute difference from theoretical.[1][3]

    • Example: Nitrogen Theory = 6.29%.[1] Acceptable Range: 5.89% - 6.69%.[1]

  • Halogens (IC Method): ±0.50% absolute difference.

    • Crucial Check: Calculate the molar ratio of Cl to N. It must be 1:1.[1]

    • If Cl is low (<14%) but Br is correct (~36%), the sample may be the Free Base (

      
      ) mixed with salt, or the HCl has dissociated (common in hygroscopic samples).
      

References

  • National Institute of Standards and Technology (NIST). (2025).[1] Standard Reference Materials for Organic Analysis (SRM 141d - Acetanilide).[1] NIST.[1][4][5][6] [Link]1]

  • Schöniger, W. (1955).[1] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[1] Mikrochimica Acta, 43(1), 123-129.[1] (Foundational Method).[1]

  • Elemental Microanalysis. (2024). Certificate of Analysis: S-Benzylthiuronium Chloride.[1][7][8]]">https://www.elementalmicroanalysis.com[1]

  • ASTM International. (2022).[1] ASTM D5987-96(2015) Standard Test Method for Total Fluorine in Coal and Coke by Pyrohydrolytic Extraction and Ion Selective Electrode or Ion Chromatograph Methods.[1] (Adapted for Br/Cl).[1][9] ]">https://www.astm.org[1]

Sources

Safety Operating Guide

4-Bromo-3,5-dimethylpyridine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An Expert’s Guide to the Proper Disposal of 4-Bromo-3,5-dimethylpyridine hydrochloride

Introduction: Beyond Compliance, A Culture of Safety

In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, disposal, is a critical control point for ensuring the safety of personnel and the environment. This compound, a substituted pyridine, belongs to a class of compounds that requires meticulous handling due to its potential hazards. This guide provides a procedural framework grounded in established safety protocols and regulatory standards to manage its disposal effectively.

Section 1: Hazard Profile of this compound

Understanding the specific hazards of a chemical is the foundation of its safe management. This compound is an off-white to light yellow solid.[1] While data on the hydrochloride salt is specific, the hazards are often extrapolated from the parent compound, 4-Bromo-3,5-dimethylpyridine, and the broader pyridine class. The primary hazards are categorized by the Globally Harmonized System (GHS) and include acute toxicity, skin irritation, and potential for serious eye damage.[2][3]

Pyridine and its derivatives are regulated by agencies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) due to their hazardous characteristics.[4][5] Pyridine-containing wastes are often classified as hazardous due to ignitability and toxicity.[6][7]

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

Hazard Classification (GHS) Description Required PPE
H302: Harmful if swallowed [2][3] Ingestion can lead to adverse health effects. Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling.[4][8]
H315: Causes skin irritation [2][3] Direct contact can cause skin irritation or dermatitis. Chemical-resistant gloves (butyl rubber or PVA recommended), fully buttoned lab coat.[8][9]
H318/H319: Causes serious eye damage/irritation [2][3] Contact can result in serious, potentially irreversible eye damage. Chemical safety goggles or a face shield.[10]

| H335: May cause respiratory irritation [2][3] | Inhalation of dust may irritate the respiratory tract. | Handle exclusively in a certified laboratory chemical fume hood.[8][9] |

Section 2: Spill Management Protocol

A swift and correct response to a chemical spill is crucial to mitigate exposure and prevent environmental contamination. The procedure varies based on the size of the spill.

Small Spills

A small spill is generally defined as one that can be cleaned up by trained laboratory personnel in under 10 minutes without posing a significant inhalation or fire hazard.[9]

Step-by-Step Protocol for Small Spills:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don Appropriate PPE: At a minimum, wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (butyl rubber is preferred over nitrile for pyridines).[9]

  • Contain the Spill: Cover the spill with a non-combustible absorbent material such as vermiculite, dry sand, or earth.[4][10] Do not use combustible materials like paper towels as the primary absorbent.[10]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a sealable, airtight, and compatible waste container.[9]

  • Label the Container: Clearly label the container as "Hazardous Waste" and list the contents (e.g., "this compound with vermiculite").

  • Decontaminate the Area: Clean the spill surface thoroughly with a suitable solvent, followed by soap and water.[10]

  • Dispose of Materials: Place all contaminated materials, including gloves and wipes, into the hazardous waste container.

Large Spills

For any large spill, or a spill occurring in a poorly ventilated area, the primary response is to evacuate.

Immediate Actions for Large Spills:

  • Evacuate: Immediately evacuate the area, securing it to prevent entry.[9][11]

  • Contact Emergency Services: Notify your institution's Environmental Health and Safety (EHS) department or call 911.[9]

  • Provide Information: Be prepared to provide the Safety Data Sheet (SDS) and details of the spill to the emergency response team.

Spill_Response_Workflow Diagram 1: Spill Response Workflow spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill (Manageable by lab staff) assess->small_spill Small large_spill Large Spill (or unknown hazard) assess->large_spill Large alert Alert Personnel small_spill->alert evacuate Evacuate & Secure Area large_spill->evacuate ppe Don PPE alert->ppe contain Contain with Inert Absorbent ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose call_ehs Call EHS / 911 evacuate->call_ehs

Caption: A flowchart for spill response decisions.

Section 3: Standard Operating Procedure for Disposal

The disposal of this compound must be managed as hazardous waste in accordance with federal, state, and local regulations.[12] The primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[12]

Waste Characterization and Segregation
  • Identify as Hazardous Waste: Due to its chemical properties and classification, any this compound intended for discard must be treated as hazardous waste. Pyridine-containing wastes are listed under EPA waste code F005.[7][13]

  • Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[10] It is incompatible with strong oxidizing agents and strong acids.[9][10] Mixing incompatible chemicals can lead to violent reactions, fire, or the generation of toxic gases.

Waste Collection and Container Management
  • Use a Compatible Container: Collect waste in a sealable, airtight container that does not react with the chemical. A high-density polyethylene (HDPE) or glass container is typically appropriate.[9][12] Ensure the container is in good condition with no leaks or cracks.

  • Labeling: The moment the first drop of waste enters the container, it must be labeled.[6][9] The label must include:

    • The words "Hazardous Waste"[14]

    • The full chemical name: "this compound"

    • An indication of the hazards (e.g., "Toxic," "Irritant")[14]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[6][8] This prevents the release of vapors and protects against spills.

  • Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for expansion.[12]

Storage in a Satellite Accumulation Area (SAA)
  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[6][12]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[12]

  • Segregation in SAA: Store the container away from incompatible materials within the SAA.[9]

Requesting Waste Pickup

Once the waste container is full or is no longer being used, arrange for its removal by your institution's EHS department or a licensed hazardous waste contractor.[9] Follow your institution's specific procedures for requesting a waste pickup. Do not dispose of this chemical down the drain or in the regular trash.[15]

Disposal_Workflow Diagram 2: Waste Disposal Workflow start Waste Generated (Unused reagent, contaminated items) characterize Characterize as Hazardous Waste start->characterize container Select Compatible, Sealable Container characterize->container label Affix 'Hazardous Waste' Label with Full Chemical Name container->label add_waste Add Waste to Container (Keep closed when not in use) label->add_waste store Store in Designated SAA with Secondary Containment add_waste->store check_full Container Full? store->check_full check_full->add_waste No request_pickup Request Pickup by EHS check_full->request_pickup Yes end Proper Disposal request_pickup->end

Caption: A workflow for compliant chemical waste disposal.

Section 4: Regulatory Framework

The management of laboratory chemical waste is regulated to protect human health and the environment. Understanding the key regulations ensures compliance and avoids potential fines.

Table 2: Key Regulatory Considerations

Regulation / Guideline Agency Requirement Summary
Resource Conservation and Recovery Act (RCRA) EPA Governs the "cradle-to-grave" management of hazardous waste, including generation, transportation, treatment, storage, and disposal.[12]
Hazardous Waste Codes EPA Pyridine and its derivatives are often included in the F005 listed waste code for spent non-halogenated solvents.[7][13]
Hazard Communication Standard OSHA Requires employers to inform and train employees on the hazards of chemicals in the workplace.[4]

| Satellite Accumulation Area (SAA) Rules | EPA | Allows for the accumulation of up to 55 gallons of hazardous waste at or near the point of generation without a permit, provided specific conditions are met.[6] |

Conclusion

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its hazard profile, implementing robust spill management and disposal protocols, and adhering to regulatory requirements, research professionals can mitigate risks effectively. This guide serves as a foundational document that should be integrated into your laboratory's specific Chemical Hygiene Plan. Always consult your institution's EHS department for guidance tailored to your specific location and facilities.

References

  • New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Pyridine. NJ.gov. [Link]

  • Public Health England. (2017). Pyridine: Incident Management. GOV.UK. [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2015). ToxFAQs™ for Pyridine. CDC. [Link]

  • Enviro-Serv. (2025). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. Enviro-Serv. [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. WSU. [Link]

  • American Chemical Society. (2022). Regulation of Laboratory Waste. ACS. [Link]

  • University of Pennsylvania Environmental Health & Radiation Safety. Laboratory Chemical Waste Management Guidelines. UPenn EHRS. [Link]

  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. VUMC. [Link]

  • National Center for Biotechnology Information. Regulations and Guidelines Applicable to Pyridine. NCBI. [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Occupational Safety and Health Administration. PYRIDINE. OSHA. [Link]

  • PubChem. 4-Bromo-3,5-dimethylpyridine. National Institutes of Health. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. EPA. [Link]

  • U.S. Environmental Protection Agency. Pyridine - Substance Details. EPA. [Link]

  • U.S. Environmental Protection Agency. ToxFAQs for Pyridine. EPA. [Link]

  • Phoenix Products Co. Safety Data Sheet: Clearbrom Tabs. Phoenix Products Co. [Link]

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Mastering the Safe Handling of 4-Bromo-3,5-dimethylpyridine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and chemists pioneering advancements in pharmaceuticals and agrochemicals, 4-Bromo-3,5-dimethylpyridine hydrochloride is a key intermediate, valued for its role in synthesizing novel bioactive molecules.[1] However, its utility in the lab is matched by a critical need for rigorous safety protocols. This guide provides an in-depth, experience-driven framework for handling this compound, ensuring both personal safety and the integrity of your research. We will move beyond simple checklists to explain the rationale behind each safety measure, empowering you to work with confidence and precision.

Hazard Profile: Understanding the Risks

This compound is classified as a hazardous substance. The primary risks associated with this compound are:

  • Acute Toxicity (Oral): Harmful if swallowed.[2][3]

  • Skin Irritation: Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation/Damage: Causes serious eye irritation and potentially severe damage.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3][4]

These hazards are intrinsic to its chemical structure as a halogenated pyridine derivative. The pyridine ring itself, along with the bromo- functional group, contributes to its reactivity and potential to interact with biological tissues. The hydrochloride salt form generally means the compound is a solid, which can present an inhalation hazard if it becomes airborne dust.[5]

Hazard Identification Summary:

Hazard ClassificationGHS CategorySignal Word
Acute Toxicity, OralCategory 4Warning
Skin Corrosion/IrritationCategory 2Warning
Serious Eye Damage/IrritationCategory 2Warning
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)Warning

Data compiled from various safety data sheets of analogous pyridine compounds.[2][5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The goal is to create a complete barrier between you and the chemical, preventing any route of exposure.

Essential PPE for Handling this compound:

Protection TypeSpecific RecommendationsRationale and Expert Insight
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[7][8]Standard safety glasses are insufficient as they do not protect against splashes from all angles. The hydrochloride salt is a solid, but can be dissolved in solvents, increasing the splash risk. A face shield offers a secondary layer of protection for the entire face.
Hand Protection Chemically resistant gloves are required. Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[9]The compound can cause skin irritation.[3] It is crucial to select a glove material that resists degradation and permeation by pyridine compounds. Always double-check the glove manufacturer's compatibility charts. After handling, remove gloves using the proper technique to avoid contaminating your skin.
Body Protection A fully buttoned, long-sleeved laboratory coat is essential to prevent skin contact.[9] For large-scale operations, a chemically resistant apron or suit may be necessary.Your lab coat is not just for keeping your clothes clean; it is a critical piece of safety equipment. It should be made of a material that will resist chemical splashes long enough for you to remove it in an emergency.
Respiratory Protection All handling of the solid compound should be performed within a certified chemical fume hood to prevent inhalation of dust.[4] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[7][9]The fine, dust-like particles of the solid can be easily inhaled, leading to respiratory tract irritation.[3] A fume hood provides the most effective engineering control to capture these particles at the source.

Operational Plan: From Benchtop to Storage

A systematic workflow minimizes risk and ensures procedural consistency. The following steps outline a safe and efficient handling process.

Preparation and Weighing
  • Designate a Handling Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood.[10]

  • Assemble all Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers are within the fume hood.

  • Weighing the Compound: Gently handle the container to avoid creating airborne dust. Use a spatula to carefully transfer the desired amount to a weigh boat or directly into your reaction vessel. Keep the container sealed when not in use.[11]

Storage
  • Container: Keep the compound in a tightly sealed, properly labeled container.[11]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[6][12] The storage area should be secure and accessible only to authorized personnel.[7]

  • Hygroscopic Nature: Be aware that pyridine hydrochloride compounds can be hygroscopic (absorb moisture from the air).[5][12] Proper sealing is critical to maintain the integrity of the compound.

Emergency and Disposal Protocols

Preparedness is paramount. Every member of the laboratory should be familiar with these emergency procedures.

Emergency Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][14]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[6][11]

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical. Call a poison control center or seek immediate medical attention.[9][15]

Spill Management
  • Minor Spill (Solid):

    • Alert others in the immediate area.

    • Wearing your full PPE, gently sweep up the spilled solid, avoiding the creation of dust.[13]

    • Place the material into a labeled, sealable container for hazardous waste disposal.[16]

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and institutional safety office.

    • Prevent entry to the area.

    • Wait for trained emergency response personnel to handle the cleanup.

Disposal Plan

All waste containing this compound is considered hazardous waste.[12]

  • Segregation: Collect all waste materials (unused compound, contaminated gloves, weigh boats, paper towels, etc.) in a designated, sealed, and clearly labeled hazardous waste container.[9][16]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[9]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations when working with this compound.

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Area in Fume Hood don_ppe Don Full PPE prep_area->don_ppe gather_materials Gather Equipment & Waste Containers don_ppe->gather_materials weigh Weigh Compound Carefully gather_materials->weigh dissolve Use in Reaction weigh->dissolve spill Spill Occurs weigh->spill exposure Personal Exposure weigh->exposure storage Store in Cool, Dry, Sealed Container dissolve->storage If Unused segregate_waste Segregate Hazardous Waste dissolve->segregate_waste dissolve->spill dissolve->exposure storage->gather_materials Next Use label_waste Label Waste Container segregate_waste->label_waste dispose Dispose via EHS label_waste->dispose decontaminate Decontaminate Work Area remove_ppe Remove PPE Correctly decontaminate->remove_ppe minor_spill Minor Spill Protocol spill->minor_spill major_spill Major Spill Protocol spill->major_spill first_aid first_aid exposure->first_aid First Aid Procedures minor_spill->decontaminate

Caption: A workflow for the safe handling of this compound.

By integrating these safety protocols into your daily laboratory practices, you can effectively mitigate the risks associated with this compound, fostering a secure and productive research environment.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.